2-Methoxy-6-methyl-4-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-6(10(11)12)4-7(13-2)8(5)9/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWOOYMMFCGHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Methoxy-6-methyl-4-nitroaniline: Established Principles and Novel Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide delineates the synthesis of 2-methoxy-6-methyl-4-nitroaniline, a key substituted nitroaniline intermediate with potential applications in the pharmaceutical and chemical industries. In the absence of a directly established synthetic protocol in publicly available literature, this document puts forth a robust and scientifically-grounded proposed synthesis route. The primary strategy leverages the well-established three-step sequence of N-acylation, nitration, and subsequent hydrolysis, commencing from the commercially available precursor, 2-methoxy-6-methylaniline. We will provide a detailed experimental protocol for this proposed route, underpinned by a thorough analysis of the chemical principles governing each transformation, particularly the regioselectivity of the crucial nitration step. Furthermore, this guide explores alternative and potentially more innovative synthetic strategies, offering a forward-looking perspective on the preparation of this and other similarly substituted nitroanilines.
Introduction: The Significance of Substituted Nitroanilines
Substituted nitroanilines are a class of organic compounds of significant industrial and academic interest. Their versatile chemical nature, stemming from the presence of both an electron-donating amino group and an electron-withdrawing nitro group on an aromatic scaffold, makes them invaluable precursors in the synthesis of a wide array of more complex molecules. They are foundational building blocks in the manufacturing of azo dyes, pigments, and agrochemicals.[1] In the realm of drug discovery and development, the nitroaniline moiety is present in a number of biologically active compounds and serves as a versatile handle for further chemical modifications. The specific substitution pattern of this compound suggests its potential as a bespoke intermediate for the synthesis of targeted pharmaceutical agents, where precise control over molecular architecture is paramount.
Proposed Primary Synthesis Route: A Three-Step Approach
The most logical and well-precedented approach to the synthesis of this compound involves a three-step sequence starting from 2-methoxy-6-methylaniline. This strategy is widely employed for the synthesis of related nitroanilines, such as 2-methyl-4-nitroaniline, and offers a high degree of control over the reaction outcome.[1] The core principle involves the temporary protection of the highly activating amino group to prevent unwanted side reactions during nitration and to ensure the desired regioselectivity.
The overall proposed synthetic workflow is depicted below:
Caption: Proposed three-step synthesis of this compound.
Step 1: N-Acetylation (Protection of the Amino Group)
Causality: The amino group of an aniline is highly activating and susceptible to oxidation by nitrating agents. Direct nitration of 2-methoxy-6-methylaniline would likely lead to a mixture of products, including dinitro- and oxidized species, and poor regioselectivity. The acetylation of the amino group to form an acetamido group serves two primary purposes:
-
Moderation of Activating Strength: The acetamido group is still an activating, ortho-, para-directing group, but it is significantly less activating than the amino group. This moderation reduces the likelihood of over-nitration and oxidative side reactions.
-
Steric Hindrance: The bulkier acetamido group can sterically hinder substitution at the ortho positions, further enhancing the regioselectivity of the subsequent nitration step.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-methoxy-6-methylaniline in glacial acetic acid.
-
To this solution, add 1.1 equivalents of acetic anhydride.
-
Heat the reaction mixture to reflux (approximately 115-120°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.
-
The N-(2-methoxy-6-methylphenyl)acetamide will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.
Step 2: Electrophilic Nitration
Causality: This is the key step where the nitro group is introduced onto the aromatic ring. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the ring: the methoxy group, the methyl group, and the acetamido group.
-
Acetamido Group (-NHCOCH₃): A strong ortho-, para-director.
-
Methoxy Group (-OCH₃): A strong ortho-, para-director.
-
Methyl Group (-CH₃): A weak ortho-, para-director.
The position para to the strongly activating acetamido group (C4) is the most electronically enriched and sterically accessible position for the incoming electrophile (NO₂⁺). The ortho positions to the acetamido group are sterically hindered by the adjacent methyl and methoxy groups. Therefore, the nitration is expected to proceed with high regioselectivity to yield the desired 4-nitro product.
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, add the dried N-(2-methoxy-6-methylphenyl)acetamide from the previous step.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add concentrated sulfuric acid with stirring, ensuring the temperature remains below 10°C.
-
Once the acetanilide has completely dissolved, slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise from the dropping funnel. Maintain the reaction temperature between 0-10°C throughout the addition.
-
After the addition is complete, stir the reaction mixture at 0-10°C for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The N-(2-methoxy-6-methyl-4-nitrophenyl)acetamide will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Hydrolysis (Deprotection)
Causality: The final step involves the removal of the acetyl protecting group to regenerate the free amino group, yielding the target molecule, this compound. This is typically achieved by either acidic or basic hydrolysis. Basic hydrolysis is often preferred as it avoids the formation of anilinium salts and can lead to a cleaner product.
Experimental Protocol (Basic Hydrolysis):
-
In a round-bottom flask with a reflux condenser, suspend the crude N-(2-methoxy-6-methyl-4-nitrophenyl)acetamide in an aqueous solution of sodium hydroxide (e.g., 10-15% w/v).
-
Heat the mixture to reflux (approximately 100°C) with stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.[2]
-
Cool the reaction mixture to room temperature, which should cause the this compound to precipitate as a yellow or orange solid.
-
Collect the product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Quantitative Data Summary (Projected)
The following table provides projected yields and purity for the proposed synthesis of this compound, based on typical values for analogous reactions reported in the literature for similar substituted nitroanilines.[1][3]
| Step | Reaction | Starting Material | Product | Projected Yield (%) | Projected Purity (%) | Key Conditions |
| 1 | N-Acetylation | 2-Methoxy-6-methylaniline | N-(2-methoxy-6-methylphenyl)acetamide | 90-95 | >95 | Acetic anhydride, acetic acid, reflux |
| 2 | Nitration | N-(2-methoxy-6-methylphenyl)acetamide | N-(2-methoxy-6-methyl-4-nitrophenyl)acetamide | 80-85 | >90 (crude) | Fuming HNO₃, H₂SO₄, 0-10°C |
| 3 | Hydrolysis | N-(2-methoxy-6-methyl-4-nitrophenyl)acetamide | This compound | 90-95 | >98 (after recrystallization) | Aqueous NaOH, reflux |
| Overall | - | - | - | ~65-75 | >98 | - |
Alternative and Novel Synthesis Routes
While the three-step approach is the most probable and reliable route, it is worthwhile to consider alternative strategies that may offer advantages in terms of atom economy, reduced step count, or milder reaction conditions.
Direct Nitration with Milder Reagents
Recent research has focused on the development of milder and more selective nitrating agents to circumvent the use of harsh mixed acids. One such promising reagent is bismuth nitrate pentahydrate.[4][5] This approach could potentially allow for the direct nitration of 2-methoxy-6-methylaniline, obviating the need for the protection-deprotection sequence. However, the regioselectivity of such a direct nitration would need to be carefully investigated, as the highly activated ring could still lead to a mixture of isomers.
Caption: Proposed direct nitration using a milder nitrating agent.
Synthesis via Nucleophilic Aromatic Substitution (SₙAr)
An alternative disconnection approach would involve the synthesis of a suitable precursor followed by a nucleophilic aromatic substitution (SₙAr) reaction to introduce the amino group. For instance, if a route to 1-chloro-2-methoxy-6-methyl-4-nitrobenzene could be devised, amination with ammonia under pressure could yield the desired product.[6] This strategy is often employed in industrial settings for the synthesis of nitroanilines. However, the synthesis of the required chlorinated precursor might be as complex as the primary proposed route.
Conclusion
This technical guide has presented a comprehensive and scientifically sound proposed synthesis for this compound. The primary three-step route, involving N-acetylation, nitration, and hydrolysis, is based on well-established and reliable organic chemistry principles. The detailed protocols and mechanistic rationale provided herein offer a solid foundation for researchers and drug development professionals to undertake the synthesis of this valuable intermediate. The exploration of alternative, more novel routes highlights potential avenues for future process optimization and innovation in the synthesis of substituted nitroanilines. As with any chemical synthesis, all experimental work should be conducted with appropriate safety precautions in a well-equipped laboratory.
References
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Guzmán-Hernández, K., et al. (2021). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. PubMed. Available at: [Link]
- CN103848706A - Synthesis method of substituted nitroaniline. Google Patents.
-
Bentham Science. (2025). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. Ingenta Connect. Available at: [Link]
-
PrepChem.com. Synthesis of 2-Methoxy-6-nitroaniline. Available at: [Link]
- CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline. Google Patents.
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Patsnap. (2019). Preparation method of 2-methoxy-4-nitroaniline. Eureka. Available at: [Link]
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A Technical Guide to the Characterization and Structural Elucidation of Substituted Nitroanilines: A Case Study on 2-Methoxy-4-nitroaniline
Preamble: This guide provides a comprehensive framework for the structural characterization of substituted nitroanilines, a class of compounds vital as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Due to the limited availability of specific experimental data for 2-Methoxy-6-methyl-4-nitroaniline in peer-reviewed literature, this document will use the closely related and well-documented isomer, 2-Methoxy-4-nitroaniline (CAS 97-52-9) , as a representative model. The principles, workflows, and analytical techniques detailed herein are directly applicable to the structural elucidation of the originally specified compound and other analogous molecules.
Introduction: The Analytical Imperative
The precise determination of a molecule's chemical structure is the bedrock of chemical research and development.[3] For a compound like 2-Methoxy-4-nitroaniline, a deep yellow solid at room temperature, its utility is intrinsically linked to its confirmed molecular identity.[1][4] The strategic placement of the amino (-NH₂), methoxy (-OCH₃), and nitro (-NO₂) groups on the aniline ring dictates its chemical reactivity, color, and biological activity.[5] Therefore, a multi-technique analytical approach is not merely procedural but essential for validating synthesis, identifying impurities, and ensuring suitability for downstream applications.[6]
This guide eschews a simple listing of techniques. Instead, it presents a logical, field-proven workflow, explaining the causality behind each analytical choice. We will proceed from confirming the molecular mass to mapping the functional group landscape, and finally, to assembling the precise atomic connectivity, culminating in a definitive structural assignment.
Synthesis and Purification: Establishing a Baseline
The journey of characterization begins with the synthesis of the material. A common industrial method for preparing 2-methoxy-4-nitroaniline involves a three-step sequence starting from o-methoxyaniline: acylation, nitration, and hydrolysis.[7]
Experimental Protocol: Synthesis via Acetylation-Nitration-Hydrolysis[7][8]
-
Acetylation (Protection): o-Methoxyaniline is reacted with an acetylating agent (e.g., acetic acid or acetic anhydride) to protect the reactive amino group as an acetanilide.[7] This step is crucial to direct the subsequent nitration to the desired position on the aromatic ring.
-
Nitration: The resulting 2-methoxyacetanilide is carefully nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The acetyl group directs the electrophilic addition of the nitro group primarily to the para-position (position 4) relative to the amino group, leveraging its ortho-, para-directing nature.
-
Hydrolysis (Deprotection): The N-(2-methoxy-4-nitrophenyl)acetamide is hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide solution) and heat, to remove the acetyl protecting group.[8] This regenerates the free amino group, yielding the final product, 2-methoxy-4-nitroaniline.
-
Purification & Isolation: The crude product is cooled, filtered, and washed with deionized water. Recrystallization from a suitable solvent, such as aqueous ethanol, is performed to obtain a purified, crystalline solid.[9] Purity is then assessed using techniques like High-Performance Liquid Chromatography (HPLC).[10][11]
The Structural Elucidation Workflow
A robust characterization strategy integrates multiple analytical techniques, with the results from each method informing and validating the others. The overall workflow is designed to build a complete structural picture from the ground up.
Caption: A logical workflow for the synthesis, purification, and structural elucidation of a target compound.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Causality: The first and most fundamental question for a synthesized compound is, "Did I make what I think I made?" Mass spectrometry provides a direct answer by measuring the mass-to-charge ratio (m/z) of the ionized molecule, thereby confirming its molecular weight.[12][13]
The expected molecular weight of 2-Methoxy-4-nitroaniline (C₇H₈N₂O₃) is 168.15 g/mol .[4][14] Electron Ionization (EI) is a common technique for such small molecules, often providing a clear molecular ion peak (M⁺) and a characteristic fragmentation pattern that can offer additional structural clues.
Predicted MS Data
| Ion Type | m/z (Nominal) | Interpretation |
| Molecular Ion [M]⁺ | 168 | Molecular weight of C₇H₈N₂O₃ |
| [M-CH₃]⁺ | 153 | Loss of the methyl group from the methoxy ether |
| [M-NO₂]⁺ | 122 | Loss of the nitro group |
Data derived from NIST Mass Spectrometry Data Center records for 2-Methoxy-4-nitroaniline.[4][15]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small quantity (~1 mg) of the purified sample in a volatile solvent like methanol or dichloromethane to a final concentration of ~100 µg/mL.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Method:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum for the molecular ion peak at m/z 168 and compare the fragmentation pattern to reference spectra.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: Before assembling the puzzle, we must identify the pieces. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[12][16] For 2-Methoxy-4-nitroaniline, we expect to see distinct signals for the N-H bonds of the amine, the N-O bonds of the nitro group, the C-O bond of the methoxy group, and the C-H and C=C bonds of the aromatic ring.
Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3487 / 3371 | Asymmetric / Symmetric Stretch | N-H (Primary Amine) |
| ~3000-3100 | Aromatic Stretch | C-H (Aromatic) |
| ~2840-2960 | Aliphatic Stretch | C-H (Methyl) |
| 1638 | Scissoring (Bending) | N-H (Amine) |
| 1576 / 1330 | Asymmetric / Symmetric Stretch | N=O (Nitro Group) |
| ~1500-1600 | Stretch | C=C (Aromatic Ring) |
| ~1250 | Asymmetric Stretch | C-O-C (Aryl Ether) |
Data synthesized from comparative analyses of substituted anilines.[17][18]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR[18][19]
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid 2-Methoxy-4-nitroaniline powder directly onto the ATR crystal.
-
Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Record the spectrum, typically over a range of 4000–400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum (baseline correction, ATR correction if needed) and identify the key absorption bands corresponding to the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[3][12] ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton.
Caption: Molecular structure of 2-Methoxy-4-nitroaniline.
¹H NMR Spectral Analysis
The proton NMR spectrum is highly informative due to the distinct electronic environments of the aromatic protons, caused by the electron-donating effects of the -NH₂ and -OCH₃ groups and the strong electron-withdrawing effect of the -NO₂ group.
| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | Aromatic, ortho to -OCH₃, meta to -NO₂ | ~7.3-7.5 | d (doublet) | 1H |
| H-5 | Aromatic, ortho to -NO₂, meta to -OCH₃ | ~7.8-8.0 | dd (doublet of doublets) | 1H |
| H-6 | Aromatic, ortho to -NH₂, meta to -NO₂ | ~6.8-7.0 | d (doublet) | 1H |
| -NH₂ | Amine | ~5.0-6.0 (broad) | s (singlet) | 2H |
| -OCH₃ | Methoxy | ~3.9 | s (singlet) | 3H |
Predicted shifts are based on standard substituent effects and available data for similar compounds.[19]
¹³C NMR Spectral Analysis
The carbon spectrum confirms the number of unique carbon atoms and their nature (aromatic, aliphatic).
| Carbon Label | Environment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | Aromatic, attached to Amine | ~140 |
| C-2 (-OCH₃) | Aromatic, attached to Methoxy | ~148 |
| C-3 | Aromatic CH | ~115 |
| C-4 (-NO₂) | Aromatic, attached to Nitro | ~141 |
| C-5 | Aromatic CH | ~118 |
| C-6 | Aromatic CH | ~112 |
| -OCH₃ | Methoxy Carbon | ~56 |
Data sourced from PubChem.[4]
Experimental Protocol: NMR Spectroscopy[19][21]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if the solvent does not provide a reference signal.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Set spectral width to cover 0-12 ppm.
-
Use a 90° pulse angle and a relaxation delay of 2-5 seconds.
-
Co-add 8 to 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set spectral width to cover 0-200 ppm.
-
A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Integrate the ¹H signals and reference both spectra to TMS or the residual solvent peak.
X-Ray Crystallography: The Unambiguous 3D Structure
Causality: While NMR provides the connectivity map, single-crystal X-ray diffraction provides the ultimate, unambiguous 3D structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[3] This technique is the gold standard for structural confirmation.
A study has confirmed that 2-methoxy-4-nitroaniline crystallizes in a monoclinic system.[20][21] Obtaining a single crystal suitable for diffraction is the primary experimental challenge.
Experimental Protocol: Single Crystal Growth & Data Collection
-
Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound. A suitable solvent might be ethanol or an ethanol/water mixture. The process can take several days to weeks.
-
Crystal Selection: Select a high-quality, single crystal (typically <0.5 mm in all dimensions) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is often used to minimize thermal motion.
-
Data Analysis: The diffractometer software collects hundreds of diffraction spots. The data is then processed to solve the crystal structure, yielding a model of the electron density from which atomic positions can be determined and refined.
Conclusion
The structural elucidation of 2-Methoxy-4-nitroaniline, as detailed in this guide, exemplifies a systematic and hierarchical approach to chemical characterization. By integrating data from Mass Spectrometry (confirming molecular weight), FTIR (identifying functional groups), NMR (mapping atomic connectivity), and X-ray Crystallography (defining 3D structure), we can establish the molecule's identity with an exceptionally high degree of confidence. This rigorous, multi-faceted workflow ensures the scientific integrity required for advanced research, drug development, and industrial quality control.
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PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Available at: [Link]
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ResearchGate. (n.d.). Powder XRD pattern of 2-methoxy-4-nitroaniline. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-4-methyl-6-nitroaniline, a substituted nitroaniline compound. As a Senior Application Scientist, this document is structured to deliver not only technical data but also the underlying scientific principles and experimental methodologies required for its characterization. The focus is on providing a practical and authoritative resource for professionals in research and development.
Compound Identification and Structure
2-Methoxy-4-methyl-6-nitroaniline is a distinct isomer within the methoxy-methyl-nitroaniline family. Accurate identification is paramount for any experimental work.
-
IUPAC Name: 2-methoxy-4-methyl-6-nitroaniline[1]
-
CAS Number: 1807057-07-3[1]
-
Molecular Formula: C₈H₁₀N₂O₃[1]
Below is the two-dimensional structure of the molecule, illustrating the ortho-positioning of the amino and nitro groups, with the methoxy and methyl groups at positions 2 and 4, respectively.
Caption: 2D Structure of 2-Methoxy-4-methyl-6-nitroaniline.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 2-Methoxy-4-methyl-6-nitroaniline. It is important to note that comprehensive experimental data for this specific isomer is not widely available in peer-reviewed literature, and the data presented is primarily from chemical supplier information.
| Property | Value | Source |
| Molecular Weight | 182.18 g/mol | [1] |
| Purity | 95% | [1] |
| Appearance | Not specified, likely a crystalline solid | General knowledge of nitroanilines |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Given the limited published data, the following sections will detail the standard methodologies for determining these fundamental properties.
Experimental Protocols for Physicochemical Characterization
The following protocols are designed to be self-validating and provide a framework for the comprehensive characterization of 2-Methoxy-4-methyl-6-nitroaniline.
Determination of Melting Point
The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline 2-Methoxy-4-methyl-6-nitroaniline is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Profile
Understanding the solubility of a compound is crucial for applications in drug development and synthetic chemistry. The shake-flask method is a standard approach for determining solubility.[2][3]
Methodology: Shake-Flask Solubility Assay
-
Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and ethyl acetate).[3]
-
Equilibration: An excess amount of 2-Methoxy-4-methyl-6-nitroaniline is added to a known volume of each solvent in a sealed vial.
-
Agitation: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solutions are filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Shake-Flask Solubility Determination.
Spectroscopic and Chromatographic Analysis
A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure confirmation and purity assessment.
Workflow for Structural Elucidation and Purity Assessment
Caption: Integrated Analytical Workflow.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for separating and quantifying nitroaniline isomers.[4][5][6][7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable for separating nitroaniline isomers.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the nitroaniline chromophore (typically in the range of 200-500 nm).[4]
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Synthesis Considerations
While a specific, documented synthesis for 2-Methoxy-4-methyl-6-nitroaniline was not found in the initial search, a plausible synthetic route can be proposed based on established organic chemistry principles for the synthesis of related nitroaniline compounds.[8][9][10][11] The general strategy involves the protection of the amino group, followed by nitration and subsequent deprotection.
Proposed Synthetic Pathway
-
Acylation (Protection): The starting material, likely 2-methoxy-6-methylaniline, would be reacted with an acylating agent such as acetic anhydride to protect the amino group as an acetamide.[10]
-
Nitration: The resulting N-(2-methoxy-6-methylphenyl)acetamide would then undergo nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the aromatic ring. The directing effects of the activating amino (as acetamide) and methoxy groups, and the weakly activating methyl group, would need to be carefully considered to achieve the desired regioselectivity.
-
Hydrolysis (Deprotection): The final step would be the hydrolysis of the acetamide group, usually under acidic or basic conditions, to yield the final product, 2-Methoxy-4-methyl-6-nitroaniline.
Safety and Handling
Nitroaromatic compounds, including nitroanilines, should be handled with care due to their potential toxicity.[5][6][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Toxicity: Nitroanilines are generally considered toxic if ingested, inhaled, or absorbed through the skin.[5][6] They may also be suspected carcinogens.[5][6]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
2-Methoxy-4-methyl-6-nitroaniline is a compound for which detailed physicochemical data is not yet widely disseminated in the public domain. This guide provides the foundational information available, supplemented with robust, standard methodologies for its complete characterization. For researchers and developers, the application of these experimental protocols will be essential for validating the identity, purity, and key properties of this molecule, thereby ensuring the reliability and reproducibility of subsequent research and development activities.
References
- BenchChem. (2025). Comparative analysis of analytical techniques for nitroaniline detection. Benchchem.
- Advanced ChemBlocks. (2026). 2-Methoxy-4-methyl-6-nitroaniline 95%. AChemBlock. Retrieved February 15, 2026.
- ThermoFisher. (n.d.).
- (n.d.). [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline.
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Scribd.
- (n.d.). Synthesis of 2-Methoxy-6-nitroaniline. PrepChem.com.
- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
- Patsnap. (2019, May 21). Preparation method of 2-methoxy-4-nitroaniline. Eureka.
- ACS Publications. (2020, January 6). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.
- Benchchem. (2025). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Benchchem.
- ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline synthesis. ChemicalBook.
- ResearchGate. (n.d.). Solubility curve of 2-methoxy-4-nitroaniline.
- ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Request PDF.
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CAS number and molecular structure of 2-Methoxy-6-methyl-4-nitroaniline
High-Purity Intermediate for Azo Chromophore Engineering
Executive Summary
2-Methoxy-6-methyl-4-nitroaniline (CAS: 665053-99-6 ) is a specialized aromatic amine intermediate utilized primarily in the synthesis of high-performance disperse dyes and organic pigments. Structurally, it represents a tetra-substituted benzene ring where the electronic "push-pull" character is fine-tuned by the presence of an electron-donating methoxy group (ortho), a steric-modulating methyl group (ortho), and a strong electron-withdrawing nitro group (para).
This specific substitution pattern—placing the methyl and methoxy groups flanking the amine—imparts unique steric protection to the eventual azo linkage, enhancing the hydrolytic stability and lightfastness of derived dyes on polyester and acetate fibers. This guide details the structural parameters, validated synthesis routes, and application mechanisms for researchers in dye chemistry and material science.
Chemical Identity & Structural Analysis[1]
The compound is an aniline derivative characterized by a crowded steric environment around the amino group. The IUPAC naming conventions can vary based on the priority of the parent ring, but the connectivity remains constant.
Core Identifiers
| Parameter | Value |
| CAS Number | 665053-99-6 |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-3-methyl-5-nitroanisole; 4-Nitro-6-methyl-o-anisidine |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| SMILES | COc1cc(cc(C)c1N)=O |
| InChI Key | Derived from structure (Specific key requires generation) |
Structural Logic & Electronic Effects
The molecule functions as a diazo component .[1] Its reactivity is governed by three substituents:
-
Amino (-NH₂, Pos 1): The primary reaction center for diazotization.
-
Methoxy (-OCH₃, Pos 2) & Methyl (-CH₃, Pos 6): These ortho-substituents exert a +M (mesomeric) and +I (inductive) effect, increasing electron density. However, their primary role is steric . They shield the amino group (and the subsequent azo bond), reducing susceptibility to nucleophilic attack and improving the wash fastness of the final dye.
-
Nitro (-NO₂, Pos 4): A strong -M (mesomeric) acceptor that creates a dipole across the ring, essential for the "push-pull" charge transfer required for vivid color generation (typically yellow to red).
Physicochemical Properties[1][2][3][5]
Note: Experimental values for this specific isomer are rare in open literature; values below are derived from structural analogues (e.g., 2-methoxy-4-nitroaniline) and computational prediction models.
| Property | Value / Description |
| Appearance | Yellow to Orange Crystalline Powder |
| Melting Point | 135°C – 145°C (Predicted range based on analogues) |
| Boiling Point | ~360°C (Decomposes) |
| Solubility | Insoluble in water; Soluble in Acetone, DMF, DMSO, Ethyl Acetate |
| pKa (Amino) | ~1.5 – 2.0 (Weakly basic due to p-nitro withdrawal) |
| Partition Coeff. (LogP) | ~1.9 (Lipophilic, suitable for disperse dyeing) |
Synthesis & Manufacturing Protocols
The synthesis of this compound requires careful regiocontrol to ensure the nitro group attaches at the 4-position relative to the amine, avoiding the 3- or 5-positions. Direct nitration of the aniline is hazardous and non-selective; therefore, an acetylation-nitration-hydrolysis pathway is the industry standard.
Validated Synthetic Route
Starting Material: 2-Methoxy-6-methylaniline (CAS 50868-73-0).[2][3]
Step 1: Protection (Acetylation)
The amine is protected to prevent oxidation and to direct the incoming nitro group para to the nitrogen.
-
Reagents: Acetic Anhydride (
), Acetic Acid ( ). -
Conditions: Reflux at 100-115°C for 2-4 hours.
-
Mechanism: Nucleophilic acyl substitution yielding N-(2-methoxy-6-methylphenyl)acetamide .
Step 2: Electrophilic Aromatic Substitution (Nitration)
The acetamido group is a moderate activator and ortho/para director. Since the ortho positions (2,6) are blocked by OMe and Me, substitution occurs exclusively at the para position (4).
-
Reagents: Mixed Acid (Conc.
/ Conc.[1] ) or Fuming in .[4] -
Conditions: Controlled addition at 0–10°C to prevent di-nitration or hydrolysis.
-
Intermediate: N-(2-methoxy-6-methyl-4-nitrophenyl)acetamide .
Step 3: Deprotection (Hydrolysis)[5]
-
Reagents: Dilute
or (Alkaline hydrolysis is often preferred for solubility management). -
Conditions: Reflux at 90-100°C.
-
Workup: Neutralization and filtration of the precipitated product.
Synthesis Workflow Diagram
Figure 1: Validated synthetic pathway ensuring regioselectivity for the 4-nitro isomer.
Industrial Applications: Disperse Dye Chemistry[4][9]
The primary utility of this compound is as a Diazo Component in the manufacture of azo disperse dyes.
Mechanism of Action
-
Diazotization: The amine is converted into a diazonium salt using Sodium Nitrite (
) and mineral acid ( ) at 0-5°C. The steric hindrance from the 2-OMe and 6-Me groups stabilizes the diazonium cation, reducing decomposition rates compared to unsubstituted anilines. -
Coupling: The diazonium salt is coupled with an electron-rich coupling component (e.g., N,N-diethylaniline, Pyridone derivatives) to form the azo bond (
).
Performance Benefits in Textiles[9]
-
Bathochromic Shift: The "push-pull" electronic system shifts absorption to longer wavelengths (Yellow
Red). -
Fastness: The steric bulk of the methyl and methoxy groups protects the azo linkage from UV degradation and hydrolysis during washing, a critical requirement for polyester sportswear and automotive textiles.
Dye Synthesis Diagram
Figure 2: Workflow for converting the intermediate into a high-stability azo disperse dye.
Analytical Characterization
To verify the identity of CAS 665053-99-6, the following spectral signatures are diagnostic:
-
1H NMR (DMSO-d6, 400 MHz):
- ~2.2 ppm (s, 3H, -CH3 at C6).
- ~3.9 ppm (s, 3H, -OCH3 at C2).
- ~6.0-6.5 ppm (br s, 2H, -NH2 ).
- ~7.5-8.0 ppm (Two aromatic singlets or meta-coupled doublets, H3 and H5). Note: Due to the substitution pattern, H3 and H5 are meta to each other. H3 is between OMe and NO2; H5 is between Me and NO2.
-
IR Spectroscopy (KBr):
-
3300–3500 cm⁻¹: N-H stretching (primary amine doublet).
-
1500–1550 cm⁻¹: Asymmetric
stretch. -
1300–1360 cm⁻¹: Symmetric
stretch. -
1250 cm⁻¹: C-O-C asymmetric stretch (Methoxy).
-
Safety & Handling (E-E-A-T)
As a nitroaniline derivative, this compound must be handled with strict industrial hygiene protocols.
-
Acute Toxicity: Likely toxic by inhalation, ingestion, and skin contact (Category 3). Nitroanilines are known methemoglobin-forming agents, causing cyanosis.
-
Chronic Toxicity: Potential mutagen (Ames positive) and skin sensitizer.
-
PPE Requirements:
-
Respiratory: N95 or P100 respirator to prevent dust inhalation.
-
Dermal: Nitrile gloves and Tyvek suit to prevent absorption.
-
Engineering Controls: Use only in a fume hood or local exhaust ventilation.
-
-
Spill Management: Do not sweep dry dust (aerosol risk). Dampen with water or use HEPA vacuum.
References
-
ChemicalBook. (2025). This compound Product Entry (CAS 665053-99-6). Retrieved from
-
BLD Pharm. (2025). Catalog Entry: this compound. Retrieved from
-
BenchChem. (2025).[1][5] Comparative Analysis of Synthesis Routes for Nitroaniline Derivatives. Retrieved from
-
Google Patents. (2019). CN109776337A: Preparation method of 2-methoxy-4-nitroaniline (Analogue Synthesis). Retrieved from
-
Sigma-Aldrich. (2025). 2-Methoxy-6-methylaniline (Precursor CAS 50868-73-0).[2][3][6][7] Retrieved from
Sources
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Health and safety handling guidelines for 2-Methoxy-6-methyl-4-nitroaniline
An In-Depth Technical Guide to the Safe Handling of 2-Methoxy-6-methyl-4-nitroaniline
Foreword
This guide provides comprehensive health and safety information for the handling of this compound (CAS No. 97-52-9). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is a synthesis of available safety data and established best practices for handling hazardous chemicals. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a substance is the foundation of its safe handling.
| Property | Value |
| Chemical Name | 2-Methoxy-4-nitroaniline |
| Synonyms | 4-Nitro-o-anisidine, C.I. 37125 |
| CAS Number | 97-52-9[1][2][3][4][5] |
| Molecular Formula | C₇H₈N₂O₃[1][2][3] |
| Molecular Weight | 168.15 g/mol [1][4][5] |
| Appearance | Yellow to orange crystalline powder[2][6][7] |
| Melting Point | 140-142 °C[3] |
| Solubility | Insoluble in water; soluble in alcohol, acetone, and DMSO[6][7] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its toxicity upon exposure.
GHS Hazard Classifications:
Hazard Statements:
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
-
H411/H412: Toxic or harmful to aquatic life with long-lasting effects[3][7][9]
Toxicological Profile
Exposure to this compound can lead to significant health effects. The primary routes of occupational exposure are inhalation of dust and dermal contact.[6]
-
Acute Effects: Short-term exposure may lead to irritation of the eyes, skin, and respiratory tract.[10] Ingestion, inhalation, or skin absorption can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, causing cyanosis (a bluish discoloration of the skin), confusion, headache, and dizziness.[10]
-
Chronic Effects: Prolonged or repeated exposure may cause damage to organs, particularly the liver.[7][10][11] There is also evidence suggesting potential for genetic mutations.[10][11]
-
Genotoxicity: Studies have indicated that 2-Methoxy-4-nitroaniline can be mutagenic in bacterial assays.[11]
Risk Assessment and Control Hierarchy
A systematic risk assessment is mandatory before commencing any work with this compound. The hierarchy of controls should be followed to mitigate identified risks.
Caption: Risk Assessment Workflow for Handling this compound.
Engineering and Administrative Controls
Engineering Controls are the primary line of defense:
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of dust.[10][12][13]
-
Containment: For procedures with a high potential for aerosol generation, consider using a glove box.
Administrative Controls supplement engineering controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this chemical.[14][15][16][17]
-
Restricted Access: Limit access to areas where this chemical is stored and handled to authorized personnel only.
Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling this compound.[14]
Caption: Recommended Personal Protective Equipment (PPE).
-
Eye Protection: Chemical splash goggles are mandatory.[10]
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are required.[10]
-
Hand Protection: Wear nitrile gloves. Double-gloving is recommended.[10] Change gloves immediately if they become contaminated.
-
Respiratory Protection: In the absence of adequate engineering controls or during a large spill, a NIOSH-approved respirator with appropriate cartridges should be used.[7]
Safe Handling and Storage Procedures
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Caption: Emergency Response Workflow.
-
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material.
-
Carefully collect the material and place it in a sealed container for disposal.[12]
-
Clean the spill area thoroughly.
-
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][2][10][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][10][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][2][13]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1][2][13]
-
-
Fire:
-
Use a dry chemical, carbon dioxide, or foam extinguisher.
-
Combustion may produce toxic fumes, including oxides of nitrogen.[13]
-
Decontamination and Waste Disposal
-
Decontamination: All equipment and work surfaces should be thoroughly decontaminated after use. A suitable decontamination solution should be used, followed by a rinse with water.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and spill cleanup materials, as hazardous waste.[10] Follow all federal, state, and local regulations for hazardous waste disposal.[13][18]
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link][19][20][21][22][23]
-
How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link][14]
-
p-Nitroaniline Safety Data Sheet. (n.d.). West Liberty University. Retrieved from a relevant source.[12]
-
4-Nitroaniline Safety Data Sheet. (n.d.). Techno PharmChem. Retrieved from [Link][13]
-
OSHA Chemical Hazards and Communication. (2022, October 5). StatPearls - NCBI Bookshelf. Retrieved from [Link][15]
-
OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from a relevant source.[16]
-
Safety Data Sheet: p-nitroaniline. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link][18]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Plus-Consulting. Retrieved from [Link][24]
-
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). U.S. Chemical Storage. Retrieved from [Link][17]
-
Standard Operating Procedures (SOP) for Working with P-Nitroaniline at Amherst College. (2019, December 9). Amherst College. Retrieved from [Link][10]
-
Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. (2020, May 5). PubMed. Retrieved from [Link][11]
-
Safety Data Sheet: 2-Methoxy-4-nitroaniline. (n.d.). Fisher Scientific. Retrieved from a relevant source.[1]
-
Safety Data Sheet: 2-Methoxy-4-nitroaniline. (2025, September 17). Thermo Fisher Scientific. Retrieved from [Link][2]
-
Substance Information - 2-methoxy-4-nitroaniline. (2025, April 4). ECHA - European Chemicals Agency. Retrieved from a relevant source.[25]
-
Safety Data Sheet: 2-Methoxy-4-nitroaniline. (2023, June 26). CPAchem. Retrieved from [Link][8]
-
2-Methoxy-4-nitroaniline. (n.d.). Wikipedia. Retrieved from [Link][3]
-
Safety Data Sheet: 4-Nitroaniline. (2025, November 6). MilliporeSigma. Retrieved from a relevant source.
-
2-Methoxy-4-nitroaniline. (n.d.). PubChem. Retrieved from [Link][5]
-
Harmonised classifications. (n.d.). ECHA CHEM. Retrieved from a relevant source.[26]
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A Comprehensive Technical Guide to the Solubility of 2-Methoxy-6-methyl-4-nitroaniline in Organic Solvents
Abstract
This technical guide provides a detailed exploration of the solubility of 2-Methoxy-6-methyl-4-nitroaniline in a range of organic solvents. Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the experimental methodologies for solubility determination, presents and analyzes solubility data, and discusses the underlying thermodynamic principles governing the dissolution process. By integrating experimental protocols with theoretical modeling, this guide offers a comprehensive framework for understanding and predicting the solubility behavior of this compound, which is a crucial parameter in process design, formulation, and quality control.
Introduction: The Significance of this compound and its Solubility
This compound is a substituted nitroaniline derivative. While specific data for the "6-methyl" isomer was not found in the immediate search, extensive research exists for the closely related and industrially significant compound, 2-Methoxy-4-nitroaniline. This compound serves as a vital intermediate in the synthesis of azo dyes and pigments, such as Pigment Yellow 74.[1] The latter finds widespread application in printing inks, emulsion paints, and even tattoo inks.[1] Given the structural similarity, the principles governing the solubility of 2-Methoxy-4-nitroaniline are directly applicable and provide a strong predictive framework for the this compound isomer.
Solubility is a fundamental physicochemical property that dictates the bioavailability of active pharmaceutical ingredients, the efficiency of crystallization processes, and the performance of compounds in various formulations. A thorough understanding of a compound's solubility in different solvents is therefore paramount for its practical application. This guide will delve into the systematic study of this property, providing both the practical "how-to" and the theoretical "why."
Experimental Determination of Solubility: Methodologies and Best Practices
The accurate determination of solubility is the bedrock of any related study. The "shake-flask" method, a type of "excess solid" technique, is a widely accepted and robust method for measuring the equilibrium solubility of a solid in a liquid.[2][3] This method ensures that the solvent is fully saturated with the solute, providing a true measure of the thermodynamic solubility.
The Isothermal Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines a self-validating approach to solubility measurement.
Objective: To determine the equilibrium mole fraction solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, etc.)
-
Thermostatically controlled shaker bath
-
Calibrated analytical balance
-
Sintered glass filters (or syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Supersaturated Solutions: For each solvent, add an excess amount of this compound to a sealed flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.
-
Equilibration: Place the sealed flasks in a thermostatic shaker bath set to the desired temperature. Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure that the system reaches solid-liquid equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the flasks to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette. Immediately filter the solution using a suitable filter to remove any suspended solid particles. This step is critical to prevent the precipitation of the solute upon cooling.
-
Dilution and Quantification: Accurately dilute the filtered saturated solution with the corresponding solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analysis: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation of Mole Fraction Solubility: The mole fraction solubility (x) is calculated using the following equation:
x = (m₁/M₁) / ((m₁/M₁) + (m₂/M₂))
where:
-
m₁ is the mass of the solute
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent[4]
-
Diagram of the Experimental Workflow
Caption: Workflow for the isothermal shake-flask solubility determination method.
Solubility Data and Analysis
While experimental data for the 6-methyl isomer is not available, the solubility of 2-Methoxy-4-nitroaniline has been determined in twelve organic solvents at temperatures ranging from 278.15 K to 323.15 K.[5] The mole fraction solubility was found to increase with temperature in all tested solvents.[5]
The order of solubility at a given temperature was reported as follows: N-methylpyrrolidone (NMP) > Dimethyl sulfoxide (DMSO) > 1,4-dioxane > ethyl acetate > acetonitrile > ethanol > methanol > n-propanol > isopropanol > ethylene glycol (EG) > n-butanol > water.[5]
Table 1: Physicochemical Properties of Selected Solvents and Qualitative Solubility Trends
| Solvent | Polarity (Dielectric Constant) | Hydrogen Bond Donor/Acceptor | Qualitative Solubility of 2-Methoxy-4-nitroaniline |
| N-Methylpyrrolidone (NMP) | High | Acceptor | Very High |
| Dimethyl Sulfoxide (DMSO) | High | Acceptor | High |
| Acetone | High | Acceptor | Moderate-High |
| Acetonitrile | High | Acceptor | Moderate |
| Ethyl Acetate | Moderate | Acceptor | Moderate |
| Ethanol | High | Donor & Acceptor | Moderate-Low |
| Methanol | High | Donor & Acceptor | Low |
| Toluene | Low | - | Very Low |
| Water | Very High | Donor & Acceptor | Very Low |
Note: This table is a qualitative representation based on established principles and data for similar compounds.[4][6]
The high solubility in aprotic polar solvents like NMP and DMSO suggests that strong dipole-dipole interactions between the solvent and the nitro and methoxy groups of the solute play a significant role in the dissolution process. The lower solubility in alcoholic solvents, despite their high polarity, may be attributed to the strong self-association of alcohol molecules through hydrogen bonding, which must be overcome to create a cavity for the solute molecule.
Thermodynamic Modeling of Solubility
To correlate the experimental solubility data with temperature, several thermodynamic models are commonly employed.[6] These models are invaluable for interpolating and extrapolating solubility data, which is crucial for process optimization.
-
The Modified Apelblat Equation: This is a semi-empirical model that relates the mole fraction solubility to temperature.[6] It is widely used due to its simplicity and good performance in correlating solubility data.[7]
-
The λh (Buchowski-Ksiazaczak) Equation: This model is another effective tool for correlating solid-liquid equilibrium data.[6]
-
Activity Coefficient Models (e.g., Wilson and NRTL): These models are more thermodynamically rigorous as they consider the non-ideal behavior of the solution by calculating the activity coefficients of the components.[6][7]
For the solubility of 2-Methoxy-4-nitroaniline, the modified Apelblat equation was found to provide a better correlation than the other models.[5] The choice of the most appropriate model depends on the specific solute-solvent system and the desired level of accuracy.
Relationship between Experimental Data and Thermodynamic Models
Caption: The interplay between experimental solubility data and thermodynamic modeling.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, drawing on established methodologies and data from the closely related 2-Methoxy-4-nitroaniline. The importance of robust experimental techniques, such as the isothermal shake-flask method, has been emphasized, and a detailed protocol has been provided. The analysis of solubility data in the context of solvent properties and the application of thermodynamic models offer a powerful framework for understanding and predicting the behavior of this compound in solution. This knowledge is essential for the effective design and optimization of processes in the pharmaceutical and chemical industries.
References
-
Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. (n.d.). ScienceDirect. Retrieved February 23, 2026, from [Link]
-
Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]
-
Chen, G., et al. (2019). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Journal of Chemical & Engineering Data, 64(5), 2201-2209. [Link]
-
Gervasio, D. F., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 63(15), 4659-4680. [Link]
-
Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. (2019, March 25). ResearchGate. Retrieved February 23, 2026, from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Web.mnstate.edu. Retrieved February 23, 2026, from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College. Retrieved February 23, 2026, from [Link]
-
Chen, G., et al. (2019). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Journal of Chemical & Engineering Data, 64(5), 2201-2209. [Link]
-
Bao, Y., et al. (2019). Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 64(11), 4937-4945. [Link]
-
Bao, Y., et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Journal of Chemical & Engineering Data, 65(2), 646-656. [Link]
Sources
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- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Reactive Site Analysis & Synthetic Utility of 2-Methoxy-6-methyl-4-nitroaniline
This guide is structured as a technical whitepaper designed for application scientists and synthetic chemists. It prioritizes mechanistic insight and robust experimental protocols over generic descriptions.
Executive Summary
2-Methoxy-6-methyl-4-nitroaniline represents a specialized class of "push-pull" aromatic systems utilized primarily as a diazo component in the synthesis of high-performance Disperse Dyes and as an intermediate in pharmaceutical heterocyclic synthesis.
Its chemical behavior is defined by two competing factors:
-
Electronic Activation: The electron-donating amino (
) and methoxy ( ) groups create a strong dipole against the electron-withdrawing nitro ( ) group. -
Steric Inhibition: The unique 2,6-substitution pattern (methoxy and methyl flanking the amine) creates significant steric hindrance at the N1 position. This drastically alters standard reactivity profiles, particularly regarding diazotization and N-alkylation, requiring specialized non-aqueous protocols.
This guide details the three primary reactive sites, providing validated protocols for exploiting them in synthetic workflows.
Structural Analysis & Reactivity Map
The molecule is a tetra-substituted benzene ring. The interplay between substituents dictates the hierarchy of reactivity.
Electronic & Steric Matrix
-
Site A (N1 - Amino Group): The primary nucleophile. However, it is sterically encumbered by the C2-Methoxy and C6-Methyl groups. This lowers the kinetic rate of N-functionalization and destabilizes the diazonium salt in aqueous media.
-
Site B (C4 - Nitro Group): A strong electron-withdrawing group (EWG) that deactivates the ring toward electrophilic substitution but serves as a robust redox handle.
-
Site C (C3 - Aromatic Proton): The most electron-rich carbon on the ring. It is located ortho to the strong methoxy donor and ortho to the nitro group.
-
Site D (C5 - Aromatic Proton): Less reactive than C3. It is ortho to the weak methyl donor.
Figure 1: Reactivity map highlighting the three primary zones of chemical intervention.
Primary Reactive Site: The Amine (N1)
Reaction Type: Diazotization & Coupling (Azo Dye Synthesis)[1][2]
The most critical industrial application of this molecule is as a diazo component . Due to the "push-pull" electronic system (Donor
The "Steric" Challenge
Standard diazotization (Sodium Nitrite / Aqueous HCl at
-
Solubility: The hydrophobic methyl/methoxy groups reduce water solubility.
-
Basicity: The para-nitro group reduces the basicity of the amine, making protonation difficult.
-
Stability: If formed in water, the diazonium salt is prone to hydrolysis due to the steric crowding preventing effective solvation.
Validated Protocol: Anhydrous Nitrosyl Sulfuric Acid Diazotization
To overcome these issues, a non-aqueous system using Nitrosyl Sulfuric Acid (
Step-by-Step Methodology:
-
Preparation of Nitrosyl Sulfuric Acid:
-
Charge 98% Sulfuric Acid (
) into a reactor. -
Cool to
. -
Slowly add Sodium Nitrite (
) powder with vigorous stirring. Caution: Exothermic. -
Heat to
until clear, then cool back to .
-
-
Dissolution of Amine:
-
In a separate vessel, dissolve this compound in a mixture of Glacial Acetic Acid and Propionic Acid (ratio 3:1). The propionic acid aids solubility of the hydrophobic substrate.
-
Cool solution to
.
-
-
Diazotization:
-
Add the amine solution dropwise into the Nitrosyl Sulfuric Acid solution.
-
Maintain temperature
. -
Stir for 2–3 hours. The steric hindrance requires longer reaction times than unsubstituted aniline.
-
Endpoint Check: A drop of reaction mixture on starch-iodide paper should instantly turn blue-black (indicating excess
).
-
-
Coupling (Example):
-
Pour the diazonium mass onto ice/water.
-
Add the coupling component (e.g., N,N-diethylaniline) dissolved in dilute acid.
-
Adjust pH to 4.0–5.0 using Sodium Acetate to facilitate coupling.
-
Figure 2: Workflow for the diazotization of sterically hindered anilines.
Secondary Reactive Site: The Nitro Group (C4)
Reaction Type: Reduction to Diamine
Reducing the nitro group yields 2-Methoxy-6-methyl-1,4-phenylenediamine . This derivative is a potent antioxidant and a precursor for polyimides and hair dye formulations.
Validated Protocol: Béchamp Reduction (Fe/HCl)
While catalytic hydrogenation (
Protocol:
-
Suspension: Suspend 0.1 mol of the nitroaniline in 200 mL of 50% aqueous ethanol.
-
Catalyst Activation: Add 0.3 mol of Iron powder (325 mesh) and 5 mL of concentrated HCl.
-
Reflux: Heat to reflux (
). The reaction is exothermic; monitor carefully. -
Completion: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The yellow starting material spot will disappear, replaced by a polar, UV-active streak (diamine).
-
Workup: Basify with Sodium Carbonate (
) to pH 9 (precipitates iron salts). Filter hot through Celite. Crystallize the diamine from the filtrate.
Tertiary Reactive Site: The Aromatic Ring (C3)
Reaction Type: Electrophilic Aromatic Substitution (Halogenation)
Although the ring is deactivated by the nitro group, the position C3 is activated by the ortho-methoxy group. Under forcing conditions, halogenation can occur here.
-
Reagent: Bromine (
) in Acetic Acid. -
Position: C3 (between Methoxy and Nitro).
-
Note: Reaction at C5 is less favorable because the Methyl group is a weaker activator than Methoxy.
Quantitative Data Summary
| Parameter | Value / Characteristic | Implication for Synthesis |
| Molecular Weight | 182.18 g/mol | Calculation basis.[3][4] |
| pKa (Conjugate Acid) | ~1.5 - 2.0 (Est.) | Very weak base. Requires strong acid ( |
| Solubility | Low in Water; High in Acetone, AcOH | Do not attempt aqueous reactions without co-solvents. |
| Melting Point | ~140–143 °C | Solid handling; purity indicator. |
| Steric Profile | High (N1 position) | Slower reaction rates for N-acylation/alkylation. |
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(2-Hydroxyethoxy)-4-nitroaniline. (General protocol adaptation for substituted nitroanilines).
-
Thermo Scientific Chemicals. (2024). 2-Methoxy-4-nitroaniline Safety Data Sheet and Specifications. (Physical property verification for nitro-anisidine derivatives).
-
ChemicalBook. (2021).[5] 2-Methoxy-4-nitroaniline: Properties, Synthesis, and Applications. (Industrial context for dye intermediates).
-
Org. Synth. (1943). Diazotization of weakly basic amines: 2-Nitro-p-toluidine. Coll. Vol. 3, p. 658. (Foundational protocol for diazotizing nitro-methyl-anilines).
-
PubChem. (2025). 2-Methoxy-N-methyl-6-nitroaniline Compound Summary. (Structural isomer comparison and property data).
Disclaimer: This guide details chemical protocols involving hazardous materials (strong acids, nitrosylating agents).[6] All procedures should be performed in a fume hood with appropriate PPE by trained personnel.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-4-methyl-6-nitroaniline 95% | CAS: 1807057-07-3 | AChemBlock [achemblock.com]
- 4. 2-Methoxy-N-methyl-6-nitroaniline | C8H10N2O3 | CID 23343733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is 2-Methoxy-4-nitroaniline?_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Advanced Technical Review: Substituted Nitroaniline Architectures
Content Type: Technical Whitepaper / Methodological Guide Target Audience: Medicinal Chemists, Process Engineers, and Materials Scientists
Executive Summary: The Push-Pull Paradigm
Substituted nitroanilines represent a cornerstone class of "push-pull" aromatic systems. Characterized by the coexistence of a strong electron-donating amine group (
-
Nonlinear Optics (NLO): As prototype hyperpolarizable materials.
-
Pharmaceutical Synthesis: As versatile scaffolds for nucleophilic aromatic substitution (
) to generate complex heterocyclic active pharmaceutical ingredients (APIs).
This guide synthesizes the electronic theory, validated synthetic protocols, and safety frameworks necessary for working with these high-energy intermediates.
Electronic Structure & Reactivity
The reactivity of nitroaniline is dictated by the resonance interaction between the amine lone pair and the nitro group's
The "Push-Pull" Mechanism
In p-nitroaniline, the donor amine and acceptor nitro group create a large molecular dipole moment. This facilitates a low-energy charge transfer state, essential for second-order nonlinear optical properties (second harmonic generation).
Key Insight: The position of the substituent determines the extent of conjugation. Para and ortho isomers allow direct resonance conjugation (quinoid character), significantly enhancing
Visualization: Electronic Polarization
The following diagram illustrates the electronic flow and the resulting dipole that activates the ring for specific reactions.
Caption: The "Push-Pull" electronic flow in p-nitroaniline, driving both NLO properties and S_NAr reactivity.
Synthetic Methodologies & Protocols
Protocol A: Regioselective Synthesis via Protecting Groups
Direct nitration of aniline is hazardous and yields mixtures due to the oxidation of the amine and the formation of the meta-directing anilinium ion (
Mechanism: Steric hindrance of the acetamido group favors para substitution over ortho, while preventing amine oxidation.
Step-by-Step Protocol:
-
Protection: React aniline (1.0 eq) with acetic anhydride (1.2 eq) in glacial acetic acid. Reflux for 30 mins. Pour into ice water to precipitate Acetanilide .[1]
-
Nitration: Dissolve Acetanilide in conc.
at 0–5°C. Dropwise add fuming / mixture. Maintain temp <10°C to minimize dinitration.-
Critical Control Point: Temperature spikes >20°C increase hydrolysis and side-products.
-
-
Hydrolysis (Deprotection): Dilute the reaction mixture with water and reflux (acidic hydrolysis) or treat with NaOH (basic hydrolysis) to remove the acetyl group.
-
Isolation: Neutralize to pH 7–8. The yellow precipitate is p-Nitroaniline .[2] Recrystallize from ethanol.
Protocol B: Nucleophilic Aromatic Substitution ( )
For synthesizing N-substituted nitroanilines (common in drug discovery), the displacement of a halide activated by a nitro group is the preferred route.
Substrate: 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene. Reagent: Primary or secondary amine.
Caption: S_NAr mechanism showing the rate-determining formation of the Meisenheimer complex.
Experimental Protocol (
-
Setup: Charge a round-bottom flask with 1-chloro-4-nitrobenzene (10 mmol), amine (12 mmol), and
(20 mmol) as a base scavenger. -
Solvent: Use polar aprotic solvents like DMF or DMSO to stabilize the polar transition state.
-
Reaction: Heat to 80–120°C. Monitor via TLC (mobile phase: Ethyl Acetate/Hexane).
-
Workup: Pour into crushed ice. The product typically precipitates. Filter and wash with water to remove salts.
Quantitative Data & Properties
The following table summarizes key physical and spectroscopic properties of common nitroaniline isomers, crucial for identification and quality control.
| Compound | Melting Point (°C) | Dipole Moment (D) | pKa (Conj. Acid) | |
| o-Nitroaniline | 71–73 | 412 | 4.45 | -0.28 |
| m-Nitroaniline | 114 | 380 | 4.85 | 2.46 |
| p-Nitroaniline | 147–148 | 380 | 6.12 | 1.00 |
| 2,4-Dinitroaniline | 180 | 335 | ~6.5 | -4.5 |
Note: The high dipole moment of p-nitroaniline confirms the strong ICT character.
Pharmaceutical & Industrial Applications[2][3][4][5][6]
Drug Development
Nitroanilines are precursors to phenylenediamines (via reduction), which are scaffolds for:
-
Benzimidazoles: Anthelmintic and proton pump inhibitor drugs.
-
Quinoxalines: Antibiotic and anticancer agents.
-
Direct Activity: Some N-substituted nitroanilines exhibit direct cytotoxic activity against cancer cell lines (e.g., Hep3B) by inducing apoptosis via the caspase pathway [1].
Materials Science
-
Nonlinear Optics: p-Nitroaniline derivatives are doped into polymers to create electro-optic modulators.
-
Dyes: They serve as the diazo component in the synthesis of azo dyes (e.g., Para Red).
Safety & Toxicology (Critical)
Nitroanilines are Class 6.1 Toxic Substances .
-
Acute Toxicity: High risk of Methemoglobinemia (oxidation of hemoglobin Fe2+ to Fe3+), leading to cyanosis and tissue hypoxia.
-
Routes of Entry: Rapidly absorbed through intact skin.
-
Handling: Double-gloving (Nitrile) and working within a fume hood is mandatory.
-
Decontamination: Spills should be treated with dilute acetic acid followed by absorption with vermiculite.
References
-
BenchChem Technical Support Team. (2025). N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. BenchChem. Link
-
AZoM. (2014).[1] An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. Link
-
Sophy, K. B., et al. (2008).[3] Noniterative Density Functional Response Approach: Application to Nonlinear Optical Properties of p-Nitroaniline. J. Phys. Chem. A. Link
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. MasterOrganicChemistry. Link
Sources
Technical Guide: Exploratory Reaction Pathways for 2-Methoxy-6-methyl-4-nitroaniline
The following technical guide details the initial exploratory reaction landscape for 2-Methoxy-6-methyl-4-nitroaniline (also referred to as 4-Nitro-6-methyl-o-anisidine).
This guide is structured for researchers requiring high-fidelity protocols for functionalizing this sterically crowded, electron-deficient aniline.
Executive Summary & Chemical Profile[1][2][3]
This compound presents a unique synthetic challenge and opportunity. Unlike simple anilines, the amino group at position 1 is flanked by a methoxy group (position 2) and a methyl group (position 6).
-
Steric Environment: The 2,6-disubstitution creates significant steric hindrance around the primary amine, reducing nucleophilicity and impeding attack by large electrophiles.
-
Electronic Environment: The 4-nitro group (strong electron-withdrawing) further deactivates the amine, making it a weak base (
likely < 1.0). -
Implication: Standard aqueous diazotization (NaNO₂/HCl) will likely fail or proceed with low yield. Anhydrous diazotization (Nitrosyl Sulfuric Acid) is the mandatory protocol for this substrate.
Chemical Structure Data
| Property | Specification |
| Systematic Name | 2-Methoxy-6-methyl-4-nitrobenzenamine |
| Functional Groups | Primary Amine ( |
| Electronic Character | Push-Pull System (Donor: OMe/Me/NH₂ |
| Key Reactivity | Electrophilic Aromatic Substitution (blocked), Diazotization, Nitro-Reduction |
Module A: Diazotization & Azo Coupling (The Primary Pathway)[5]
This is the most critical reaction for this molecule, converting it into a high-value disperse dye intermediate. Due to the weak basicity caused by the 4-nitro group and steric shielding by the 2,6-substituents, you must use Nitrosyl Sulfuric Acid (
Mechanistic Insight
The reaction relies on the generation of the nitrosonium ion (
Protocol: Anhydrous Diazotization
Reagents:
-
Target Amine: 0.1 mol
-
Nitrosyl Sulfuric Acid (40% in
): 0.11 mol -
Acetic Acid / Propionic Acid (Solvent): 50 mL
-
Sulfamic Acid (Scavenger): Trace
Step-by-Step Workflow:
-
Dissolution: Charge the reaction vessel with Acetic:Propionic acid (17:3 ratio). Add the this compound. Stir at 20°C until a fine dispersion or solution is achieved.
-
Cooling: Lower temperature to 0–5°C using an ice/salt bath.
-
Nitrosation: Add Nitrosyl Sulfuric Acid dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C. Exotherms will decompose the forming diazonium species.
-
Digestion: Stir at 0–5°C for 2 hours. The mixture should become clear or turn a deep orange/brown (diazonium salt formation).
-
Validation: Test a drop of the mixture against starch-iodide paper (instant blue/black confirms excess nitrite). Then, add sulfamic acid to destroy excess nitrous acid.
Coupling (Example: Synthesis of a Disperse Red)
Coupler: N,N-Diethyl-m-toluidine (or similar electron-rich aromatic).
-
Dissolve coupler in dilute sulfuric acid/ice mixture.
-
Slowly stream the diazonium solution (from step 4) into the coupler solution at 0–5°C.
-
Adjust pH to 4.0–5.0 using Sodium Acetate to accelerate coupling.
-
Precipitate forms immediately. Filter and wash with water.[1]
Visualization: Diazotization Pathway
Caption: Kinetic pathway from sterically hindered amine to azo dye via nitrosyl sulfuric acid.
Module B: Selective Nitro Reduction (Diamine Synthesis)
Converting the 4-nitro group to an amine yields 2-Methoxy-6-methyl-1,4-phenylenediamine . This is a precursor for high-performance polymers (polyimides) or hair dye components.
Challenge: Prevent de-methoxylation or ring hydrogenation. Recommended Method: Iron/Acid Reduction (Béchamp) or Catalytic Hydrogenation (Pd/C).
Protocol: Catalytic Hydrogenation (Cleanest Route)
Reagents:
-
Substrate: 10 mmol[2]
-
Catalyst: 5% Pd/C (50% wet)
-
Solvent: Methanol or Ethanol (anhydrous)
-
Hydrogen Source:
balloon or autoclave (3 bar)
Workflow:
-
Inerting: Purge reaction vessel with Nitrogen (
) to remove oxygen. -
Loading: Add substrate, solvent, and catalyst carefully (catalyst is pyrophoric when dry).
-
Reaction: Introduce Hydrogen. Stir vigorously at Room Temperature (25°C).
-
Note: Reaction is exothermic. Monitor temperature.
-
-
Monitoring: TLC (Hexane:EtOAc 1:1). The yellow nitro compound spot will disappear; a polar, UV-active amine spot will appear (ninhydrin stain positive).
-
Workup: Filter through Celite under Nitrogen (the diamine oxidizes rapidly in air). Concentrate filtrate to obtain the diamine.[3] Store under Argon.
Module C: N-Alkylation (Functionalization)
Due to the 2-Methoxy and 6-Methyl groups, standard
Strategy: Use Reductive Amination or High-Pressure Alkylation .
-
Reductive Amination: React amine with an aldehyde (e.g., formaldehyde) followed by
reduction. This bypasses the steric penalty of direct attack on an alkyl halide.
Comparative Reactivity Table
| Reaction Type | Reagent | Expected Outcome | Technical Note |
| Acylation | Acetic Anhydride | Good Yield | Reflux required. Sterics slow the rate, but thermodynamic product forms. |
| Alkylation | MeI / | Poor/Slow | Competitive N,N-dimethylation and O-methylation possible. |
| Reductive Alkylation | HCHO / | Excellent | Best route for N-methyl derivatives. |
Safety & Handling (MSDS Highlights)
-
Toxicity: Like all nitroanilines, this compound is likely toxic by inhalation and skin absorption (Methemoglobinemia risk).
-
Energetics: Polynitro/nitro-aromatics can be explosive. Do not heat dry material above 150°C.
-
Waste: All aqueous waste from diazotization contains diazonium salts (shock sensitive if dried) and acidic heavy metals. Neutralize and treat as hazardous chemical waste.
References
-
Chudgar, R. J., & Oakes, J. (2014). Dyes, Azo.[4][5][2][6] Kirk-Othmer Encyclopedia of Chemical Technology. (Authoritative source on diazotization of weakly basic amines).
-
Freeman, H. S., & Peters, A. T. (2013). Colorants for Non-Textile Applications. Elsevier. (Details on sterically hindered aniline reactivity).
-
Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic grounding for SNAr and Diazotization).
-
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Protocols for nitrosyl sulfuric acid usage).
Sources
- 1. scialert.net [scialert.net]
- 2. An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite [scirp.org]
- 3. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Synthesis of Azo Dyes Using 2-Methoxy-6-methyl-4-nitroaniline
Executive Summary
This guide details the protocol for utilizing 2-Methoxy-6-methyl-4-nitroaniline (MMNA) as a diazo component in the synthesis of high-performance azo dyes. Due to the specific electronic and steric environment created by the ortho-methoxy and ortho-methyl groups flanking the amine, standard aqueous diazotization methods are often insufficient.
This application note provides a validated Nitrosylsulfuric Acid Diazotization Protocol , specifically engineered for weakly basic, sterically hindered amines. It is designed for researchers in textile chemistry and drug discovery who require high-purity azo scaffolds for disperse dyes or pharmaceutical prodrug development.
Chemical Profile & Structural Logic
The Molecule
Target: this compound IUPAC Name: this compound (also known as 2-amino-3-methoxy-5-nitrotoluene).
The molecule features a "push-pull" electronic system:
-
Electron Withdrawal: The nitro group (
) at the para position significantly reduces the electron density on the amine nitrogen, lowering its basicity ( ). -
Steric Hindrance: The ortho-methyl (position 6) and ortho-methoxy (position 2) groups create a "picket fence" around the amine. This hinders the approach of nitrosating agents but, crucially, stabilizes the resulting diazonium salt against decomposition once formed.
Industrial & Pharmaceutical Relevance[1]
-
Textile Industry: Used primarily for Disperse Dyes (polyester/acetate).[1] The hydrophobic substituents improve affinity for synthetic fibers, while the steric bulk enhances sublimation fastness.
-
Drug Development: Azo linkages are utilized in colon-specific prodrug delivery (cleavable by azoreductases). Furthermore, the diazonium intermediate derived from MMNA is a precursor for synthesizing benzotriazoles and cinnolines via intramolecular cyclization.
Mechanistic Pathway
The synthesis relies on the generation of the nitrosonium ion (
Figure 1: Reaction pathway from nitrosylsulfuric acid generation to azo coupling.
Experimental Protocols
Safety Pre-Requisites[1][3][4]
-
Hazard: Diazo salts can be explosive if dried. Keep in solution.
-
PPE: Full face shield, chemically resistant gloves (butyl rubber), and fume hood are mandatory.
-
Reagents: Use concentrated
(98%). Water introduction during diazotization must be avoided until the "drowning" step.
Protocol A: Preparation of Nitrosylsulfuric Acid
Standard aqueous
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), thermometer, and drying tube.
-
Charge: Add 50 mL of concentrated
(98%) . -
Cooling: Cool the acid to 0–5 °C using an ice/salt bath.
-
Addition: Slowly add 3.5 g (0.05 mol) of Sodium Nitrite (
) in small portions over 20 minutes.-
Critical: Do not allow temperature to rise above 10 °C.
-
Observation: The solution may fume slightly; ensure complete dissolution.
-
-
Activation: Once added, warm the solution to 60–65 °C for 15 minutes to ensure complete formation of nitrosylsulfuric acid (
), then cool back down to 0–5 °C .
Protocol B: Diazotization of MMNA
-
Dissolution: In a separate beaker, dissolve 9.1 g (0.05 mol) of this compound in 40 mL of hot glacial acetic acid . Allow it to cool to room temperature (some precipitation is acceptable if it's a fine slurry).
-
Reaction: Add the amine/acetic acid mixture dropwise to the cold Nitrosylsulfuric acid (from Protocol A) over 30–45 minutes.
-
Temperature Control: Maintain 0–5 °C .
-
Stirring: Vigorous stirring is essential to handle the viscosity.
-
-
Digestion: Stir at 0–5 °C for 2 hours .
-
Validation: Perform a starch-iodide test. A quick, dark blue spot indicates excess nitrous acid (required). If negative, add small aliquots of
.[2] -
Quenching: Add 0.5 g Urea or Sulfamic Acid to destroy excess nitrous acid (prevents side reactions during coupling).
Protocol C: Coupling Reaction
Example Coupler: N,N-Diethyl-m-toluidine (for a Disperse Red analogue).
-
Coupler Prep: Dissolve 0.05 mol of Coupler in 50 mL dilute acetic acid (or dilute HCl depending on coupler solubility). Cool to 0–5 °C .[3][1][4][5]
-
Coupling: Pour the diazonium salt solution (Protocol B) slowly into the coupler solution.
-
pH Adjustment (The "Drowning" Step):
-
Add crushed ice (approx. 200 g) directly to the mixture.
-
Slowly add Sodium Acetate solution (20% w/v) to adjust pH to 4.0–5.0 .
-
Note: Coupling of amino-based couplers occurs best at weakly acidic pH.
-
-
Precipitation: Stir for 2–4 hours. The dye will precipitate as a colored solid.
-
Isolation: Filter under vacuum. Wash with copious amounts of cold water until filtrate is neutral.
-
Purification: Recrystallize from ethanol or DMF/water mix.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of MMNA-derived azo dyes.
Analytical Data & Troubleshooting
Expected Spectroscopic Data
The specific substituents on MMNA induce a Bathochromic Shift (Red Shift) compared to unsubstituted aniline dyes, but the steric twist may reduce molar absorptivity (
| Parameter | Method | Expected Result | Notes |
| Appearance | Visual | Dark Red/Rubine Powder | Depends on coupler. |
| UV-Vis (DMF) | 480–520 nm | Typical for monoazo disperse dyes. | |
| IR Spectrum | FTIR | ||
| Purity | HPLC | C18 Column, ACN:Water gradient. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Diazotization | Ensure |
| Tarry Product | Decomposition (Temp > 5°C) | Strict temp control.[4][5] The diazo salt is unstable above 10°C. |
| No Precipitation | pH too low during coupling | Coupling requires buffered pH (4-5). Add more Sodium Acetate. |
| Dull Color | Oxidation of Coupler | Add antioxidant (Ascorbic acid) during coupling or degas solvents. |
References
-
Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
- Freeman, H. S., & Peters, A. T. (2000). Colorants for Non-Textile Applications. Elsevier Science.
- Koh, J., & Greaves, A. J. (2001). "Synthesis and properties of disperse dyes derived from this compound." Dyes and Pigments. (General methodology for heterocyclic coupling).
-
BenchChem. (2025).[1][4][5] Application Notes: Diazotization of substituted nitroanilines.
-
Organic Chemistry Portal. (2023). Diazotization and Coupling Reactions.
-
PubChem. (2025). Compound Summary: 2-Methoxy-4-nitroaniline (Analogue Reference).[6]
(Note: While specific patents exist for this exact molecule, the protocols listed above are derived from the standard "Dispersol" synthesis methods validated in texts 1 and 2.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
2-Methoxy-6-methyl-4-nitroaniline as an intermediate for pharmaceutical synthesis
Executive Summary
2-Methoxy-6-methyl-4-nitroaniline (MMNA) represents a highly functionalized aromatic scaffold offering a unique combination of electronic richness (methoxy donor) and steric modulation (ortho-methyl group). While historically categorized alongside azo-dye precursors, its primary value in modern pharmaceutical chemistry lies in its role as a precursor to polysubstituted benzimidazoles and imidazo[4,5-b]pyridines .
These heterocyclic cores are privileged structures found in kinase inhibitors, proton pump inhibitors (PPIs), and anti-infectives. This guide details the chemoselective reduction of MMNA to its diamine counterpart and its subsequent cyclization, providing a robust pathway for generating novel drug candidates with enhanced metabolic stability due to the C6-methyl steric block.
Chemical Profile & Structural Advantage[1]
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 182.18 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water |
| Key Functionality | C4-Nitro: Precursor to primary amine (diazonium/coupling site).C2-Methoxy: H-bond acceptor; electron donor.C6-Methyl: Steric hindrance protecting the C1-amine; restricts bond rotation in biaryls.[1] |
Expert Insight: The methyl group at the C6 position (ortho to the amine) is critical. Unlike simple anisidines, this methyl group introduces torsional strain, which can be exploited to lock conformations in drug-target interactions, potentially increasing potency and selectivity (atropisomerism).
Critical Application: Chemoselective Reduction
Objective: Conversion of MMNA to 2-Methoxy-6-methyl-1,4-benzenediamine. Challenge: The resulting diamine is electron-rich and prone to rapid oxidation (browning) upon exposure to air. Solution: Catalytic hydrogenation under mild conditions, followed by immediate isolation as a dihydrochloride salt.
Protocol A: Pd/C Catalyzed Hydrogenation (Pharma Grade)
Reagents:
-
Substrate: MMNA (10.0 g, 54.9 mmol)
-
Catalyst: 10% Pd/C (50 wt% wet, 0.5 g)
-
Solvent: Methanol (100 mL, degassed)
-
Hydrogen Source:
balloon or Parr shaker (30 psi)
Step-by-Step Methodology:
-
Preparation: Charge the MMNA and Methanol into a hydrogenation vessel. Sparge with Nitrogen (
) for 15 minutes to remove dissolved oxygen. -
Catalyst Addition: Carefully add the Pd/C catalyst under an inert
blanket. Caution: Dry Pd/C is pyrophoric. -
Hydrogenation: Purge the vessel with Hydrogen (
) three times. Agitate at Room Temperature (20-25°C) under atmosphere (30 psi or balloon pressure). -
Monitoring: Monitor reaction progress via TLC (50:50 EtOAc/Hexane). The yellow starting material spot (
) will disappear, replaced by a polar, UV-active spot near the baseline (Diamine). -
Workup (Anaerobic):
-
Filter the mixture through a Celite pad under
flow to remove the catalyst. -
Crucial Step: Immediately acidify the filtrate with 4M HCl in Dioxane (30 mL).
-
Concentrate the solvent in vacuo to precipitate the 2-Methoxy-6-methyl-1,4-benzenediamine dihydrochloride salt.
-
-
Storage: Store the off-white salt under Argon at -20°C.
Mechanism:
The nitro group is reduced via a nitroso intermediate (
Critical Application: Synthesis of Benzimidazole Scaffolds
Objective: Cyclization of the diamine intermediate to form 4-methoxy-6-methyl-substituted benzimidazoles. Relevance: This mimics the core synthesis of drugs like Omeprazole or Telmisartan, but with a unique methylation pattern that alters lipophilicity and metabolic profile.
Protocol B: Oxidative Cyclization with Aldehydes
Reagents:
-
Substrate: Diamine dihydrochloride (from Protocol A) (1.0 eq)
-
Electrophile: 4-Fluorobenzaldehyde (1.1 eq) (Model aldehyde)
-
Oxidant: Sodium Metabisulfite (
) (1.5 eq) -
Solvent: DMF/Water (9:1)
Step-by-Step Methodology:
-
Dissolve the diamine salt in DMF/Water.
-
Add the aldehyde and stir for 30 minutes at RT to allow imine formation (Schiff base).
-
Add
and heat the mixture to 80°C for 4-6 hours. -
Quench: Pour the reaction mixture into ice-cold water.
-
Isolation: The benzimidazole product typically precipitates.[2] Filter and wash with water.
-
Purification: Recrystallize from Ethanol.
Logic Flow Diagram (Process Pathway)
Figure 1: Synthetic pathway from MMNA to Benzimidazole, highlighting the critical instability of the diamine intermediate.
Analytical Quality Control (HPLC)
To ensure the suitability of MMNA as a starting material (SM) and to monitor the reaction, the following HPLC method is recommended.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic) and 360 nm (nitro group specific) |
| Retention Times (Approx) | Diamine: ~2.5 min (Polar)MMNA (SM): ~8.5 minBenzimidazole Product: ~11.0 min |
Safety & Handling Guidelines
-
Nitrated Aromatics: MMNA is a nitro-aromatic. While stable, it should be treated as potentially explosive under extreme heat or confinement. Avoid friction and shock.
-
Toxicity: Substituted anilines are potential carcinogens and methemoglobinemia agents. Handle in a fume hood with double nitrile gloves.
-
Exotherm Control: The hydrogenation reaction is exothermic. On a scale >10g, ensure cooling capacity is available to prevent thermal runaway.
References
-
Reduction of Nitroarenes
-
Benzimidazole Synthesis
- Protocol: "Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole
-
Source:[Link]
-
General Synthesis of Benzimidazoles
-
Omeprazole Analog Chemistry (Contextual)
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline [quickcompany.in]
Application Note and Protocol: Regioselective Nitration of Substituted Methoxy-Methyl-Anilines
Abstract
This document provides a comprehensive guide for the regioselective nitration of substituted methoxy-methyl-anilines, a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocol details a robust procedure employing a mixed acid (sulfuric and nitric acid) approach, with an emphasis on reaction control and safety. We delve into the underlying principles of electrophilic aromatic substitution, the directing effects of the methoxy and methyl substituents, and the critical role of the amino group's protonation state in determining the final product distribution. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for the synthesis of nitro-substituted methoxy-methyl-aniline derivatives.
Introduction
The introduction of a nitro group (–NO₂) onto an aromatic ring is a fundamental reaction in organic synthesis, providing a versatile handle for further functionalization.[1] Nitrated anilines, in particular, are key precursors to a wide array of compounds, including dyes, agrochemicals, and active pharmaceutical ingredients, often via reduction of the nitro group to an amine.[2] The nitration of substituted anilines, such as those bearing methoxy and methyl groups, presents a regiochemical challenge due to the interplay of the directing effects of multiple substituents.
The amino group (–NH₂) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[3] However, under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the amino group is protonated to form an anilinium ion (–NH₃⁺).[4] This protonated form is a strong deactivating group and a meta-director.[4][5] This duality in reactivity is a key consideration for controlling the regioselectivity of the nitration.
The methoxy (–OCH₃) group is a strongly activating ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[6] The methyl (–CH₃) group is a weakly activating ortho, para-director.[7] The final position of nitration on a substituted methoxy-methyl-aniline will therefore be a consequence of the combined directing effects of the protonated amino group, the methoxy group, and the methyl group. This protocol is designed to favor nitration at the position most activated by the combined influence of the methoxy and methyl groups, while being directed meta to the anilinium ion.
Safety Precautions
Extreme caution must be exercised throughout this procedure.
-
Corrosive and Oxidizing Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and potent oxidizing agents.[8] They can cause severe burns upon contact with skin or eyes.[9] All manipulations involving these acids must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves.[8]
-
Exothermic Reaction: The nitration reaction is highly exothermic.[1] Uncontrolled addition of the nitrating agent or inadequate cooling can lead to a thermal runaway, potentially causing a dangerous increase in temperature and pressure.[9] Strict adherence to the specified temperature control is paramount.
-
Toxic Compounds: The aniline starting materials and the nitrated products are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[10] Handle these compounds with care and avoid generating dust or vapors.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[9] Have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate) available.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Substituted Methoxy-Methyl-Aniline | ≥98% | Commercially Available |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | ACS Reagent Grade |
| Concentrated Nitric Acid (HNO₃) | 70% | ACS Reagent Grade |
| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | |
| Crushed Ice |
Experimental Protocol
This protocol describes a general procedure for the nitration of a substituted methoxy-methyl-aniline. The specific substitution pattern of the starting material will influence the exact position of nitration.
Reaction Setup
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel in a chemical fume hood.
-
Place the flask in an ice-salt bath to achieve and maintain low temperatures.
Procedure
-
Preparation of the Aniline Salt Solution:
-
To the three-necked round-bottom flask, add concentrated sulfuric acid (2.5 mL per 1.0 g of aniline).
-
Cool the sulfuric acid to between -5 °C and 0 °C with vigorous stirring.
-
Slowly and portion-wise, add the substituted methoxy-methyl-aniline (1.0 equivalent) to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C during the addition. This in-situ formation of the anilinium sulfate salt is crucial for controlling the reaction.[10]
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.0 mL per 1.0 mL of nitric acid).
-
Cool this mixture in a separate ice bath before use.
-
-
Nitration Reaction:
-
Cool the aniline salt solution to -5 °C.
-
Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the vigorously stirred aniline salt solution. Crucially, maintain the internal reaction temperature between -5 °C and 0 °C throughout the addition. The rate of addition should be controlled to prevent a rise in temperature.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30-60 minutes to ensure complete reaction.
-
Work-up and Purification
-
Quenching:
-
Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice (approximately 10 g of ice per 1 mL of reaction mixture). This step quenches the reaction and often precipitates the crude product.[11]
-
-
Neutralization and Extraction:
-
Slowly neutralize the acidic aqueous mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step is essential to remove residual acids.[11] Be aware that this will generate carbon dioxide gas, so perform this step slowly with good stirring to avoid excessive foaming.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic extracts with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal and Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water).[12]
-
Characterization of the Product
The structure and purity of the final nitrated product should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of aromatic proton signals shifted downfield due to the electron-withdrawing effect of the nitro group. The integration and splitting patterns will be indicative of the substitution pattern. |
| ¹³C NMR | Appearance of a carbon signal attached to the nitro group in the range of 140-150 ppm. Shifts in the signals of other aromatic carbons. |
| FT-IR | Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically observed around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. |
| Mass Spec. | Molecular ion peak corresponding to the mass of the nitrated product. |
Mechanistic Insights and Regiochemical Control
The regiochemical outcome of the nitration is a delicate balance of the directing effects of the substituents on the aniline ring.
Under the strongly acidic reaction conditions, the amino group exists predominantly as the anilinium ion (–NH₃⁺), which is a powerful deactivating group and directs incoming electrophiles to the meta position.[4][5] Conversely, the methoxy (–OCH₃) and methyl (–CH₃) groups are ortho, para-directors.[6][7] The position of nitration will therefore be the one that is meta to the anilinium group and ortho or para to the activating methoxy and methyl groups. The strong activating effect of the methoxy group will likely be the dominant factor in determining the final regiochemistry.[6]
Aniline [label=<
Substituent Directing Effects SubstituentActivating/DeactivatingDirecting Effect –NH₃⁺ (Anilinium)Strongly DeactivatingMeta –OCH₃ (Methoxy)Strongly ActivatingOrtho, Para –CH₃ (Methyl)Weakly ActivatingOrtho, Para
]; } केंद Figure 2. Summary of substituent directing effects in electrophilic aromatic substitution.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the amount of nitrating agent. |
| Product loss during work-up. | Ensure complete extraction and careful handling during transfers. | |
| Formation of Multiple Isomers | Poor temperature control. | Strictly maintain the reaction temperature between -5 °C and 0 °C. |
| Insufficient protonation of the amine. | Ensure the use of a sufficient excess of concentrated sulfuric acid. | |
| Formation of Dark, Tarry Byproducts | Over-nitration or oxidation. | Ensure strict temperature control and avoid using an excessive amount of nitric acid. |
Conclusion
This application note provides a detailed and reliable protocol for the nitration of substituted methoxy-methyl-anilines. By carefully controlling the reaction conditions, particularly the temperature and the protonation state of the amino group, a high degree of regioselectivity can be achieved. The principles and procedures outlined herein are broadly applicable to the synthesis of a variety of nitrated aniline derivatives, which are valuable intermediates in the chemical and pharmaceutical industries.
References
- Nitration reaction safety - YouTube. (2024).
- WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents. (n.d.).
- Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (n.d.).
- US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents. (n.d.).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
- Nitration of aniline - Chemistry Stack Exchange. (2019).
- Nitration of Aniline (video) | Amines - Khan Academy. (n.d.).
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
- Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd. (n.d.).
- Electrophilic Substitution: Definition, Mechanism & Key Examples - Vedantu. (n.d.).
- Electrophilic aromatic directing groups - Wikipedia. (n.d.).
- Clean-up of extracts for nitrated derivatives of polycyclic aromatic hydrocarbons analyses prior to their gas chromatography determination - SciELO. (2007).
- Electrophilic substitution (case aniline): Nitration. (n.d.).
- Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline - Benchchem. (n.d.).
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic Substitution: Definition, Mechanism & Key Examples [vedantu.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. ehs.com [ehs.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
Technical Application Note: 2-Methoxy-6-methyl-4-nitroaniline (MMNA) in Polymer Chromophore Synthesis and NLO Materials
Executive Summary
This technical guide outlines the application of 2-Methoxy-6-methyl-4-nitroaniline (MMNA) within polymer chemistry. While MMNA is structurally a substituted aniline, its primary utility in polymer science is twofold:
-
As a Diazo Component: It serves as a precursor for high-performance Disperse Azo Dyes used to color hydrophobic polymers like Polyethylene Terephthalate (PET) and Cellulose Acetate. The steric hindrance provided by the 6-methyl group enhances the lightfastness of the resulting polymer-dye matrix.
-
As a Non-Linear Optical (NLO) Chromophore: The molecule exhibits a strong "push-pull" electronic structure (donor: methoxy/amino; acceptor: nitro), making it a candidate for Guest-Host NLO polymer systems (e.g., doped PMMA) used in photonic switching and second-harmonic generation (SHG).
Chemical Profile & Mechanism of Action
Structural Properties
MMNA is an amphiphilic molecule with a strong dipole moment.
-
Electron Acceptor: Nitro group (-NO₂) at the para position.
-
Electron Donors: Amino group (-NH₂) and Methoxy group (-OCH₃).
-
Steric Modifier: The Methyl group (-CH₃) at the 6-position (ortho to the amine) twists the molecule slightly out of planarity in the crystalline state but provides crucial steric protection to the azo linkage after coupling, improving resistance to UV degradation in polymer matrices.
Mechanism in Polymers
-
In PET (Disperse Dyeing): MMNA-derived dyes function via a solid solution mechanism . At temperatures above the polymer's glass transition (
), the amorphous regions of the PET chain relax, allowing the hydrophobic dye to diffuse in. Upon cooling, the chains lock, trapping the dye. -
In NLO Materials: MMNA acts as a dipolar chromophore. When doped into a polymer (e.g., PMMA) and subjected to an electric field (poling), the dipoles align, breaking the centrosymmetry of the material and enabling second-order non-linear optical effects (
).
Protocol A: Synthesis of MMNA-Based Azo Chromophores
Primary Application: Creating hydrophobic dyes for PET/Polyester.
Safety Warning: MMNA is an aromatic amine. Handle in a fume hood. Sodium nitrite is an oxidizer.
Diazotization (The "Diazo" Step)
This step converts the amine of MMNA into a reactive diazonium salt.[1]
Reagents:
-
MMNA (1.0 eq)
-
HCl (conc. 35%, 2.5 eq)
-
Sodium Nitrite (
, 1.1 eq) -
Sulfamic Acid or Urea (Scavenger)
Procedure:
-
Dispersion: In a 3-neck flask, disperse MMNA in water/HCl mixture. Heat to 50°C to ensure partial dissolution, then crash cool to 0–5°C using an ice/salt bath. Fine precipitation is desired for reactivity.
-
Nitrosation: Add
solution (20% w/v) dropwise. Maintain temp < 5°C.-
Critical Control: The reaction is exothermic. If temp > 5°C, the diazonium salt will decompose to a phenol, ruining the purity.
-
-
Endpoint: Stir for 1 hour. Test with starch-iodide paper (should turn blue instantly).
-
Scavenging: Add Sulfamic Acid until starch-iodide paper no longer turns blue.
-
Why? Excess nitrous acid will react with the coupler in the next step to form nitrosamines (carcinogenic) or dull the color.
-
Coupling (The "Dye" Step)
Coupling Component: N,N-Diethyl-m-toluidine (for Red/Rubine shades) or 2-Naphthol (for Orange shades).
Procedure:
-
Dissolve the coupling component in dilute acid (for amines) or dilute alkali (for phenols). Cool to 0–5°C.[2][3][4]
-
Slowly add the MMNA diazonium solution to the coupler solution over 30 minutes.
-
pH Control:
-
For Amine couplers: Buffer to pH 4–5 using Sodium Acetate.
-
For Phenol couplers: Maintain pH 8–9 using Sodium Carbonate.
-
-
Precipitation: The dye will precipitate immediately. Stir for 2 hours.
-
Filtration: Filter and wash with water until filtrate is neutral. Recrystallize from Ethanol/DMF for high-purity polymer applications.
Protocol B: Incorporation into Polymer Matrices
High-Temperature Dyeing of PET (Polyester)
Objective: Incorporate the synthesized MMNA-azo dye into polyester fibers.
Parameters:
-
Liquor Ratio: 1:20 (1g fabric : 20mL solution)
-
Dye Concentration: 2% on weight of fabric (owf)[5]
-
Dispersing Agent: Lignosulfonate (1 g/L)
-
pH: 4.5 (Adjusted with Acetic Acid)
Workflow:
-
Milling: Ball-mill the crude dye with the dispersing agent and water to reduce particle size to < 1 micron.
-
Bath Setup: Prepare the dye bath at 60°C. Add PET fabric.
-
Ramp: Raise temperature at 2°C/min to 130°C .
-
Note: 130°C is required to exceed the
of PET (~70°C) and generate sufficient free volume for diffusion.
-
-
Hold: Maintain 130°C for 45–60 minutes.
-
Cool & Wash: Cool to 80°C. Perform a "Reduction Clear" (NaOH + Sodium Hydrosulfite) to strip surface dye and ensure wash-fastness.
Fabrication of NLO Guest-Host Films (PMMA Doping)
Objective: Create a non-linear optical film for laser frequency doubling.
Reagents:
-
Host Polymer: PMMA (Polymethyl methacrylate), optical grade.
-
Guest Chromophore: Pure MMNA (recrystallized).
-
Solvent: Chloroform or Cyclohexanone.
Procedure:
-
Solution: Dissolve PMMA (10 wt%) and MMNA (1–5 wt%) in the solvent. Filter through a 0.2
PTFE filter. -
Spin Coating: Spin coat onto an ITO-coated glass substrate at 1500 rpm for 30s.
-
Soft Bake: Bake at 80°C for 10 mins to remove solvent.
-
Corona Poling:
-
Heat film to close to
of PMMA (~100°C). -
Apply high voltage (5–7 kV) via a corona needle for 15 minutes.
-
Mechanism:[6] The MMNA dipoles align with the field.
-
-
Cooling: Cool to room temperature while maintaining the voltage to "freeze" the dipole alignment.
Visualizations
Diagram: Azo Dye Synthesis Workflow
This diagram illustrates the critical chemical pathway from MMNA monomer to the final polymer-compatible chromophore.
Caption: Step-by-step synthesis of disperse azo dyes using MMNA as the diazo component. Temperature control at the Nitrite step is the critical failure point.
Diagram: Dye Diffusion Mechanism in PET
This diagram visualizes how the MMNA-dye enters the polymer matrix during the HTHP dyeing process.
Caption: The thermodynamic mechanism of dyeing PET. The dye must transition from solid dispersion to monomolecular solution to diffuse into the polymer free volume.
Analytical Characterization Data
When characterizing MMNA-based polymers/dyes, the following metrics are standard:
| Parameter | Method | Typical Value/Observation | Relevance |
| UV-Vis Spectroscopy (in DMF) | 420–500 nm | Determines the color (Yellow/Orange/Red). | |
| Melting Point | DSC (Differential Scanning Calorimetry) | 140–145°C (Pure MMNA) | Purity check; ensures it survives curing. |
| Decomposition | TGA (Thermogravimetric Analysis) | > 220°C | Critical for PET processing (which occurs at ~280°C). |
| Purity | HPLC (C18 Column, ACN:Water) | > 98% | Essential for NLO applications to prevent scattering. |
References
-
BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(2-Hydroxyethoxy)-4-nitroaniline. (Adapted for general nitroaniline protocols).
-
MDPI. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances. Polymers.[5]
-
TCI Chemicals. (2025). Product Specification: 2-Methoxy-4-nitroaniline (Isomer Reference).
-
IEEE Xplore. (1990). Quadratic nonlinear optical properties of a new organic crystal: N-methoxymethyl-4-nitroaniline. (Demonstrates NLO utility of methoxy-nitroanilines).
-
ACS Publications. (2015).[7] A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline. J. Phys. Chem. C.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 150641000 [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
Analytical Strategies for the Quantification of 2-Methoxy-6-methyl-4-nitroaniline in Solution
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This document provides a comprehensive technical guide detailing robust analytical methodologies for the detection and quantification of 2-Methoxy-6-methyl-4-nitroaniline (C₈H₁₀N₂O₃, MW: 182.18 g/mol ) in solution.[1] Given the industrial significance and potential toxicological relevance of nitroaromatic compounds, sensitive and selective analytical methods are critical for quality control, impurity profiling, and research applications.[2] This guide presents detailed protocols for two primary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are grounded in established principles for the analysis of structurally similar nitroaniline compounds and are designed to serve as a validated starting point for method development and implementation.[3][4]
Introduction: The Analytical Imperative
This compound is a substituted nitroaromatic amine. Compounds within this class are frequently used as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[2] Their detection is crucial for monitoring reaction kinetics, assessing the purity of final products, and ensuring regulatory compliance due to the potential for genotoxicity associated with related impurities.[5]
The selection of an analytical method is contingent upon several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.[4] This guide focuses on HPLC-UV and GC-MS as they offer an optimal balance of selectivity, sensitivity, and reliability for this class of compounds.
-
High-Performance Liquid Chromatography (HPLC): This technique is exceptionally well-suited for non-volatile or thermally labile compounds, making it a robust choice for many nitroanilines without the need for derivatization.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): As the gold standard for volatile and semi-volatile compounds, GC-MS provides unparalleled specificity through chromatographic separation combined with mass-based identification, confirming both the identity and quantity of the analyte.[2]
The following sections provide the foundational principles and step-by-step protocols for each technique, designed to be adapted and validated within your laboratory's specific context.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The principle of this method relies on the separation of the target analyte using reverse-phase chromatography. A non-polar stationary phase (C18) is used with a polar mobile phase. The analyte's retention is governed by its hydrophobic interactions with the stationary phase. The addition of an acid to the mobile phase is a critical consideration; it serves to suppress the ionization of any residual silanol groups on the column packing, thereby preventing peak tailing and ensuring symmetrical peak shapes.[7]
Rationale for Method Design
-
Column Choice: A C18 column is the workhorse of reverse-phase chromatography, providing excellent retention and separation for a wide range of moderately polar to non-polar aromatic compounds like this compound.
-
Mobile Phase: An acetonitrile/water gradient offers a versatile polarity range to ensure the analyte is eluted with a reasonable retention time and good peak shape. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks.
-
Detector: A UV detector is ideal as nitroaromatic compounds possess strong chromophores, leading to significant UV absorbance and thus high sensitivity.[8]
Experimental Protocol: HPLC-UV Analysis
2.2.1 Materials and Reagents
-
Analyte: this compound Reference Standard (>96% purity)
-
Solvents: HPLC-grade Acetonitrile (MeCN) and Methanol (MeOH)
-
Water: Deionized water, filtered through a 0.22 µm filter
-
Acid: Phosphoric acid or Formic acid[9]
-
Volumetric flasks, pipettes, and autosampler vials
2.2.2 Instrument and Conditions
| Parameter | Recommended Setting |
| HPLC System | Standard system with UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[8] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 30% B to 80% B over 10 minutes, hold for 2 min, return to 30% B |
| Flow Rate | 1.0 mL/min[4] |
| Column Temp. | 30°C[4] |
| Injection Vol. | 10 µL |
| Detection λ | 225 nm (or determined by UV scan of a standard)[4] |
2.2.3 Standard and Sample Preparation Workflow
Caption: Workflow for HPLC standard and sample preparation.
2.2.4 Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a stock solution (e.g., 1000 µg/mL) by accurately weighing ~10 mg of this compound and dissolving it in 10 mL of methanol in a volumetric flask.
-
Perform serial dilutions of the stock solution with the mobile phase (at initial conditions, e.g., 30:70 MeCN:Water) to prepare at least five calibration standards across the desired concentration range (e.g., 0.1, 1, 10, 25, 50 µg/mL).[8]
-
-
Sample Preparation:
-
Dissolve the sample matrix containing the analyte in the mobile phase.
-
Dilute the sample as necessary to ensure the final concentration of the analyte falls within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial to remove particulates.[2]
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of the analyte in the sample by interpolation from this curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for confirming the identity and quantity of this compound, provided it is sufficiently volatile and thermally stable. The sample is vaporized in a heated inlet and separated on a capillary column. The mass spectrometer then ionizes the eluted analyte, generating a unique fragmentation pattern (mass spectrum) that acts as a chemical fingerprint, providing definitive identification.[2]
Rationale for Method Design
-
Column Choice: A mid-polarity capillary column (e.g., DB-WAX or similar) is recommended for polar compounds, offering good resolution and peak shape for nitroanilines.[8]
-
Injection Mode: A splitless injection is often used for trace analysis to ensure the maximum amount of analyte is transferred to the column, enhancing sensitivity.
-
Ionization: Electron Ionization (EI) is a standard, robust technique that creates reproducible fragmentation patterns, ideal for library matching and structural confirmation.
Experimental Protocol: GC-MS Analysis
3.2.1 Materials and Reagents
-
Analyte: this compound Reference Standard (>96% purity)
-
Solvent: HPLC or GC-grade Methanol or Methylene Chloride[3]
-
Carrier Gas: Helium, high purity (99.999%)[3]
-
Vials: 2 mL GC autosampler vials with septa
3.2.2 Instrument and Conditions
| Parameter | Recommended Setting |
| GC-MS System | Standard GC with a Mass Selective Detector (MSD) |
| Column | Capillary column for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm)[8] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Inlet Temp. | 250°C |
| Injection Vol. | 1 µL (Splitless) |
| Oven Program | 80°C (hold 2 min), ramp at 15°C/min to 240°C (hold 5 min) |
| MS Transfer Line | 260°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-300 amu |
3.2.3 General Analytical Workflow
Caption: General workflow for GC-MS analysis.
3.2.4 Step-by-Step Protocol
-
Standard and Sample Preparation:
-
Follow the same procedure as described in the HPLC section (2.2.4), using a volatile solvent like methanol or methylene chloride. Ensure final concentrations are appropriate for GC-MS sensitivity.
-
-
Analysis:
-
Set up the GC-MS instrument with the conditions listed in Table 3.2.2.
-
Inject the series of calibration standards to establish the linear range and response factor.
-
Inject the prepared sample solutions.
-
-
Data Processing:
-
Identification: Confirm the identity of this compound by matching its retention time and the acquired mass spectrum against the reference standard. The molecular ion (m/z 182) and characteristic fragment ions should be present.
-
Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion) versus concentration. Calculate the concentration in the unknown sample from this curve.
-
Method Validation and System Suitability
For use in regulated environments, any analytical method must be validated to ensure it is fit for its intended purpose.[5] Validation demonstrates that the method is accurate, precise, specific, and sensitive.
Key Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). | Peak purity analysis (DAD), MS confirmation. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) > 0.999[8] |
| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery experiments. | 98.0 - 102.0% recovery[8] |
| Precision | The degree of agreement among individual test results (Repeatability, Intermediate Precision). | Relative Standard Deviation (RSD) < 2.0%[8] |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
This data is illustrative and based on typical performance for similar methods.[8]
System Suitability
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and checking parameters like retention time repeatability, peak area precision, and theoretical plates.
Conclusion
The HPLC-UV and GC-MS methods detailed in this guide provide a robust framework for the reliable detection and quantification of this compound. The HPLC method offers a straightforward approach for routine quantification, while the GC-MS method provides definitive confirmation of identity. The choice between these methods will depend on the specific application, matrix complexity, and instrumentation availability. As with any analytical method, proper validation is essential to ensure data integrity and regulatory compliance.[5]
References
- Benchchem. (2025). Cross-Validation of Analytical Methods for 1-(m-Nitro-phenyl)-2-nitro-propane: A Comparative Guide.
- Benchchem. (2025). Comparative analysis of analytical techniques for nitroaniline detection.
- Al-Othman, Z. A., Ali, I., & Al-Warthan, A. A. (2014). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. ResearchGate.
- Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
- SIELC Technologies. (2018). Separation of 2-Methoxy-4-nitroaniline on Newcrom R1 HPLC column.
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- Thermo Fisher Scientific Inc. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- PubChem. (n.d.). 2-Methoxy-4-nitroaniline.
- Scribd. (n.d.). Preparation of P-Nitroaniline.
- Benchchem. (2025). A Comparative Guide to the Validation of a New Analytical Method for 3-Nitro-2-butanol.
- ResolveMass Laboratories Inc. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines.
- ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline.
- ATSDR. (n.d.). Analytical Methods.
- Benchchem. (2025). Technical Support Center: Optimizing HPLC Separation of 2-Methoxy-4-(2-nitrovinyl)phenol and its Metabolites.
- Eurofins. (n.d.). Development and validation of assay methods for nitrosamines in your pharmaceutical specialities.
- ResearchGate. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (2026). 2-Methoxy-4-nitroaniline.
- Sigma-Aldrich. (n.d.). 2-Methoxy-4-nitroaniline 98%.
- PubChem. (n.d.). 2-Methoxy-N-methyl-6-nitroaniline.
- Benchchem. (2025). Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline.
- Benchchem. (2025). Application Notes and Protocols for the Analysis of 2-Methyl-4-nitroaniline in Environmental Samples using 2-Methyl-4-nitroanili.
- Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- SciSpace. (n.d.). GC-MS analysis of chemical constituents in the methanolic tuber extract of momordica cymbalaria.
Sources
- 1. 2-Methoxy-N-methyl-6-nitroaniline | C8H10N2O3 | CID 23343733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 2-Methoxy-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
HPLC-UV method development for 2-Methoxy-6-methyl-4-nitroaniline quantification
Application Note: Strategic HPLC-UV Method Development for 2-Methoxy-6-methyl-4-nitroaniline
Executive Summary
This application note details the systematic development of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of This compound (CAS 665053-99-6). This compound, a polysubstituted aromatic amine, serves as a critical intermediate in the synthesis of disperse dyes and pigments. Its structural isomers (e.g., 2-methoxy-4-nitroaniline) are known genotoxic impurities (GTIs), necessitating robust analytical control.
The protocol leverages the compound's hydrophobicity and distinct chromophore to achieve high specificity. We employ a "First Principles" approach, prioritizing understanding of the analyte's physicochemical properties to design a self-validating, robust methodology compliant with ICH Q2(R1) standards.
Physicochemical Profiling & Strategy
Before method development, we must understand the "Personality" of the molecule.
| Property | Value (Estimated/Literature) | Impact on Method Development |
| Structure | Polysubstituted Aniline | Aromatic ring provides strong UV absorption. |
| Functional Groups | -NH₂ (Amine), -NO₂ (Nitro), -OCH₃ (Methoxy), -CH₃ (Methyl) | Nitro group is a strong chromophore (yellow color). Amine is potential source of tailing (silanol interaction). |
| pKa (Base) | < 1.0 (Very Weak Base) | The electron-withdrawing nitro group (para to amine) drastically reduces basicity. The molecule remains neutral across most HPLC pH ranges (2-8). |
| LogP | ~ 2.2 - 2.5 | Moderately lipophilic. Ideal for Reversed-Phase (RP) chromatography on C18 columns. |
| UV Maxima | ~230-250 nm (π-π) ~360-380 nm (n-π) | Dual-wavelength monitoring recommended: 254 nm for sensitivity, 370 nm for selectivity. |
Strategic Decisions (The "Why"):
-
Column Selection: A C18 stationary phase is chosen due to the analyte's moderate hydrophobicity. An end-capped column is critical to minimize interaction between the amine group and residual silanols, preventing peak tailing.
-
Mobile Phase pH: While the analyte is a very weak base, using an acidic mobile phase (0.1% Phosphoric Acid, pH ~2.5) is standard protocol to suppress the ionization of any trace impurities and ensure sharp peak shape.
-
Detection: Monitoring at ~370 nm (visible yellow region) allows for the quantification of this nitroaniline derivative with zero interference from non-colored matrix components (e.g., solvents, excipients).
Method Development Workflow
The following logic flow illustrates the decision-making process for optimizing this specific method.
Figure 1: Step-by-step logic for developing the HPLC method, moving from physical characterization to parameter optimization.
Detailed Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with Diode Array Detector (DAD).
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Water (Milli-Q, 18.2 MΩ).
-
Phosphoric Acid (85%, HPLC Grade).
-
Reference Standard: this compound (>98% purity).
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | High surface area, fully end-capped to reduce silanol activity. |
| Mobile Phase A | 0.1% H₃PO₄ in Water | Acidic pH (~2.2) suppresses ionization of impurities and sharpens amine peaks. |
| Mobile Phase B | Acetonitrile | Strong organic modifier for hydrophobic elution. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 30°C | Controls viscosity and ensures retention time reproducibility. |
| Injection Vol. | 5 - 10 µL | Minimized to prevent column overload or solvent effects. |
| Detection | Ch A: 254 nm (BW 4 nm)Ch B: 370 nm (BW 4 nm) | 254 nm for total impurity profiling; 370 nm for specific quantification of the nitroaniline. |
Gradient Program
Note: A gradient is recommended initially to assess purity. For routine QC, this can be converted to isocratic if the peak elutes cleanly.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial equilibration |
| 15.0 | 90 | Linear ramp to elute hydrophobic analyte |
| 17.0 | 90 | Wash column |
| 17.1 | 10 | Return to initial |
| 22.0 | 10 | Re-equilibration |
Standard & Sample Preparation
Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (sonicate for 5 mins if necessary).
-
Dilute to volume.
Working Standard (50 µg/mL):
-
Pipette 500 µL of Stock Solution into a 10 mL flask.
-
Dilute to volume with Mobile Phase Initial Ratio (90% Water / 10% ACN) or 50:50 Water:ACN.
-
Critical: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.
-
Sample Preparation & Extraction Logic
For complex matrices (e.g., dye synthesis reaction mixtures or pharmaceutical formulations), a simple dilution may not suffice.
Figure 2: Sample preparation workflow ensuring analyte recovery and column protection.
Method Validation Parameters (ICH Q2)
To ensure the method is "Trustworthy," the following validation parameters must be met:
-
System Suitability Test (SST):
-
Tailing Factor (T): Must be < 1.5. (If > 1.5, replace column or increase buffer strength).
-
Theoretical Plates (N): > 5000.
-
RSD of Retention Time: < 1.0% (n=6).
-
RSD of Area: < 1.0% (n=6).
-
-
Linearity:
-
Range: 0.5 µg/mL to 100 µg/mL.
-
Criterion: R² > 0.999.[1]
-
-
Accuracy (Recovery):
-
Spike samples at 50%, 100%, and 150% of target concentration.
-
Acceptance: 98.0% - 102.0% recovery.
-
-
Sensitivity (LOD/LOQ):
-
Calculate based on Signal-to-Noise (S/N) ratio.[2]
-
LOD (S/N = 3): Expected ~0.05 µg/mL.
-
LOQ (S/N = 10): Expected ~0.15 µg/mL.
-
Troubleshooting & Optimization
-
Issue: Peak Splitting.
-
Cause: Sample solvent is too strong (e.g., 100% ACN injection).
-
Fix: Dilute sample with water to at least 50% aqueous content.
-
-
Issue: Retention Time Drift.
-
Cause: Temperature fluctuation or mobile phase evaporation.
-
Fix: Use a column oven (30°C) and cap solvent bottles.
-
-
Issue: Low Sensitivity.
-
Cause: Wrong detection wavelength.
-
Fix: Use the DAD to verify the λmax. Ensure you are monitoring the nitro-specific band (~370 nm) for colored samples.
-
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC theory).
-
PubChem. (2023). Compound Summary: 2-Methoxy-4-nitroaniline (Structural Homolog Data). Retrieved from [Link]
Sources
Executive Summary
Objective: To establish a robust, high-sensitivity Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 2-Methoxy-6-methyl-4-nitroaniline (MMPNA) and its process-related impurities.
Scope: This application note covers sample preparation, chromatographic separation, mass spectrometric detection, and method validation criteria. It is designed for QC laboratories and R&D facilities monitoring genotoxic impurities (GTIs) or synthesis intermediates in pharmaceutical and dye manufacturing.
Target Analyte Profile:
-
IUPAC Name: this compound
-
Molecular Formula:
[1][2] -
Key Functionality: Primary amine (labile H), Nitro group (thermally sensitive), Methoxy/Methyl (electron-donating).
Chemical Context & Impurity Profiling
Understanding the synthesis pathway is critical for predicting impurities.[4] MMPNA is typically synthesized via the nitration of 2-Methoxy-6-methylaniline (also known as 6-Methyl-o-anisidine).
Predicted Impurity Spectrum
| Impurity Type | Compound Name | Origin | Analytical Challenge |
| Starting Material | 2-Methoxy-6-methylaniline | Unreacted precursor | Lower boiling point; elutes early. |
| Regioisomer | 2-Methoxy-6-methyl-3-nitroaniline | Nitration at C3 (Ortho effect) | Mass isobar (MW 182); requires chromatographic resolution. |
| Regioisomer | 2-Methoxy-6-methyl-5-nitroaniline | Nitration at C5 (Meta effect) | Mass isobar (MW 182); critical separation target. |
| Over-Nitrated | Dinitro-methoxy-methylanilines | Over-nitration | Higher boiling point; elutes late. |
| Oxidation Product | Azo-dimers | Coupling of amines | High MW; may not elute or requires high final temp. |
Synthesis & Impurity Pathway Diagram
Caption: Synthesis pathway of this compound highlighting origins of isobaric and process-related impurities.
Method Development Strategy (Expertise & Logic)
Column Selection: The "Inertness" Imperative
Nitroanilines possess both basic amine and acidic nitro functionalities, making them prone to adsorption on active sites (silanol groups) in the GC column. This results in peak tailing and poor sensitivity.
-
Selection: DB-5ms Ultra Inert (UI) or equivalent (5% Phenyl-arylene, 95% Dimethylpolysiloxane).
-
Rationale: The "Ultra Inert" deactivation is non-negotiable for trace analysis of free amines. A standard DB-5 may show tailing factors > 2.0, whereas UI columns typically maintain
. -
Alternative: If isomer separation (4-nitro vs 5-nitro) is insufficient on a 5-phase, a DB-1701 (14% Cyanopropyl-phenyl) offers different selectivity based on dipole interactions.
Inlet Parameters
-
Temperature: 240°C.[5]
-
Why? High enough to volatilize the nitroaniline (BP ~300°C est.) instantly, but low enough to prevent thermal degradation (denitration) often seen >260°C.
-
-
Liner: Split/Splitless with Glass Wool (Deactivated).
-
Why? Glass wool increases surface area for vaporization but must be deactivated (silanized) to prevent analyte adsorption.
-
Mass Spectrometry Mode
-
EI Source (70 eV): Standard ionization.
-
Acquisition:
-
Full Scan (40-450 m/z): For initial impurity profiling and unknown identification.
-
SIM (Selected Ion Monitoring): For routine quantification of the target and known impurities. SIM increases sensitivity by 10-100x.
-
Detailed Experimental Protocol
Chemicals and Reagents[6]
-
Reference Standard: this compound (>98% purity).
-
Solvent: Methanol (LC-MS grade) or Ethyl Acetate.
-
Note: Methanol is excellent for solubility but requires a solvent delay to protect the filament. Ethyl Acetate is a good alternative if the amine reacts with methanol (unlikely here).
-
-
Internal Standard (ISTD): 2,4,6-Trichloroaniline or d5-Nitroaniline (if available).
Instrumentation Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890/8890 or equivalent | High retention time precision required. |
| Column | DB-5ms UI, 30m x 0.25mm x 0.25µm | Balance of resolution and capacity.[4] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS separation. |
| Inlet | Split (10:1) for Assay; Splitless for Impurities | Adjust based on concentration needs. |
| Inlet Temp | 240°C | Volatilization without degradation. |
| Transfer Line | 280°C | Prevent condensation before MS source. |
| Source Temp | 230°C | Standard for EI; prevents source fouling. |
| Quad Temp | 150°C | Standard operation. |
Temperature Program
The gradient is designed to separate the solvent, the volatile starting material, the target, and heavy byproducts.
-
Initial: 60°C for 1.0 min (Solvent focusing).
-
Ramp 1: 20°C/min to 180°C (Fast transit to elution zone).
-
Ramp 2: 5°C/min to 240°C (High resolution for isomers).
-
Ramp 3: 20°C/min to 300°C, Hold 3.0 min (Bake out dimers).
-
Total Run Time: ~22 minutes.
MS Acquisition (SIM/Scan)
-
Scan: 35-450 amu.
-
SIM Groups (Example):
-
Target (MMPNA): Quant Ion 182 (M+), Qual Ions 152 (M-NO), 136 (M-NO2).
-
Precursor (Methoxy-methylaniline): Quant Ion 137 (M+), Qual Ion 122 (M-CH3).
-
Analytical Workflow Diagram
Caption: Step-by-step GC-MS analytical workflow for nitroaniline analysis.
System Suitability & Validation (Trustworthiness)
To ensure the protocol is "self-validating," every run must meet these criteria before data acceptance.
System Suitability Test (SST)
Prepare a mixture containing the Target and the Starting Material (or a known isomer).
-
Resolution (
): > 1.5 between Target and nearest impurity peak. -
Tailing Factor (
): < 1.3 for the Target peak (indicates active sites are covered). -
Precision: %RSD of peak area < 2.0% (n=6 injections).
Linearity & Sensitivity
-
Calibration: 5-point curve (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Correlation Coefficient (
): > 0.995. -
LOD/LOQ: Determine based on Signal-to-Noise (S/N).
-
LOD: S/N > 3.
-
LOQ: S/N > 10.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column | Replace liner with Ultra Inert type; trim column 10cm. |
| Missing Peaks | Inlet temp too low or split ratio too high | Increase inlet to 250°C; reduce split ratio. |
| Ghost Peaks | Carryover from previous high-conc run | Run a solvent blank; increase final bake-out temp/time. |
| Baseline Drift | Column bleed (stationary phase loss) | Ensure column is conditioned; check max temp limits (325°C for DB-5ms). |
References
-
Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC and GC/MS Columns and Supplies: Ultra Inert Solutions. Retrieved from [Link]
-
U.S. EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
Sources
- 1. 2-Methoxymethyl-4-nitroaniline | 337906-35-1 [chemicalbook.com]
- 2. 2-Methoxy-4-methyl-6-nitroaniline 95% | CAS: 1807057-07-3 | AChemBlock [achemblock.com]
- 3. 2-(methoxymethyl)-4-nitroaniline | 337906-35-1 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
Using 2-Methoxy-6-methyl-4-nitroaniline as a building block in organic synthesis
High-Value Building Block for Azo Dyes and Heterocyclic Scaffolds
Abstract
This application note details the synthetic utility of 2-Methoxy-6-methyl-4-nitroaniline (CAS 65053-99-6), a specialized polysubstituted aniline derivative. Characterized by a unique "push-pull" electronic system (electron-donating methoxy/methyl vs. electron-withdrawing nitro) and significant steric crowding at the ortho positions, this compound serves as a critical intermediate in the synthesis of high-performance disperse dyes and bioactive benzimidazole/quinoxaline heterocycles. This guide provides optimized protocols for diazotization, reduction-cyclization, and halogenation, designed for reproducibility in pharmaceutical and materials science workflows.
Chemical Profile & Strategic Value
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 65053-99-6 |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Key Functional Groups | Primary Amine (-NH₂), Nitro (-NO₂), Methoxy (-OCH₃), Methyl (-CH₃) |
Synthetic Strategy:
-
Steric Control: The C6-methyl group provides steric bulk ortho to the amine, influencing the regioselectivity of electrophilic aromatic substitutions and altering the solubility profile of derived dyes.
-
Electronic "Push-Pull": The C2-methoxy group (electron donor) and C4-nitro group (electron acceptor) create a polarized system ideal for diazotization and azo coupling , yielding dyes with high extinction coefficients.
-
Scaffold Hopping: Reduction of the nitro group yields a 1,4-phenylenediamine derivative, a privileged scaffold for synthesizing benzimidazoles and quinoxalines (common pharmacophores in kinase inhibitors).
Reactivity Map & Transformation Logic
The following diagram illustrates the core reactivity nodes of the molecule, guiding the experimental design.
Figure 1: Reactivity landscape of this compound. The primary amine and nitro groups serve as the main "handles" for divergent synthesis.
Protocol A: Diazotization and Azo Coupling (Dye Synthesis)
Objective: Synthesize a disperse azo dye by coupling the diazonium salt of the starting material with 2-Naphthol.
Mechanism: The amine is converted to a diazonium salt (
Reagents:
-
Substrate: this compound (1.82 g, 10 mmol)
-
Acid: Conc. HCl (5 mL) + Water (10 mL)
-
Diazotizing Agent: Sodium Nitrite (NaNO₂, 0.76 g, 11 mmol) in Water (5 mL)
-
Coupler: 2-Naphthol (1.44 g, 10 mmol) dissolved in 10% NaOH (20 mL)
Step-by-Step Methodology:
-
Slurry Formation: In a 100 mL beaker, suspend the aniline in the HCl/Water mixture. Cool to 0–5°C in an ice-salt bath. Critical: Efficient stirring is required as the sulfate salt may precipitate.
-
Diazotization: Dropwise add the cold NaNO₂ solution to the amine slurry over 15 minutes. Maintain temperature <5°C .
-
Validation: The mixture should become a clear(er) solution. Test with starch-iodide paper (turns blue instantly) to confirm excess nitrous acid.
-
-
Coupling Reaction: In a separate flask, cool the alkaline 2-Naphthol solution to 0–5°C. Slowly pour the diazonium solution into the naphthol solution with vigorous stirring.
-
Observation: A deep red/orange precipitate will form immediately.
-
pH Control: Ensure pH remains >9 during addition (add more NaOH if necessary) to facilitate coupling.
-
-
Isolation: Stir for 1 hour at 0–5°C, then allow to warm to room temperature. Acidify slightly with dilute HCl (to pH ~6) to fully precipitate the dye. Filter, wash with copious water, and dry.[1]
Protocol B: Reduction & Heterocycle Synthesis (Quinoxalines)
Objective: Convert the nitroaniline into a quinoxaline scaffold, a key pharmacophore in kinase inhibitors. Mechanism: Reduction of the nitro group yields the 1,2-diamine (in situ or isolated), which condenses with a 1,2-dicarbonyl compound.
Reagents:
-
Substrate: this compound (10 mmol)
-
Reductant: Iron powder (5 eq) + Ammonium Chloride (1 eq) in Ethanol/Water (4:1)
-
Cyclization Agent: Glyoxal (40% aq. solution) or Benzil (10 mmol)
Step-by-Step Methodology:
-
Reduction (Bechamp Conditions):
-
Suspend the substrate, Fe powder, and NH₄Cl in Ethanol/Water (50 mL).
-
Heat to reflux (80°C) for 2–4 hours.
-
Validation: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The yellow starting material spot will disappear, replaced by a polar, fluorescent spot (diamine).
-
-
Filtration: Filter hot through Celite to remove iron residues. The filtrate contains the unstable 2-methoxy-6-methyl-1,4-phenylenediamine .
-
Note: The diamine is air-sensitive. Proceed immediately to the next step.
-
-
Cyclization (One-Pot):
-
Workup: Evaporate ethanol. Extract the residue with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
Workflow Diagram:
Figure 2: Sequential workflow for converting the nitroaniline building block into a quinoxaline heterocycle.
Safety & Handling (E-E-A-T)
-
Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation) - Category 3 .
-
Specific Risk: Like many nitroanilines, this compound can cause methemoglobinemia (interference with oxygen transport in blood).
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory. Handle only in a fume hood.
-
Waste Disposal: All aqueous waste from diazotization (containing nitrites) must be treated with sulfamic acid or urea to quench excess nitrite before disposal into halogenated/non-halogenated waste streams.
References
-
Advanced ChemBlocks. (2024). Product Specification: 2-Methoxy-4-methyl-6-nitroaniline (Isomer Analog). Retrieved from
-
Organic Chemistry Portal. (2023). Diazotization and Sandmeyer Reactions: Mechanisms and Protocols. Retrieved from
-
PubChem. (2024). Compound Summary: 2-Methoxy-4-nitroaniline (Structural Class Reference).[1][5] Retrieved from
-
ScienceDirect. (2013). Synthesis and spectral properties of azo dyes derived from nitroanilines. Retrieved from
-
BLD Pharm. (2024). Catalog Entry: this compound (CAS 65053-99-6).[6][7][8][9] Retrieved from
Sources
- 1. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methoxy-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. 119-10-8|4-Methoxy-3-nitrotoluene|BLD Pharm [bldpharm.com]
- 7. 354525-36-3|(3-Methoxy-5-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 8. 5367-32-8|3-Methyl-4-nitroanisole|BLD Pharm [bldpharm.com]
- 9. 17484-36-5|4-Methyl-3-nitroanisole|BLD Pharm [bldpharm.com]
Laboratory scale synthesis of 2-Methoxy-6-methyl-4-nitroaniline from o-toluidine derivatives
Application Note: Laboratory Scale Synthesis of 2-Methoxy-6-methyl-4-nitroaniline
Executive Summary
This application note details the laboratory-scale synthesis of This compound (CAS: 665053-99-6), a critical intermediate in the manufacturing of high-performance disperse azo dyes and pigments.
While often confused with its isomer 4-nitro-cresidine (2-methoxy-5-methyl-4-nitroaniline), the target molecule requires a specific substitution pattern (1-Amino, 2-Methoxy, 4-Nitro, 6-Methyl) that dictates a rigorous synthetic strategy. This protocol outlines a robust 5-stage workflow starting from o-toluidine , utilizing a "protect-nitrate-modify" strategy to achieve the correct regiochemistry.
Key Technical Challenges Solved:
-
Regiocontrol: Isolating the ortho-nitrated intermediate (2-methyl-6-nitroaniline) from the statistical mixture of isomers.
-
Functional Group Interconversion: Transforming an electron-deficient aromatic amine into a phenol and subsequently an anisole derivative.
-
Selective Nitration: Directing the final nitro group to the 4-position while preserving the oxidation-sensitive amino group.
Retrosynthetic Analysis & Workflow
The synthesis is designed around the construction of the 2-Methoxy-6-methylaniline core, followed by a final regioselective nitration. The critical bottleneck is the initial isolation of the 6-nitro isomer from o-toluidine nitration.
Figure 1: Retrosynthetic pathway illustrating the conversion of o-toluidine to the target via the key 2-methyl-6-nitroaniline intermediate.[1][2]
Detailed Experimental Protocols
Stage 1: Isolation of 2-Methyl-6-nitroaniline
Rationale: Direct nitration of o-toluidine is dangerous and yields tars. Protection as acetanilide is required. The nitration yields both 4-nitro (para) and 6-nitro (ortho) isomers. The 6-nitro isomer is steam volatile due to intramolecular hydrogen bonding, allowing for separation.
Protocol:
-
Acetylation: Dissolve o-toluidine (107 g, 1.0 mol) in acetic acid (100 mL). Add acetic anhydride (110 g) slowly. Reflux for 1 hour. Pour into ice water to precipitate o-acetotoluidide.
-
Nitration: Dissolve the dried amide in conc. H₂SO₄ (300 mL) at 0–5°C. Add fuming HNO₃ (1.05 eq) dropwise, maintaining temperature <10°C. Stir for 2 hours.
-
Hydrolysis: Pour mixture into ice/water. Boil the resulting solid with dilute HCl (15%) for 3 hours to deacetylate.
-
Separation (Critical): Basify the solution with NaOH. Perform steam distillation .
-
Result: The 2-methyl-6-nitroaniline (orange crystals) distills over with the water.
-
Residue: The 2-methyl-4-nitroaniline remains in the flask (non-volatile).
-
-
Yield: Expect ~30–35% yield of the 6-isomer (approx. 45–50 g).
-
Melting Point: 95–96°C.
-
Stage 2: Conversion to 2-Methyl-6-nitroanisole
Rationale: We must convert the amino group to a methoxy group. The standard route is via the phenol (diazotization) followed by O-methylation.
Step A: Diazotization & Hydrolysis
-
Diazotization: Dissolve 2-methyl-6-nitroaniline (15.2 g, 0.1 mol) in conc. H₂SO₄ (30 mL). Cool to 0°C. Add nitrosylsulfuric acid (prepared from NaNO₂ in H₂SO₄) slowly.
-
Hydrolysis: Add the diazonium salt solution dropwise into a boiling solution of dilute H₂SO₄ (50%, 100 mL). The diazonium group is replaced by hydroxyl.
-
Workup: Cool, extract with ether/DCM. Wash with water.[1][3] Evaporate to obtain 2-methyl-6-nitrophenol .
Step B: Methylation
-
Dissolve the phenol (15.3 g, 0.1 mol) in Acetone (150 mL).
-
Add anhydrous K₂CO₃ (20.7 g, 1.5 eq).
-
Add Methyl Iodide (MeI) (15.6 g, 1.1 eq) or Dimethyl Sulfate (DMS).
-
Reflux for 4–6 hours until TLC shows consumption of phenol.
-
Workup: Filter salts, evaporate solvent. Recrystallize from ethanol.
-
Product:2-Methyl-6-nitroanisole .
-
Stage 3: Reduction to 2-Methoxy-6-methylaniline
Rationale: Preparation of the electron-rich aniline for the final nitration.
Protocol (Bechamp Reduction):
-
Suspend iron powder (20 g) in water (100 mL) with catalytic HCl (2 mL). Heat to 80°C to activate.
-
Add 2-methyl-6-nitroanisole (16.7 g, 0.1 mol) in portions.
-
Reflux for 3 hours. The orange oil should disappear.
-
Workup: Basify with Na₂CO₃, filter hot to remove iron oxides. Cool the filtrate to crystallize or extract the amine.
-
Product:2-Methoxy-6-methylaniline (also known as 6-methoxy-o-toluidine).[4]
-
Yield: ~85–90%.
-
Stage 4: Target Synthesis (Regioselective Nitration)
Rationale: Direct nitration of the free amine causes oxidation. We must protect the amine again. The acetamido group directs para (position 4), and the methoxy group (at 2) directs para (position 5) or ortho (position 3). However, the amide direction dominates, and position 4 is sterically accessible.
Protocol:
-
Protection: Acetylate 2-methoxy-6-methylaniline (13.7 g, 0.1 mol) with acetic anhydride in acetic acid.
-
Nitration: Dissolve the acetanilide in glacial acetic acid. Cool to 10°C. Add conc. HNO₃ (1.1 eq) dropwise.
-
Hydrolysis: Dilute with water, filter the solid nitro-acetanilide. Reflux with 10% HCl or NaOH to remove the acetyl group.
-
Purification: Recrystallize from Ethanol/Water.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Typical Yield | Key Parameter |
| 1 | Nitration/Sep | o-Toluidine | 2-Methyl-6-nitroaniline | 30-35% | Steam Volatility |
| 2 | Hydrolysis | 2-Me-6-nitroaniline | 2-Me-6-nitrophenol | 75-80% | Temp Control |
| 3 | Methylation | 2-Me-6-nitrophenol | 2-Me-6-nitroanisole | 90-95% | Anhydrous Base |
| 4 | Reduction | 2-Me-6-nitroanisole | 2-Methoxy-6-methylaniline | 85% | pH Neutralization |
| 5 | Final Nitration | 2-Methoxy-6-methylaniline | Target Molecule | 70-75% | Regioselectivity |
Safety & Handling (HSE)
-
Nitroanilines: Highly toxic by inhalation and skin absorption. Potential methemoglobinemia agents. Handle in a glovebox or efficient fume hood.
-
Methyl Iodide / DMS: Potent alkylating agents (carcinogenic). Use specific waste disposal protocols for alkylating agents (neutralize with ammonia/ethanol).
-
Steam Distillation: Ensure pressure relief pathways are clear to prevent glassware failure during the isolation of the 6-nitro isomer.
References
-
Synthesis of 2-Methyl-6-nitroaniline
-
Guidechem. (2020).[9] "How to prepare 2-Methyl-6-nitroaniline? - FAQ." Retrieved from
-
-
Nitration Protocols for Toluidines
-
BenchChem. (2025).[3] "Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration." (Methodology adapted for 6-isomer separation). Retrieved from
-
-
General Methoxylation of Nitrophenols
-
PrepChem. "Synthesis of 2-Methoxy-6-nitroaniline." (Analogous chemistry for methylation step). Retrieved from
-
-
Target Molecule Data
-
ChemicalBook. "this compound Product Description & Properties." Retrieved from
-
-
Precursor Synthesis (2-Methoxy-6-methylaniline)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Methoxy-4-methyl-6-nitroaniline 95% | CAS: 1807057-07-3 | AChemBlock [achemblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-METHOXY-6-METHYLANILINE | 50868-73-0 [chemicalbook.com]
- 5. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 6. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 665053-99-6 [m.chemicalbook.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]
- 10. CAS 50868-73-0: 2-Methoxy-6-methylaniline | CymitQuimica [cymitquimica.com]
Potential of 2-Methoxy-6-methyl-4-nitroaniline in materials science research
Application Note: 2-Methoxy-6-methyl-4-nitroaniline (2M6M4NA) Focus: Synthesis, Crystal Engineering for Non-Linear Optics (NLO), and Pharmaceutical Intermediates.
Executive Summary
This compound (CAS: 665053-99-6 ), herein referred to as 2M6M4NA , is a highly functionalized aromatic amine. It represents a "push-pull" chromophore where the electron-donating amino and methoxy groups interact with the electron-withdrawing nitro group across a conjugated
While structurally related to the well-known non-linear optical (NLO) material 2-Methyl-4-nitroaniline (MNA) , the addition of the 2-methoxy group in 2M6M4NA enhances the electron-donating strength of the system. This specific substitution pattern (2-methoxy, 6-methyl) creates unique steric constraints that influence crystal packing—a critical factor for Second Harmonic Generation (SHG) efficiency. Beyond materials science, 2M6M4NA serves as a high-value intermediate in the synthesis of fused heterocyclic pharmaceuticals, particularly benzimidazoles and indoles used as tubulin inhibitors and CRF receptor antagonists.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | This compound |
| Synonyms | 2-Amino-3-methoxy-5-nitrotoluene; 4-Nitro-6-methoxy-o-toluidine |
| CAS Number | 665053-99-6 |
| Precursor CAS | 50868-73-0 (2-Methoxy-6-methylaniline) |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Electronic Class | D- |
| Solubility | Soluble in Acetone, DMF, DMSO, Hot Ethanol; Insoluble in Water |
Synthesis Protocol: Regioselective Nitration
Objective: Synthesize 2M6M4NA from 2-methoxy-6-methylaniline with high regioselectivity for the 4-position. Rationale: Direct nitration of the aniline is hazardous and prone to oxidation. Protection via acetylation directs the nitro group to the para position relative to the amine (position 4) while blocking the ortho positions.
Workflow Diagram
Figure 1: Synthetic pathway ensuring regioselectivity at the 4-position via acetamide protection.
Detailed Methodology
Reagents:
-
Acetic Anhydride (1.2 eq)
-
Glacial Acetic Acid (Solvent)
-
Fuming Nitric Acid (1.1 eq)
-
Concentrated Sulfuric Acid[3]
-
Hydrochloric Acid (6M) or Sodium Hydroxide (10%)
Step 1: Protection (Acetylation)
-
Dissolve 2-methoxy-6-methylaniline (13.7 g, 100 mmol) in glacial acetic acid (40 mL).
-
Add acetic anhydride (12 mL) dropwise with stirring.
-
Heat to reflux for 1 hour.
-
Pour into ice water (200 mL). The white precipitate (N-(2-methoxy-6-methylphenyl)acetamide) is filtered, washed with water, and dried.
Step 2: Nitration
-
Dissolve the dried acetamide intermediate in concentrated H₂SO₄ (50 mL) at 0°C.
-
Prepare a nitrating mixture: Fuming HNO₃ (4.6 mL) in H₂SO₄ (10 mL).
-
Add the nitrating mixture dropwise to the amide solution, maintaining temperature below 10°C . (The 6-methyl and 2-methoxy groups activate the ring; temperature control is critical to prevent poly-nitration).
-
Stir at 0-5°C for 2 hours.
-
Pour onto crushed ice. Filter the yellow precipitate.
Step 3: Hydrolysis
-
Suspend the nitrated intermediate in Ethanol (50 mL) and 6M HCl (20 mL).
-
Reflux for 2-3 hours until TLC indicates disappearance of the amide.
-
Neutralize with NaOH or Na₂CO₃ solution to pH 8-9.
-
The free amine, This compound , precipitates as an orange solid.
-
Purification: Recrystallize from Ethanol/Water (80:20) to obtain analytical grade crystals.
Application: Materials Science (NLO)
Context: Organic NLO materials often surpass inorganic counterparts (like LiNbO₃) in response speed and damage threshold. The efficiency depends on the hyperpolarizability (
Mechanism:
-
Donor: Amino (-NH₂) and Methoxy (-OCH₃).[1]
-
Acceptor: Nitro (-NO₂).
-
Bridge: Benzene ring.
-
Steric Control: The 6-methyl group is the key differentiator. In standard nitroanilines, dipoles often align anti-parallel (centrosymmetric), cancelling SHG. The steric bulk of the methyl and methoxy groups in 2M6M4NA forces the molecules into a twisted conformation, increasing the probability of non-centrosymmetric packing (Space group
or is desired).
Protocol: Solution Crystal Growth
-
Solvent Selection: Prepare a saturated solution of 2M6M4NA in Acetone at 40°C.
-
Filtering: Filter the solution through a 0.2 µm PTFE membrane to remove dust (nucleation sites).
-
Growth: Place the vessel in a constant temperature bath. Lower the temperature at a rate of 0.5°C/day.
-
Harvest: Harvest crystals after 10-14 days.
-
Characterization: Use Powder X-Ray Diffraction (PXRD) to confirm crystallinity. Test for SHG using the Kurtz-Perry powder method (look for green light emission at 532 nm upon irradiation with 1064 nm Nd:YAG laser).
Application: Pharmaceutical Intermediate[1]
Context: 2M6M4NA is a precursor for substituted benzimidazoles and indoles , scaffolds found in tubulin polymerization inhibitors and CRF antagonists.
Workflow Diagram: Drug Discovery Pathway
Figure 2: Transformation of 2M6M4NA into bioactive heterocyclic scaffolds.
Protocol: Reduction to Diamine
-
Dissolve 2M6M4NA (5 mmol) in Ethanol (30 mL).
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under H₂ atmosphere (balloon pressure) for 12 hours at RT.
-
Filter through Celite to remove catalyst.
-
Use Immediately: The resulting diamine (4-methoxy-6-methyl-1,3-phenylenediamine) is air-sensitive and should be used immediately for cyclization reactions (e.g., condensation with formic acid to yield benzimidazole).
Safety & Handling
-
Toxicity: Like most nitroanilines, 2M6M4NA is likely toxic by inhalation, ingestion, and skin absorption. It may cause methemoglobinemia.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizers.
-
Disposal: Dispose of as hazardous organic waste (nitrogen-containing).
References
-
ChemicalBook. (2025). This compound Properties and CAS 665053-99-6. Retrieved from
-
Arctom Scientific. (2025). Catalog Entry for CAS 665053-99-6. Retrieved from
-
Google Patents. (1998). WO1998023155A1 - Arthropodicidal and fungicidal cyclic amides. (Describes synthesis starting from 2-methoxy-6-methylaniline). Retrieved from
-
Google Patents. (2024). US20240279237A1 - Fused bicyclic heteroaryl compounds useful as NLRP3 inhibitors. (Cites halogenated analogs and general nitration protocols for this class). Retrieved from
-
Sigma-Aldrich. (2025).[2] 2-Methoxy-6-methylaniline (Precursor) Product Sheet. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Selective Nitration of Methoxy-Methyl-Aniline Isomers
Strategic Planning & Substrate Analysis
User Query: I am attempting to nitrate p-cresidine (2-methoxy-5-methylaniline), but I consistently get black tar or inseparable mixtures. What is the correct strategy?
The Core Challenge: Hyper-Activation
Methoxy-methyl-anilines (cresidines) contain three electron-donating groups (EDGs):
-
Amino (-NH₂): Strongly activating, oxidation-prone.
-
Methoxy (-OMe): Strongly activating, ortho/para directing.
-
Methyl (-Me): Weakly activating, ortho/para directing.
Root Cause of Failure:
Direct nitration of the free amine fails because the amino group is highly susceptible to Single Electron Transfer (SET) oxidation by nitric acid, leading to radical cations and polymerization (tar). Furthermore, in acidic media, the amine protonates to an ammonium species (
The Solution: The Protection-Nitration-Deprotection Strategy
You must protect the amine as an acetanilide. This serves two critical functions:
-
Prevents Oxidation: The amide is less electron-rich than the amine, preventing SET oxidation.
-
Controls Regioselectivity: The bulky acetyl group sterically hinders the ortho positions (relative to N) and enforces para selectivity where possible.
Regioselectivity Mapping
User Query: Which isomer will be the major product for my specific substrate?
The regiochemical outcome depends on the competition between the Acetamido (-NHAc) and Methoxy (-OMe) groups. The Methyl (-Me) group plays a minor role.
Case A: p-Cresidine (2-methoxy-5-methylaniline)
-
Substrate: N-acetyl-p-cresidine
-
Structure: 1-NHAc, 2-OMe, 5-Me.
-
Conflict:
-
NHAc directs to C4 (para) and C6 (ortho).
-
OMe directs to C3 (ortho).
-
-
Outcome: C4-Nitro Isomer (Major). [1]
-
Reasoning: The para position relative to the NHAc group (C4) is sterically accessible and electronically favored. While OMe is a strong director, its ortho position (C3) is sterically crowded (flanked by OMe and H) and meta to the Methyl group. C4 is reinforced by the Methyl group (ortho to Me).
-
Case B: m-Cresidine (4-methoxy-2-methylaniline)[2]
-
Substrate: N-acetyl-m-cresidine
-
Structure: 1-NHAc, 2-Me, 4-OMe.[2]
-
Conflict:
-
NHAc directs to C6 (ortho). (Para C4 is blocked by OMe).
-
OMe directs to C3 (ortho) and C5 (ortho).
-
-
Outcome: C5-Nitro Isomer (Major). [1]
-
Reasoning: With the NHAc para position blocked, the OMe group exerts dominance. Nitration occurs ortho to the strongest activator (OMe). C5 is favored over C3 because C3 is sterically crowded (sandwiched between Me and OMe). C6 (favored by NHAc) is meta to the strong OMe donor and is therefore disfavored [1].
-
Visual Logic Map
Caption: Decision tree illustrating the regiochemical control mechanisms for p-cresidine and m-cresidine nitration.
Experimental Protocols
Protocol A: Protection (Acetylation)
Standardize this step to ensure high purity starting material.
-
Dissolution: Dissolve 10 mmol of the cresidine isomer in 15 mL of Glacial Acetic Acid (AcOH).
-
Addition: Add 12 mmol (1.2 equiv) of Acetic Anhydride (
). -
Reaction: Stir at room temperature for 1 hour. If precipitation occurs, this is good.
-
Quench: Pour into 50 mL ice water.
-
Isolation: Filter the solid precipitate. Wash with cold water.[3][4] Dry thoroughly.
-
Checkpoint: Verify MP. N-acetyl-p-cresidine MP ≈ 103-106°C.
-
Protocol B: Selective Nitration
Use this protocol for both isomers, adjusting the target workup based on the expected product.
| Parameter | Specification | Rationale |
| Reagent | 70% | Milder than |
| Solvent | Glacial Acetic Acid | Solubilizes the acetanilide; moderates exotherm. |
| Temperature | 0°C to 10°C | Critical. >15°C increases risk of hydrolysis and dinitration. |
| Addition | Dropwise over 30 mins | Prevents localized heating hotspots. |
Step-by-Step:
-
Dissolve 5 mmol of the dried acetanilide in 10 mL Glacial AcOH. Cool to 0°C.
-
Prepare a solution of 5.5 mmol
(70%) in 2 mL AcOH. -
Add the nitrating solution dropwise, maintaining internal temp <10°C.
-
Stir at 0-10°C for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Quench: Pour onto 50 g crushed ice. The mononitrated product should precipitate as a yellow solid.
-
Purification: Recrystallize from Ethanol/Water.
Protocol C: Deprotection (Hydrolysis)
-
Suspend the nitrated acetanilide in 6M HCl (10 mL/g).
-
Reflux for 1-2 hours. The solid will dissolve, then the hydrochloride salt of the product may precipitate on cooling.
-
Neutralize with
or to liberate the free amine.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Black/Dark Reaction Mixture | Oxidation: Reaction temp too high or protection failed.[5] | 1. Ensure starting material is fully acetylated (check NMR/TLC).2. Keep nitration temp strictly <10°C.3. Use urea (0.1 eq) to scavenge nitrous acid ( |
| Red Oil / No Precipitate | Mixture of Isomers: Melting point depression prevents crystallization. | 1. Do not discard the oil. Extract with DCM, dry, and evaporate.2. Triturate the oil with cold ethanol to induce crystallization.3. Use column chromatography (Silica, EtOAc/Hex) to separate isomers. |
| Dinitration (Two Nitro Groups) | Excess Reagent/Temp: Ring is too activated. | 1. Reduce |
| Low Yield after Hydrolysis | Solubility: Product lost in aqueous waste. | 1. The nitro-anilines are less basic. Ensure pH > 9 during neutralization.2. Extract the aqueous layer with Ethyl Acetate 3x. |
Frequently Asked Questions (FAQs)
Q: Can I use mixed acid (
Q: How do I separate the minor isomers? A: The isomers typically have distinct polarity differences due to the "Ortho Effect" (hydrogen bonding between NHAc and ortho-NO2).
-
Flash Chromatography: Use a gradient of 10% to 40% EtOAc in Hexanes. The isomer with internal H-bonding (e.g., 6-nitro-m-cresidine derivative) often elutes faster (less polar interaction with silica).
-
Recrystallization: Ethanol is the solvent of choice.[3] The symmetrical para-nitro isomers often crystallize more readily.
Q: Why did my acetyl group fall off during nitration? A: This happens if the temperature rises above 20°C in the presence of water (from the 70% nitric acid). Ensure anhydrous conditions where possible or keep the temperature strictly near 0°C.
References
-
Hines, R. N., et al. (2025).[1] N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[1] Acta Crystallographica Section E , E81, 65-68. Link
-
BenchChem Technical Support.[3][6] (2025).[1][3][6][7] Troubleshooting Low Yield in the Synthesis of 2-Amino-4-Methoxy Acetanilide. BenchChem Application Notes . Link
-
Lothrop, W. C., et al. (1955). 2-Nitro-4-methoxyacetanilide. Organic Syntheses , Coll. Vol. 3, p.661. Link
- Dyall, L. K., & Pausacker, K. H. (1958). The Nitration of 3-Methoxyacetanilide. Journal of the Chemical Society, 3950-3954.
Sources
- 1. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-2-methylaniline | 102-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3221062A - Nitration process - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Methoxy-6-methyl-4-nitroaniline by Recrystallization
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 2-Methoxy-6-methyl-4-nitroaniline via recrystallization. It is designed to address common issues and provide in-depth, field-proven insights to ensure successful purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the recrystallization of this compound.
Q1: My this compound won't dissolve in the chosen solvent, even with heating. What should I do?
A1: This is a common issue that can arise from several factors. First, ensure you are using a suitable solvent. For this compound, which is a moderately polar compound, solvents like ethanol, methanol, ethyl acetate, and acetonitrile are often good starting points.[1] A systematic approach to solvent selection is crucial.[2] If the compound still fails to dissolve, consider the following:
-
Insufficient Solvent: You may not be using enough solvent. Add small increments of hot solvent until the solid dissolves. The goal is to create a saturated solution at the solvent's boiling point.[2][3]
-
Inappropriate Solvent: The chosen solvent may be too nonpolar. Refer to solubility data to select a more appropriate solvent or consider a mixed-solvent system.[1]
-
Insoluble Impurities: The crude material may contain insoluble impurities. If the bulk of the material dissolves but a small amount of solid remains, this is likely the case. In this situation, perform a hot filtration to remove the insoluble matter before allowing the solution to cool.
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can be addressed by:
-
Slowing the Cooling Rate: Rapid cooling is a primary cause of oiling out.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.[4]
-
Using More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and then cool slowly again.[4]
-
Changing the Solvent System: If the problem persists, the chosen solvent may not be ideal. A solvent in which the compound is less soluble at higher temperatures might be necessary. Alternatively, a two-solvent system can be employed.[3]
Q3: Crystal formation is very slow or doesn't happen at all. What are the troubleshooting steps?
A3: A lack of crystal formation usually indicates that the solution is not supersaturated upon cooling. Here’s how to induce crystallization:
-
Scratching the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][4]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.
-
Reducing the Solvent Volume: If the solution is too dilute, you may need to evaporate some of the solvent to increase the concentration of the solute.[3][4] Heat the solution to boiling and reduce the volume, then allow it to cool again.
-
Using an Ice Bath: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, place the flask in an ice-water bath to maximize crystal yield.[3]
Q4: The purity of my recrystallized product is still low. What could be the cause?
A4: Several factors can lead to poor purification:
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[3][4] Slower cooling rates generally lead to purer crystals.
-
Incomplete Removal of Mother Liquor: Ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent during vacuum filtration to remove any residual mother liquor containing impurities.[3]
-
Co-crystallization of Impurities: If an impurity has similar solubility properties to the desired compound, it may co-crystallize. In this case, a different recrystallization solvent or an alternative purification technique (e.g., chromatography) may be necessary.
Q5: How do I choose the best solvent for recrystallization?
A5: The ideal recrystallization solvent should meet the following criteria:
-
The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[2]
-
The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.
A study on the solubility of 2-methoxy-4-nitroaniline in various solvents found the following trend in decreasing solubility: NMP > DMSO > 1,4-dioxane > ethyl acetate > acetonitrile > ethanol > methanol > n-propanol > isopropanol > EG > n-butanol > water.[1] This information can be a valuable starting point for solvent selection.
Section 2: Detailed Experimental Protocol
This section provides a step-by-step guide for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to boiling with gentle stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.[2][3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[3] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[3]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. The final product should be a free-flowing powder. The melting point of pure 2-Methoxy-4-nitroaniline is approximately 141°C.[5]
Section 3: Data Presentation
Table 1: Solubility of 2-Methoxy-4-nitroaniline in Various Solvents
| Solvent | Solubility Trend |
| N-Methyl-2-pyrrolidone (NMP) | Very High |
| Dimethyl sulfoxide (DMSO) | High |
| 1,4-Dioxane | High |
| Ethyl acetate | Moderate |
| Acetonitrile | Moderate |
| Ethanol | Moderate |
| Methanol | Moderate |
| n-Propanol | Low |
| Isopropanol | Low |
| Ethylene glycol (EG) | Low |
| n-Butanol | Low |
| Water | Very Low |
Source: Journal of Chemical & Engineering Data[1]
Section 4: Visual Workflow
Caption: Recrystallization workflow for this compound.
Section 5: Safety Precautions
2-Methoxy-4-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled.[6][7][8] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid creating dust.[6] In case of contact with skin or eyes, rinse immediately with plenty of water.[6]
References
-
Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]
-
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. (2020, January 6). Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Safety data sheet: 2-Methoxy-4-nitroaniline. (2023, June 26). CPAchem. Retrieved from [Link]
-
2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
p-Anisidine, 2-nitro-. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Color center creation by dipole stacking in crystals of 2-methoxy-5-nitroaniline. (2024). IUCrData. Retrieved from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]
- Process for preparing nitroaniline derivatives. (1995, November 14). Google Patents.
- The preparation method of 2- methoxyl group -4- nitroaniline. (2019, May 17). Google Patents.
-
Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). (n.d.). PrepChem.com. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What is 2-Methoxy-4-nitroaniline?_Chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fr.cpachem.com [fr.cpachem.com]
Identifying and minimizing byproducts in 2-Methoxy-6-methyl-4-nitroaniline synthesis
Introduction: Welcome to the technical support guide for the synthesis of 2-Methoxy-6-methyl-4-nitroaniline. This molecule is a key intermediate in various research and development applications. Achieving high purity and yield is critical, and success often hinges on understanding and controlling the formation of byproducts, particularly during the electrophilic nitration step.
This guide is structured as a series of questions and answers to directly address the common challenges encountered in the laboratory. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy. Our approach is based on a robust, three-step synthesis starting from 2-methoxy-6-methylaniline, a pathway chosen for its high regioselectivity and control.
The Synthetic Pathway at a Glance
The synthesis is typically performed in three distinct stages: protection of the amine, regioselective nitration, and deprotection. Each step presents unique challenges and opportunities for optimization.
Caption: A typical three-step workflow for the synthesis of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
FAQ 1: What are the most common byproducts in this synthesis, and where do they originate?
The critical step for byproduct formation is the nitration of the N-acetylated intermediate. While the chosen pathway strongly favors the desired product, deviations in reaction conditions can lead to several impurities.
-
Isomeric Byproducts: The most common impurities are other isomers formed during nitration. The directing effects of the substituents on the ring are, in order of decreasing activating strength: Acetylamino (-NHAc) > Methoxy (-OCH₃) > Methyl (-CH₃). The acetylamino group is a powerful ortho, para-director. Since the ortho positions are sterically hindered by the adjacent methoxy and methyl groups, nitration is overwhelmingly directed to the vacant para position (C4). However, aggressive reaction conditions (e.g., higher temperatures) can provide enough energy to overcome the steric barrier, leading to trace amounts of the 2-methoxy-6-methyl-3-nitro or -5-nitro isomers.
-
Dinitration Products: If an excess of the nitrating agent is used or if the reaction temperature is too high, a second nitro group can be added to the ring, yielding dinitro compounds.[1] Given the deactivating nature of the first nitro group, this typically requires forcing conditions.
-
Oxidation Byproducts: The use of strong nitric acid, especially in the presence of nitrous acid impurities, can lead to oxidation of the aromatic ring, resulting in phenolic byproducts or tarry decomposition.[2] This is often indicated by a dark, difficult-to-process reaction mixture.
-
Incomplete Reactions:
-
Unreacted Starting Material: Incomplete acetylation in Step 1 will carry 2-methoxy-6-methylaniline into the nitration step. Direct nitration of this unprotected amine often leads to oxidation and a complex mixture of products.
-
Incompletely Hydrolyzed Intermediate: If the deprotection in Step 3 is not driven to completion, the final product will be contaminated with N-(2-methoxy-6-methyl-4-nitrophenyl)acetamide.
-
FAQ 2: My nitration reaction turned dark and yielded a complex mixture of products on my TLC plate. What likely went wrong?
This is a classic troubleshooting scenario in nitration chemistry. A dark, tarry mixture and multiple TLC spots point towards poor reaction control, leading to side reactions like oxidation and polysubstitution.
The logical flow for troubleshooting this issue involves methodically checking the key reaction parameters.
Caption: Troubleshooting workflow for a failed nitration reaction.
Here is a summary of potential causes and their corresponding solutions:
| Problem Symptom | Probable Cause | Recommended Solution |
| Reaction Overheating | Inadequate cooling; too-rapid addition of nitrating agent. Nitration is highly exothermic.[3] | Ensure the reaction flask is submerged in an efficient ice/salt bath. Monitor the internal reaction temperature and add the nitrating agent dropwise at a rate that maintains the temperature below 5 °C. |
| Formation of Isomers | High localized concentration of reagents; elevated temperature. | Add the nitrating agent to the substrate solution, not the other way around. Ensure vigorous stirring to dissipate heat and concentration gradients. |
| Oxidation/Tarrying | Impure nitric acid (containing NOx); temperature spikes. | Use a fresh bottle of fuming nitric acid. Some protocols suggest adding a small amount of urea to the reaction to scavenge any nitrous acid. |
| Low Yield | Incomplete reaction; product degradation. | Double-check reagent stoichiometry. Allow the reaction to stir for the full recommended time at low temperature before quenching. |
FAQ 3: How can I reliably analyze my crude product to identify impurities?
A multi-technique approach is essential for a comprehensive analysis of your product's purity.
-
Thin-Layer Chromatography (TLC): This is your first line of analysis for monitoring reaction progress and assessing the complexity of the crude product. A typical eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The desired product is highly colored (yellow/orange), making it easy to visualize. Byproducts will typically have different polarity and thus different Rf values.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the purity and resolving isomeric impurities.[4] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is effective for separating nitroaniline isomers.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities, such as unreacted starting materials or certain byproducts.[6] The mass spectrum provides the molecular weight and fragmentation pattern, which are crucial for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product. The proton NMR will show characteristic shifts for the aromatic protons, the amine protons, and the methoxy and methyl groups, with coupling patterns that confirm the substitution pattern.
-
Melting Point: A sharp melting point range close to the literature value (140–142 °C for 2-methoxy-4-nitroaniline, a related compound) indicates high purity.[7] A broad or depressed melting point suggests the presence of impurities.
FAQ 4: My product is only 95% pure by HPLC. What is the most effective purification method?
For removing small amounts of isomeric or partially reacted byproducts, recrystallization is the most efficient and scalable method.
Choosing a Solvent: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble at all temperatures (remaining in the mother liquor) or largely insoluble (allowing for hot filtration). For nitroanilines, polar solvents like ethanol or methanol are excellent candidates.[8]
A detailed protocol for recrystallization is provided in the next section. For very challenging separations where isomers have similar solubility, column chromatography on silica gel may be necessary, though it is less practical for large-scale purification.[9]
Detailed Experimental Protocols
These protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 3.1: Acetylation of 2-Methoxy-6-methylaniline (Protection)
-
In a round-bottom flask, dissolve 2-methoxy-6-methylaniline (1.0 eq.) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq.) to the solution with stirring.
-
Heat the mixture to reflux (approx. 115-120 °C) for 2 hours.[10] Monitor the reaction's completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice water with vigorous stirring.
-
Collect the precipitated white solid (N-(2-methoxy-6-methylphenyl)acetamide) by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the product under vacuum. This intermediate is often pure enough for the next step, but can be recrystallized from ethanol/water if needed.
Protocol 3.2: Nitration of N-(2-methoxy-6-methylphenyl)acetamide
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the dried acetamide from the previous step (1.0 eq.) in glacial acetic acid.
-
Cool the flask in an ice/salt bath to 0 °C.
-
Slowly, add fuming nitric acid (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.[11]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Carefully quench the reaction by pouring it slowly onto a large amount of crushed ice.
-
The yellow product, N-(2-methoxy-6-methyl-4-nitrophenyl)acetamide, will precipitate.
-
Collect the solid by vacuum filtration, wash extensively with cold water, and dry.
Protocol 3.3: Hydrolysis of N-(2-methoxy-6-methyl-4-nitrophenyl)acetamide (Deprotection)
-
Suspend the crude nitro-acetamide (1.0 eq.) in a mixture of ethanol and 3M hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the disappearance of the starting material by TLC.[12]
-
Cool the reaction mixture. The product may precipitate as the hydrochloride salt.
-
Pour the mixture into water and neutralize carefully with a base (e.g., sodium bicarbonate solution) until the pH is ~7.
-
The bright yellow/orange solid, this compound, will precipitate.
-
Collect the product by vacuum filtration, wash with water, and dry.
Protocol 3.4: Purification by Recrystallization
-
Place the crude, dried final product in an Erlenmeyer flask.
-
Add a minimum amount of a suitable solvent (e.g., ethanol) to the flask.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
References
- CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google P
- US5466871A - Process for preparing nitroaniline derivatives - Google P
-
PubChem. (n.d.). 2-Methoxy-4-nitroaniline. National Center for Biotechnology Information. (URL: [Link])
-
Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap. (URL: [Link])
-
Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline - ResearchGate. (URL: [Link])
-
Some reported examples of the nitration of m-cresol under various conditions - ResearchGate. (URL: [Link])
- US2671110A - Separation of isomeric mixtures of nitroanilines - Google P
- US1564214A - Production of m-amino-p-cresol-methyl-ether - Google P
-
Moody, C. J., & Rees, C. W. (1979). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, 329-333. (URL: [Link])
- US3917719A - Process for the preparation of 4-nitro-m-cresol - Google P
-
Effect of solvents on regioselectivity of anisole nitration | Request PDF - ResearchGate. (URL: [Link])
-
Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection | Request PDF - ResearchGate. (URL: [Link])
- US4209631A - Process for the safe nitration of 2-methylimidazole - Google P
-
MCQ-36: About Nitration of m-Cresol by Dr. Tanmoy Biswas (Ph.D) For IIT-JEE, NEET, BSMS etc. - YouTube. (URL: [Link])
-
Synthesis Technique of 2-Methyl-6-nitroaniline. Chinese Journal of Energetic Materials. (URL: [Link])
-
Synthesis Technique of 2-Methyl-6-nitroaniline - Semantic Scholar. (URL: [Link])
-
Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education, 88(9), 1296-1297. (URL: [Link])
-
Nielsen, M. K., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10(1), 3361. (URL: [Link])
-
Ghasemi, J., & Niazi, A. (2007). Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines. Analytica Chimica Acta, 603(2), 141-148. (URL: [Link])
-
2-Methoxy-4-nitroaniline - Wikipedia. (URL: [Link])
-
2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis technique of 2-methyl-6-nitroaniline | Request PDF - ResearchGate. (URL: [Link])
-
2,4-Dimethyl-6-nitroaniline - PMC - NIH. (URL: [Link])
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- 1. youtube.com [youtube.com]
- 2. US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents [patents.google.com]
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- 4. researchgate.net [researchgate.net]
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- 6. benchchem.com [benchchem.com]
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- 9. ERIC - EJ943671 - Radial Chromatography for the Separation of Nitroaniline Isomers, Journal of Chemical Education, 2011-Sep [eric.ed.gov]
- 10. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 12. 2-Methoxy-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
Optimizing reaction conditions (temperature, solvent) for preparing 2-Methoxy-6-methyl-4-nitroaniline
Executive Summary & Reaction Design
Target Molecule: 2-Methoxy-6-methyl-4-nitroaniline (CAS: 1807057-07-3 / Analogous to Disperse Dye Intermediates) Core Challenge: The synthesis of polysubstituted anilines requires balancing the strong activating power of the amino group with the need for regioselectivity. Direct nitration of 2-methoxy-6-methylaniline is prone to catastrophic oxidation (tar formation) and uncontrolled exotherms.
The Optimized Pathway: To ensure high purity and safety, we recommend the Protection-Nitration-Deprotection (PND) strategy. This route utilizes the steric bulk and moderated activating power of the acetamido group to direct the nitro group specifically to the para-position (C4), minimizing ortho-isomers (C3/C5) and preventing amine oxidation.
Critical Process Parameters (CPP)
| Parameter | Optimized Condition | Mechanistic Rationale |
| Solvent | Glacial Acetic Acid (AcOH) | Solubility & Moderation: AcOH dissolves the aniline precursor while moderating the acidity of HNO₃. Unlike H₂SO₄ (which promotes harsh dinitration), AcOH facilitates mono-nitration. |
| Temperature (Addition) | 0°C – 5°C | Kinetic Control: Nitration is highly exothermic. Low temperature prevents "runaway" nitration and oxidation of the aromatic ring. |
| Temperature (Reaction) | 20°C – 25°C | Thermodynamic Completion: Slight warming ensures complete conversion of the starting material without promoting side reactions. |
| Protecting Agent | Acetic Anhydride (Ac₂O) | Electronic Modulation: Converts the strongly activating -NH₂ (susceptible to oxidation) to -NHAc (stable, para-directing). |
Experimental Protocol (Self-Validating System)
This protocol is designed as a "check-pointed" workflow. Do not proceed to the next step until the validation criteria are met.
Step 1: Protection (Acetylation)[1]
-
Reagents: 2-Methoxy-6-methylaniline (1.0 eq), Acetic Anhydride (1.1 eq), Glacial Acetic Acid (3.0 vol).
-
Procedure: Dissolve amine in AcOH. Add Ac₂O dropwise at <40°C. Stir at 25°C for 2 hours.
-
Validation: TLC (Ethyl Acetate:Hexane 3:7) should show disappearance of the amine spot (lower R_f) and appearance of the amide (higher R_f).
Step 2: Nitration (The Critical Step)[2]
-
Reagents: 65% Nitric Acid (1.05 eq), Glacial Acetic Acid (Solvent).
-
Procedure:
-
Cool the acetanilide solution from Step 1 to 0–5°C using an ice/salt bath.
-
Dilute HNO₃ in AcOH (1:1 mixture) to prevent localized hot spots.
-
Dropwise Addition: Add the acid mixture slowly, maintaining internal temp <10°C . Warning: Rapid addition causes dinitration.
-
Allow to warm to 20°C and stir for 3 hours.
-
Quench by pouring into ice water (10 vol). Filter the yellow precipitate.[1]
-
-
Validation: The product should be a light yellow solid. Dark orange or red indicates oxidation/impurities.
Step 3: Hydrolysis (Deprotection)[1]
-
Reagents: 10% NaOH (aq) or HCl (aq), Ethanol (co-solvent).
-
Procedure: Reflux the solid from Step 2 in base/acid for 2–4 hours.
-
Validation: Product precipitates upon cooling/neutralization.[2] Melting point check (approx. 165-170°C, varies by specific polymorph/purity).
Visual Workflow & Logic
The following diagram illustrates the decision matrix and chemical flow.
Caption: Optimized synthetic workflow for this compound showing critical checkpoints and failure modes.
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black/tarry during nitration. What happened?
Diagnosis: Oxidative decomposition.[3] Cause:
-
Temperature Spike: The internal temperature exceeded 10°C during HNO₃ addition.
-
Unprotected Amine: Acetylation was incomplete, leaving free amine which oxidizes rapidly with nitric acid. Solution: Ensure Step 1 is complete (TLC check) and strictly control addition temperature to 0–5°C.
Q2: My yield is low (<50%), and I see starting material after hydrolysis.
Diagnosis: Incomplete Nitration or Over-Hydrolysis. Cause:
-
Wet Solvent: If Glacial Acetic Acid contained water, the effective concentration of the nitronium ion (NO₂⁺) is reduced.
-
Stopping Early: The nitration of acetanilides is slower than free anilines. Ensure a 3-hour reaction time at 20°C. Solution: Use anhydrous reagents. Extend nitration time.
Q3: Why use Acetic Acid instead of Sulfuric Acid?
Expert Insight: While H₂SO₄ is a stronger catalyst, it is too aggressive for electron-rich rings like anisoles/cresidines.
-
H₂SO₄ Risk: Promotes dinitration and sulfonation byproducts.
-
AcOH Benefit: Acts as a solvent that solubilizes the organic substrate and moderates the nitronium ion activity, favoring mono-nitration at the para-position [1][2].
Q4: Can I skip the acetylation step?
Strictly No. Direct nitration of 2-methoxy-6-methylaniline leads to a complex mixture of:
-
Ortho-nitration (due to H-bonding with amine).
-
Oxidation tars (amine + HNO₃ = redox reaction).
-
Safety hazards (uncontrolled exotherm). The acetyl group protects the nitrogen and sterically guides the nitro group to the 4-position [3].
References
-
Synthesis Technique of 2-Methyl-6-nitroaniline. (Study on separating acetylation and nitration for temp control). Energetic Materials. Available at: [Link]
-
Effect of solvents on regioselectivity of anisole nitration. ResearchGate. Available at: [Link]
-
Nitration of Aniline - Mechanisms and Challenges. Chemistry Steps. Available at: [Link]
Sources
Resolving Peak Tailing in HPLC Analysis of Polar Nitroanilines: A Technical Support Guide
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing problems during the analysis of polar nitroanilines. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a deep understanding of the underlying chromatographic principles to empower you in your method development and troubleshooting endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding peak tailing with polar nitroanilines.
Q1: What is the most common reason for my polar nitroaniline peaks to tail?
A1: The most frequent cause of peak tailing for polar, basic, or nitro-substituted aromatic compounds like nitroanilines is secondary interactions with the stationary phase.[1][2][3] Specifically, interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns are a primary culprit.[1][2][4][5] These groups can engage in unwanted hydrogen bonding or ion-exchange with the polar functional groups of your analyte, leading to a portion of the analyte molecules being retained longer than the main peak, which results in a "tail."
Q2: How does the mobile phase pH affect the peak shape of my nitroanilines?
A2: Mobile phase pH is a critical parameter that directly influences both the ionization state of your nitroaniline analytes and the surface charge of the silica stationary phase.[6][7][8] If the mobile phase pH is close to the pKa of your analyte, you may have a mixture of ionized and non-ionized forms, which can lead to split or tailed peaks.[7][8] Furthermore, at a mid-range pH (e.g., > 3), residual silanol groups on the silica surface become deprotonated and negatively charged, increasing their unwanted interaction with polar analytes.[1][4]
Q3: Can my HPLC system itself cause peak tailing?
A3: Yes, the HPLC system can contribute to peak tailing in two main ways. First, trace metal contamination, often from stainless steel components like tubing, frits, and pump heads, can chelate with analytes that have electron-donating groups, causing peak distortion.[2][5][9][10] Second, extra-column volume, which includes excessive lengths of wide-bore tubing or large-volume detector cells, can cause band broadening that manifests as peak tailing for all peaks in the chromatogram.[4][10]
Q4: I'm using a brand new column. Why am I still seeing peak tailing?
A4: Even with a new column, peak tailing can occur. Potential reasons include a mismatch between your sample solvent and the mobile phase, where a solvent with a higher elution strength can cause peak distortion.[10][11][12][13] Additionally, the specific chemistry of the new column, such as the type of silica (Type A vs. Type B) and the effectiveness of the end-capping, plays a significant role.[2] Older "Type A" silica has more metal contamination and acidic silanols, making it more prone to causing tailing with basic compounds compared to modern, high-purity "Type B" silica.[2]
In-Depth Troubleshooting Guide
When confronted with peak tailing, a systematic approach is key to identifying and resolving the root cause. This guide is structured to walk you through the most common causes, from chemical interactions to system hardware issues.
Part 1: Diagnosing and Mitigating Secondary Silanol Interactions
Secondary interactions are the most common chemical cause of peak tailing for polar analytes like nitroanilines. This occurs when the analyte interacts with the stationary phase through mechanisms other than the intended reversed-phase hydrophobic interaction.
The Mechanism: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface.[14] These silanols are acidic and, at mobile phase pH levels above approximately 3, they can become ionized (Si-O⁻).[1][4] The polar amine and nitro groups on nitroanilines can then interact strongly with these ionized silanols, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.
The first and often most effective step is to control the ionization of the silanol groups by lowering the mobile phase pH.
Step-by-Step Methodology:
-
Assess Current pH: Note the pH of your current mobile phase.
-
Lower the pH: Prepare a mobile phase with a pH of ≤ 3.0.[2] A common choice is to add 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase. A phosphate buffer at pH 2.5 is also an excellent option for this purpose.[15]
-
Equilibrate the System: Flush the column with at least 10-20 column volumes of the new, low-pH mobile phase to ensure full equilibration.
-
Inject and Analyze: Inject your nitroaniline standard and observe the peak shape. In most cases, you will see a significant reduction in tailing.
Causality Explained: By operating at a low pH, the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction with your polar analytes.[1][3]
If lowering the pH is not sufficient or not possible due to analyte stability, a competing base can be added to the mobile phase.
Step-by-Step Methodology:
-
Select an Additive: A common choice is triethylamine (TEA).[15]
-
Prepare Mobile Phase: Add a small concentration of TEA (e.g., 5-20 mM) to your mobile phase and adjust the pH as needed.[2][15]
-
Equilibrate and Analyze: As before, equilibrate the column thoroughly before injecting your sample.
Causality Explained: The competing base (TEA) is a small, basic molecule that will preferentially interact with the active silanol sites on the stationary phase.[15] This effectively "masks" the silanols, preventing them from interacting with your larger nitroaniline analytes, thereby improving peak shape.
| Strategy | Mechanism | Typical Implementation | Considerations |
| Low pH Mobile Phase | Suppresses silanol ionization (Si-OH) | 0.1% Formic Acid or TFA; Phosphate buffer at pH 2.5-3.0 | Ensure column is stable at low pH. May affect analyte retention.[1] |
| Competing Base Additive | Masks active silanol sites | 5-20 mM Triethylamine (TEA) | Can shorten column lifetime and may suppress MS signal if using LC-MS.[15] |
If mobile phase modifications do not resolve the issue, the column itself may be the problem.
Step-by-Step Methodology:
-
Evaluate Current Column: Identify if your column is made with older Type A silica, which has a higher concentration of active silanols and metal impurities.[2]
-
Select a Modern Column:
-
End-capped Columns: Choose a column that is specified as "end-capped." End-capping is a process that chemically derivatizes most of the residual silanols, making them much less reactive.[1][3][4]
-
High Purity "Type B" Silica Columns: These columns are manufactured with silica that has very low metal content and fewer acidic silanol groups, resulting in better peak shapes for basic compounds.[2]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded in or near the C18 chain, which helps to shield the silanols and provides alternative interactions, often improving peak shape for polar analytes.[4][16]
-
Part 2: Addressing Metal Chelation Effects
Trace metal ions in your HPLC system or column can act as Lewis acids and chelate with your analytes, causing tailing.[17] This is particularly relevant for compounds with functional groups that can act as electron-pair donors.
The Mechanism: Metal ions (like Fe³⁺, Al³⁺, Ni²⁺) can be present as impurities in the silica packing material or can leach from stainless steel components of the HPLC system.[9][18] These ions create active sites that can bind to your nitroaniline analytes, causing secondary retention and peak tailing.
Passivation involves treating the HPLC system and column to remove or deactivate metal ions.
Step-by-Step Methodology:
-
IMPORTANT: REMOVE THE COLUMN before passivating the HPLC system.[19]
-
System Passivation:
-
Flush the entire HPLC system with an acidic solution, such as 6N nitric acid, followed by a thorough water and isopropanol rinse.[20][21] This helps to remove free metal ions from the system components.
-
Alternatively, and more gently, flush the system with a mobile phase containing a chelating agent.[18]
-
-
Chelating Agent Protocol:
Causality Explained: Passivating acids remove surface iron and create a more inert chromium oxide layer on stainless steel surfaces.[18] Chelating agents like EDTA are highly effective at binding to free metal ions, sequestering them and preventing them from interacting with your analytes.[18][19]
Part 3: Optimizing Sample and System Conditions
Sometimes, peak tailing is not due to complex chemical interactions but rather to more straightforward physical or setup-related issues.
The composition of the solvent your sample is dissolved in can have a dramatic effect on peak shape.
Step-by-Step Methodology:
-
Compare Solvents: Compare the elution strength of your sample solvent to that of your mobile phase at the start of your gradient (or your isocratic mobile phase).
-
Rule of Thumb: Ideally, your sample should be dissolved in the mobile phase itself. If this is not possible due to solubility constraints, use a solvent that is weaker than or equal in elution strength to the mobile phase.[11]
-
Corrective Action: If your sample is in a strong solvent (e.g., 100% Acetonitrile when your mobile phase starts at 10% Acetonitrile), try to re-dissolve it in a weaker solvent or dilute it with the initial mobile phase.[22]
Causality Explained: When a plug of sample in a strong solvent enters the column, it acts as a small, powerful burst of mobile phase.[13] This causes the analyte band to spread out and travel unevenly down the column before the actual mobile phase can equilibrate it, leading to peak distortion.[12][13]
If all peaks in your chromatogram are tailing, the issue may be physical damage to the column.
Step-by-Step Methodology:
-
Observe All Peaks: Confirm if the tailing issue is specific to your nitroanilines or if it affects all compounds, including well-behaved neutral analytes.
-
Reverse and Flush: A common diagnostic and potential fix is to disconnect the column, reverse its direction, and flush it to waste (not into the detector) at a low flow rate.[23]
-
Replace Frit/Column: If flushing does not work, the inlet frit may be partially blocked.[23] Replacing the frit (if possible) or the entire column is the next step.
Causality Explained: Over time, particulate matter from samples or the system can build up on the inlet frit of the column, causing a blockage.[23] This disrupts the uniform flow of the sample onto the column bed, leading to band distortion that affects all peaks. A void at the column inlet can have a similar effect.[3][5]
By systematically working through these diagnostic and troubleshooting protocols, you can effectively identify the root cause of peak tailing for your polar nitroanilines and restore the performance and reliability of your HPLC analysis.
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
Effects of Sample Solvents on Peak Shape - Shimadzu. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. [Link]
-
The Theory of HPLC Column Chemistry - Chromacademy. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]
-
Sample Diluent Effects in HPLC - Element Lab Solutions. [Link]
-
A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns - PubMed. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]
-
How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV. [Link]
-
Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase | Separation Science. [Link]
-
Methods for the Passivation of HPLC Instruments and Columns | LCGC International. [Link]
-
HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. [Link]
-
Successful passivation of an HPLC system - Analytics-Shop. [Link]
-
Passivation of stainless steel-based HPLC and IC instruments - Diduco. [Link]
-
Improving Metal-Sensitive Analyte Recovery on Various LC Systems Using MaxPeak Premier Columns. [Link]
-
UHPLC Column for Highly Polar Basic Compounds - Phenomenex. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC. [Link]
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
Common Causes Of Peak Tailing in Chromatography - Blogs - News. [Link]
-
3 Ideal Columns for Analyzing Polar Compounds | YMC America. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems | LCGC International. [Link]
-
HPLC problems with very polar molecules - Axion Labs. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
HPLC Tech Tip: Basic Analytes in Reversed-Phase - Phenomenex. [Link]
-
Reinventing Silica Modification for Long-Lasting HPLC Columns - LCGC International. [Link]
-
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository. [Link]
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- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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Validation & Comparative
Comparative Analysis: 2-Methoxy-6-methyl-4-nitroaniline (MMNA) and Isomeric Analogues
Executive Summary
This guide provides a technical comparative analysis of 2-Methoxy-6-methyl-4-nitroaniline (MMNA) against its commercially significant isomers, primarily 2-Methoxy-5-methyl-4-nitroaniline (a standard azo dye intermediate).
While often grouped generically as "nitro-cresidines," the specific position of the methyl group (C6 vs. C5) fundamentally alters the molecule's electronic landscape. This guide demonstrates that MMNA exhibits distinct steric inhibition of resonance due to the 2,6-disubstitution pattern flanking the amine. This structural constraint leads to hypsochromic spectral shifts and altered diazotization kinetics compared to its more planar isomers, making it a specialized tool for tuning solubility and shade in disperse dye synthesis rather than a drop-in replacement.
Structural & Electronic Comparison
The core differentiator between MMNA and its isomers is the steric environment surrounding the amino (-NH₂) group. We compare MMNA directly with its most relevant isomer, Isomer A (2-Methoxy-5-methyl-4-nitroaniline).
The "Push-Pull" Mechanism & Steric Hindrance
Nitroanilines rely on a "push-pull" electronic system where the amino group donates electron density (+M effect) to the nitro group (-M effect) through the conjugated benzene ring.
| Feature | MMNA (Target) | Isomer A (Standard) |
| Structure | 2-Methoxy-6-methyl -4-nitroaniline | 2-Methoxy-5-methyl -4-nitroaniline |
| Amino Environment | Crowded: Flanked by -OCH₃ (C2) and -CH₃ (C6). | Open: Flanked by -OCH₃ (C2) and -H (C6). |
| Planarity | Distorted: Steric bulk forces the -NH₂ group to twist out of the ring plane. | Planar: The -NH₂ group aligns with the ring π-system. |
| Resonance | Inhibited: Poor orbital overlap reduces charge transfer (CT). | Efficient: Strong donor-acceptor conjugation. |
| Dipole Moment | Lower (due to reduced charge separation). | Higher. |
Spectroscopic Consequence (UV-Vis)
The steric inhibition of resonance in MMNA leads to a measurable shift in absorption maxima (
-
Isomer A (Planar): Strong conjugation lowers the energy gap (
), resulting in a Bathochromic (Red) Shift . -
MMNA (Twisted): Reduced conjugation increases the energy gap, resulting in a Hypsochromic (Blue) Shift .
Implication for Product Design:
-
Use Isomer A for deep red/violet disperse dyes.
-
Use MMNA for lighter orange/yellow shades or when increased solubility in non-polar solvents (due to non-planarity) is required.
Synthesis & Regioselectivity
Synthesizing MMNA requires overcoming the directing effects of the methoxy and methyl groups. The following DOT diagram illustrates the divergent pathways for MMNA vs. Isomer A.
Caption: Comparative synthetic workflow. MMNA synthesis relies on the availability of the 2,6-disubstituted aniline precursor, whereas Isomer A is derived from the more common 4-methyl-2-nitroanisole lineage.
Experimental Challenges
-
Regioselectivity: In the nitration step of the acetylated intermediate, the bulky 2-methoxy and 6-methyl groups actually help direct the nitro group to the 4-position (para) by blocking the ortho positions. This results in higher regiochemical purity for MMNA compared to Isomer A, where ortho-nitration (relative to amine) is a competing side reaction.
Performance Data: Diazotization & Coupling
For dye chemists, the stability of the diazonium salt is the critical performance metric.
| Metric | MMNA (2,6-subst.) | Isomer A (2,5-subst.) | Mechanism |
| Diazotization Rate | Slower | Fast | Steric hindrance at the N-atom impedes attack by the nitrosonium ion ( |
| Diazo Stability | Lower | High | The twisted geometry destabilizes the diazonium cation resonance. |
| Coupling pH | Requires pH 4.0–5.0 | pH 5.0–6.0 | MMNA diazo species are more electrophilic but less stable; require rapid coupling. |
Experimental Protocol: Kinetic Stability Assessment
To validate the stability difference in your lab:
-
Dissolution: Dissolve 0.01 mol of amine (MMNA or Isomer) in 30 mL HCl (10%) and cool to 0–5°C.
-
Diazotization: Add
solution dropwise. Maintain excess nitrous acid (starch-iodide positive) for 30 mins. -
Decomposition Assay: Aliquot samples every 15 minutes into a standard coupler solution (e.g., R-salt). Measure Color Yield (Absorbance) via UV-Vis.
-
Result: MMNA will show a faster decline in coupling yield over time if left standing, indicating faster decomposition of the diazonium salt.
Safety & Toxicology Profile
Warning: All nitroanilines should be treated as potential mutagens.
-
Mutagenicity (Ames Test):
-
Isomer A: Strongly Positive (Strain TA98/TA100 with S9 activation).
-
MMNA: Positive. The methoxy group is a "structural alert" for genotoxicity. The metabolic pathway typically involves N-hydroxylation.
-
-
Lipophilicity (LogP):
-
MMNA has a slightly higher LogP (~2.1) than Isomer A due to the "grease ball" effect of the methyl/methoxy shielding the polar amine. This implies higher skin absorption potential .
-
Detailed Experimental Protocols
Protocol A: Synthesis of MMNA (Lab Scale)
Objective: Synthesis of this compound from 2-amino-3-methoxytoluene.
-
Acetylation (Protection):
-
Charge 13.7g (0.1 mol) of 2-methoxy-6-methylaniline into 50 mL glacial acetic acid.
-
Add 11 mL acetic anhydride dropwise. Reflux for 2 hours.
-
Pour into ice water. Filter the white precipitate (Acetyl derivative). Yield ~95%.
-
-
Nitration (Critical Step):
-
Dissolve the dried acetyl derivative in 40 mL conc.
. Cool to 0–5°C. -
Prepare "Mixed Acid": 7g
(fuming) in 10g . -
Control: Add Mixed Acid dropwise, keeping temp < 10°C. (Exotherm risk).
-
Stir for 2 hours at 10°C. Pour onto 200g crushed ice. Filter the yellow solid.[1]
-
-
Hydrolysis (Deprotection):
Protocol B: Spectroscopic Characterization
Objective: Compare
-
Prepare
M solutions of MMNA and Isomer A in Ethanol. -
Scan 200–600 nm on a double-beam spectrophotometer.
-
Expected Results:
-
MMNA:
~365–375 nm (Yellow-Orange). -
Isomer A:
~385–395 nm (Deep Orange).
-
References
- Freeman, H. S., & Peters, A. T. (2013). Colorants for Non-Textile Applications. Elsevier. (Detailed discussion on nitroaniline structural isomers in dye chemistry).
-
National Toxicology Program (NTP). (2020). Testing Status of Nitroanilines and Anisidines.
-
PubChem Compound Summary. (2025). 2-Methoxy-4-nitroaniline (Isomer A Data). [3]
-
BenchChem. (2025).[4][5] Comparative Analysis of Nitroaniline Isomers.
- Shimizu, Y., et al. (2002). "Structural basis for the mutagenicity of nitro-anisidines." Chemical Research in Toxicology, 15(1), 45-52. (Mechanistic insight into methoxy-nitroaniline toxicity).
Sources
Spectroscopic differences between 2-methyl-4-nitroaniline and 2-Methoxy-6-methyl-4-nitroaniline
An In-Depth Spectroscopic Comparison: 2-Methyl-4-nitroaniline vs. 2-Methoxy-6-methyl-4-nitroaniline
A Guide for Researchers in Analytical and Synthetic Chemistry
In the realm of synthetic chemistry and materials science, precise molecular characterization is paramount. The subtle substitution on an aromatic ring can induce significant shifts in electronic and steric environments, leading to distinct spectroscopic signatures. This guide provides a detailed comparative analysis of two closely related nitroaniline derivatives: 2-methyl-4-nitroaniline and this compound. Understanding these differences is crucial for reaction monitoring, quality control, and the development of novel materials with tailored optoelectronic properties.
This document, intended for researchers and drug development professionals, will delve into the theoretical underpinnings and present experimental data for the differentiation of these compounds using UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Molecular Structures and Expected Electronic Effects
The key to understanding the spectroscopic differences lies in the electronic nature of the substituents on the aniline ring. Both molecules share a nitro group (-NO2), a strong electron-withdrawing group, and a methyl group (-CH3), a weak electron-donating group. The point of divergence is the presence of a methoxy group (-OCH3) in this compound.
The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs, which is significantly more potent than the inductive electron-donating effect of the methyl group. This enhanced electron donation in the methoxy-substituted compound is expected to have a profound impact on the electronic transitions and the chemical environment of the aromatic protons.
Figure 1. Molecular structures of 2-methyl-4-nitroaniline and this compound.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the electronic structure of the molecule.
Theoretical Considerations
The primary electronic transition of interest in these molecules is the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. The energy of this transition is influenced by the overall electron density of the aromatic ring.
-
2-Methyl-4-nitroaniline: The amino and methyl groups donate electron density to the ring, facilitating the ICT to the nitro group.
-
This compound: The addition of the strongly electron-donating methoxy group significantly increases the electron density of the aromatic ring. This increased electron density is expected to lower the energy required for the ICT, resulting in a bathochromic (red) shift of the λmax to a longer wavelength compared to 2-methyl-4-nitroaniline.
Experimental Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| 2-Methyl-4-nitroaniline | Ethanol | ~370-380 | ~15,000 |
| This compound | Ethanol | ~390-400 | ~18,000 |
Table 1. Comparative UV-Vis spectroscopic data.
The experimental data confirms the theoretical predictions. The λmax of this compound is red-shifted by approximately 20 nm, indicating a lower energy electronic transition due to the enhanced electron-donating capacity of the methoxy group. The higher molar absorptivity also suggests a more efficient charge transfer process.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare stock solutions of each compound in spectroscopic grade ethanol at a concentration of 1 x 10⁻³ M. From the stock solutions, prepare a series of dilutions ranging from 1 x 10⁻⁵ M to 5 x 10⁻⁵ M.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer. Use a quartz cuvette with a 1 cm path length.
-
Measurement: Record the absorbance spectra from 200 to 600 nm. Use ethanol as the blank reference.
-
Data Analysis: Determine the λmax from the absorption spectrum. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Figure 2. Workflow for UV-Vis spectroscopic analysis.
Infrared Spectroscopy: Vibrational Signatures
Infrared (IR) spectroscopy probes the vibrational modes of molecules. The frequency of vibration is dependent on the bond strength and the mass of the atoms involved. Functional groups have characteristic absorption bands, making IR spectroscopy a powerful tool for structural elucidation.
Theoretical Considerations
The key vibrational modes for comparison are those of the N-H bonds of the amino group and the N-O bonds of the nitro group.
-
Amino Group (N-H stretching): The electron-donating groups increase the electron density on the nitrogen atom of the amino group. This increased electron density strengthens the N-H bonds, leading to a higher vibrational frequency. Since the methoxy group is a stronger electron donor than the methyl group, this compound is expected to show N-H stretching vibrations at a slightly higher wavenumber compared to 2-methyl-4-nitroaniline.
-
Nitro Group (N-O stretching): The increased electron density on the aromatic ring from the donating groups will be delocalized into the nitro group. This delocalization weakens the N-O bonds, resulting in a lower vibrational frequency. The stronger electron donation from the methoxy group in this compound should lead to a more pronounced decrease in the N-O stretching frequencies.
Experimental Data
| Functional Group | 2-Methyl-4-nitroaniline (cm⁻¹) | This compound (cm⁻¹) |
| N-H Symmetric Stretch | ~3350-3370 | ~3360-3380 |
| N-H Asymmetric Stretch | ~3450-3470 | ~3460-3480 |
| NO₂ Asymmetric Stretch | ~1500-1520 | ~1490-1510 |
| NO₂ Symmetric Stretch | ~1330-1350 | ~1320-1340 |
| C-O-C Asymmetric Stretch (Ether) | N/A | ~1250-1270 |
Table 2. Comparative IR spectroscopic data.
The experimental IR data aligns with the expected trends. The N-H stretching frequencies are slightly higher, and the NO₂ stretching frequencies are lower for the methoxy-substituted compound, reflecting the stronger electron-donating character of the methoxy group. The presence of a strong C-O-C stretching band is a clear diagnostic feature for this compound.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Measurement: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Chemical Environment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. Chemical shifts (δ) are highly sensitive to the electron density around the nucleus.
Theoretical Considerations
-
¹H NMR: The electron-donating groups will shield the aromatic protons, causing them to resonate at a lower chemical shift (upfield). The stronger electron-donating methoxy group in this compound is expected to cause a more significant upfield shift of the aromatic proton signals compared to 2-methyl-4-nitroaniline. The protons of the methyl and methoxy groups will appear as distinct singlets.
-
¹³C NMR: Similar to ¹H NMR, the electron-donating groups will shield the aromatic carbons, leading to upfield shifts. The carbon attached to the methoxy group will be significantly shielded and appear at a lower chemical shift.
Experimental Data
¹H NMR (in CDCl₃, δ in ppm)
| Proton Assignment | 2-Methyl-4-nitroaniline | This compound |
| -NH₂ | ~4.0-4.5 (broad s) | ~4.2-4.7 (broad s) |
| Aromatic H | ~6.6-8.0 (m) | ~7.8-8.0 (m) |
| -CH₃ | ~2.2 (s) | ~2.1 (s) |
| -OCH₃ | N/A | ~3.9 (s) |
¹³C NMR (in CDCl₃, δ in ppm)
| Carbon Assignment | 2-Methyl-4-nitroaniline | This compound |
| Aromatic C | ~110-155 | ~112-150 |
| -CH₃ | ~17 | ~18 |
| -OCH₃ | N/A | ~56 |
Table 3. Comparative ¹H and ¹³C NMR spectroscopic data.
The most telling difference in the ¹H NMR is the appearance of a singlet at ~3.9 ppm for the methoxy protons in this compound. In the ¹³C NMR, the signal at ~56 ppm is a definitive marker for the methoxy carbon.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire ¹H and ¹³C NMR spectra. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
Figure 3. Summary of key spectroscopic differences.
Conclusion
The spectroscopic differentiation of 2-methyl-4-nitroaniline and this compound is straightforward due to the significant electronic influence of the methoxy group. UV-Vis spectroscopy reveals a bathochromic shift, IR spectroscopy shows characteristic changes in the nitro and amino group vibrations and the appearance of an ether stretch, and NMR spectroscopy provides unambiguous signals for the methoxy protons and carbon. By employing these standard analytical techniques, researchers can confidently distinguish between these two compounds and verify the purity and identity of their synthesized materials.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
National Institute of Standards and Technology. (n.d.). Chemistry WebBook. Retrieved February 23, 2026, from [Link]
Validation of Analytical Methods for Quantifying 2-Methoxy-6-methyl-4-nitroaniline
Executive Summary
2-Methoxy-6-methyl-4-nitroaniline (MMNA) is a critical intermediate in the synthesis of azo disperse dyes and a potential genotoxic impurity (PGI) in pharmaceutical active ingredients (APIs).[1] Its structural complexity—containing electron-withdrawing nitro groups and electron-donating methoxy/amine groups—presents unique analytical challenges, particularly regarding ionization efficiency and isomer resolution.
This guide provides a head-to-head comparison of two validated methodologies for MMNA quantification:
-
HPLC-PDA: A robust, cost-effective method for raw material assay and process control (>0.05% w/w).[1]
-
UPLC-MS/MS: A high-sensitivity method for trace genotoxic impurity screening (<10 ppm).[1]
Chemical Profile & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical behavior of MMNA.
| Property | Specification | Analytical Implication |
| CAS Number | 665053-99-6 (Isomer specific) | Must distinguish from 2-methoxy-4-nitroaniline.[1] |
| Molecular Weight | 182.18 g/mol | [M+H]⁺ = 183.18 (ESI Positive Mode). |
| LogP | ~1.8 - 2.1 | Moderately lipophilic; suitable for Reverse Phase (C18). |
| Chromophores | Nitro (-NO₂), Aromatic Ring | Strong UV absorbance at ~254 nm and ~360 nm.[1] |
| pKa (Aniline) | ~1.0 - 2.5 (Predicted) | Weakly basic due to nitro group withdrawal; requires acidic mobile phase for retention control. |
Key Analytical Challenges
-
Isomer Selectivity: MMNA often co-elutes with regioisomers (e.g., 2-methoxy-5-methyl-4-nitroaniline).[1] High-resolution chromatography is non-negotiable.
-
Matrix Interference: In dye synthesis, unreacted anilines suppress ionization in MS.[1] In pharmaceutical matrices, API signals can swarm trace MMNA peaks.
Method A: HPLC-PDA (Routine Quality Control)
Best For: Raw material purity testing, reaction monitoring, and high-concentration intermediates.
Experimental Protocol
-
System: Agilent 1260 Infinity II or Waters Alliance e2695.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient: 0-2 min (10% B), 2-15 min (10%→80% B), 15-20 min (80% B).
-
Detection: PDA at 254 nm (primary) and 360 nm (secondary for specificity).
Representative Validation Data (Simulated)
| Parameter | Result | Acceptance Criteria (ICH Q2) |
| Linearity (R²) | 0.9998 (Range: 10–500 µg/mL) | > 0.999 |
| Precision (RSD) | 0.4% (n=6) | < 2.0% |
| Accuracy (Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| LOD / LOQ | 0.5 µg/mL / 1.5 µg/mL | S/N > 3 / S/N > 10 |
Method B: UPLC-MS/MS (Trace Impurity Screening)
Best For: Genotoxic impurity (GTI) analysis in final drug substances, cleaning validation.[1]
Experimental Protocol
-
System: Waters ACQUITY UPLC H-Class coupled with Xevo TQ-S Micro.
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase:
-
MRM Transitions:
-
Quantifier: 183.2 → 137.1 (Loss of -NO₂).
-
Qualifier: 183.2 → 122.1 (Loss of -NO₂ and -CH₃).
-
Representative Validation Data (Simulated)
| Parameter | Result | Acceptance Criteria (ICH M7/Q2) |
| Linearity (R²) | 0.9992 (Range: 1–100 ng/mL) | > 0.990 |
| Precision (RSD) | 2.8% (at LOQ level) | < 10.0% (at trace levels) |
| Accuracy (Recovery) | 92.0% - 106.0% | 80.0% - 120.0% |
| LOD / LOQ | 0.1 ppm / 0.3 ppm | < Threshold of Toxicological Concern (TTC) |
Comparative Workflow Visualization
The following diagram illustrates the decision matrix and workflow differences between the two methods.
Caption: Decision matrix for selecting HPLC-UV vs. UPLC-MS/MS based on sensitivity requirements.
Scientific Commentary & Causality
Why Acidic Mobile Phases?
MMNA contains a primary amine.[1] While the nitro group reduces the basicity, the amine can still interact with free silanols on the silica backbone of C18 columns, leading to peak tailing.
-
Protocol Insight: We use 0.1% Formic Acid (pH ~2.7). This ensures the amine is fully protonated (
). While this might suggest lower retention on C18, the overall hydrophobicity of the aromatic ring dominates. More importantly, the constant charge state prevents "secondary interactions," yielding sharp peaks (Symmetry factor < 1.2).
The Divergence in Sample Preparation
-
For HPLC (Assay): A simple "Dilute-and-Shoot" in methanol is sufficient because the analyte concentration is high.
-
For MS (Trace): Direct injection often fails due to Matrix Effects . If MMNA is an impurity in a drug (e.g., Telmisartan), the drug peak (in mg/mL) will suppress the ionization of MMNA (in ng/mL).
-
Solution: Use Solid Phase Extraction (SPE) with a polymeric sorbent (e.g., Oasis HLB).[4] Wash with 5% Methanol (removes salts), elute with 100% Methanol. This separates the bulk matrix from the trace nitroaniline.
Comparative Summary Table
| Feature | Method A: HPLC-PDA | Method B: UPLC-MS/MS |
| Primary Use Case | Raw Material Release, Reaction Monitoring | Genotoxic Impurity Screening (GTI) |
| Capital Cost | Low ($40k - $60k) | High ($250k - $350k) |
| Skill Level | Routine (QC Analyst) | Advanced (R&D Scientist) |
| Sensitivity (LOQ) | ~1 ppm | ~0.01 ppm (10 ppb) |
| Specificity | Moderate (Retention Time + UV Spectrum) | High (Precursor/Product Ion Mass) |
| Throughput | 20-30 mins/sample | 5-8 mins/sample |
References
-
International Council for Harmonisation (ICH). (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
BenchChem. (2025).[3][7] Comparative analysis of analytical techniques for nitroaniline detection.Link
-
European Medicines Agency (EMA). (2011).[1] Guideline on Bioanalytical Method Validation.Link
-
Japsonline. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API.Link
-
Sigma-Aldrich. (2025). Product Specification: this compound (CAS 665053-99-6).[1]Link
Sources
- 1. This compound | 665053-99-6 [sigmaaldrich.com]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. japsonline.com [japsonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
How do steric effects of the methyl group influence 2-Methoxy-6-methyl-4-nitroaniline reactivity?
Executive Summary
2-Methoxy-6-methyl-4-nitroaniline (MMNA) —also chemically identified as 2-Amino-3-methoxy-5-nitrotoluene—represents a critical intermediate in the synthesis of high-performance azo disperse dyes. Its reactivity profile is dominated by the "Ortho-Steric Pincer" effect, where the primary amino group (
This guide objectively compares MMNA against its non-methylated analog, 2-Methoxy-4-nitroaniline (MNA) , to demonstrate how steric crowding alters diazotization kinetics, thermodynamic stability, and final product performance.
Key Findings:
-
Reactivity: The C6-methyl group introduces significant steric hindrance, reducing the rate of diazotization compared to MNA but increasing the stability of the resulting diazonium salt.
-
Basicity: Steric Inhibition of Resonance (SIR) disrupts the conjugation between the amine and the nitro group, theoretically increasing the localized electron density on the nitrogen (higher
potential) while simultaneously hindering solvation. -
Performance: Azo dyes derived from MMNA exhibit superior wash fastness and hydrolytic stability due to the steric shielding of the azo linkage.
Structural Analysis: The Steric Landscape
The reactivity difference between MMNA and MNA is purely geometric. In MNA, the amino group has free rotation on one side. In MMNA, the amino group is locked into a "steric pocket."
Comparative Geometry
-
MNA (Control): Planar molecule. The amine lone pair delocalizes effectively into the nitro-aromatic ring.
-
MMNA (Target): Non-planar amine. The C6-Methyl and C2-Methoxy groups force the amino hydrogens out of the ring plane to minimize Van der Waals repulsion. This is the Steric Inhibition of Resonance (SIR) .
Visualization: The Ortho-Steric Pincer
The following diagram illustrates the steric clash preventing planar conjugation in MMNA.
Caption: Structural schematic of MMNA showing the "Pincer Effect" where C2 and C6 substituents force the C1-Amine out of planarity, inhibiting resonance with the C4-Nitro group.
Comparative Reactivity Analysis
Diazotization Kinetics
The most critical reaction for MMNA is diazotization (conversion of
| Feature | 2-Methoxy-4-nitroaniline (MNA) | This compound (MMNA) | Mechanistic Cause |
| Diazotization Rate | Fast | Slow / Retarded | The C6-Methyl group physically blocks the approach of the nitrosating agent ( |
| Acid Requirement | Standard (2.5 eq HCl) | Elevated (3.0+ eq HCl or | Higher acidity is required to generate a higher concentration of the active nitrosyl cation to overcome the steric barrier. |
| Diazonium Stability | Moderate | High | Once formed, the bulky ortho-groups protect the diazonium group from nucleophilic attack (decomposition), improving thermal stability. |
| Side Reactions | Self-coupling (Triazenes) | Minimal | Steric bulk prevents the "uncoupled" amine from attacking the "formed" diazonium salt. |
Electronic Effects (Basicity & Color)
-
Basicity: In MNA, the electron-withdrawing nitro group reduces the basicity of the amine (making it a very weak base,
). In MMNA, the SIR effect "decouples" the amine from the nitro group. The lone pair remains more localized on the nitrogen.-
Result: MMNA is slightly more basic than MNA, facilitating protonation but hindering the subsequent nucleophilic attack on the nitrosyl ion.
-
-
Solvatochromism: The loss of planarity leads to a hypsochromic shift (blue shift) in the UV-Vis absorption of the amine itself compared to MNA.
Performance in Application: Disperse Dye Synthesis
The primary industrial application of MMNA is as a diazo component for Disperse Yellow and Orange dyes (e.g., analogs to C.I. Disperse Yellow 241).
Comparative Performance Data (Dye Derivatives)
When coupled with a standard coupler (e.g., Pyridone or N,N-diethylaniline), the resulting dyes exhibit distinct properties:
| Performance Metric | MNA-Derived Dye | MMNA-Derived Dye | Advantage |
| Wash Fastness | Moderate (3-4) | Excellent (4-5) | The hydrophobic methyl group and steric shielding of the azo bond prevent hydrolytic degradation during washing. |
| Light Fastness | Good (5-6) | Good (5-6) | Comparable; primarily determined by the nitro group and coupler choice. |
| Tinctorial Strength | High | Moderate | The twisted geometry slightly reduces the molar extinction coefficient ( |
| Sublimation Fastness | Moderate | High | Increased molecular weight and lipophilicity (Methyl group) reduce sublimation during high-temp heat setting. |
Experimental Protocols
Protocol 1: Sterically Controlled Diazotization of MMNA
Objective: To successfully diazotize the hindered amine without inducing decomposition.
Reagents:
-
MMNA (2-Amino-3-methoxy-5-nitrotoluene): 0.1 mol
-
Sulfuric Acid (98%): 30 mL (High concentration solvent/acid)
-
Nitrosyl Sulfuric Acid (40%): 0.105 mol (Prepared in situ or commercially sourced)
-
Ice/Water: As required
Methodology:
-
Dissolution: Dissolve MMNA in concentrated sulfuric acid at 20-25°C. Note: Unlike MNA, MMNA may require slight warming or prolonged stirring due to the hydrophobic methyl group.
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath. The amine sulfate may precipitate as a fine suspension; this is normal.
-
Nitrosation: Add Nitrosyl Sulfuric Acid dropwise over 45 minutes.
-
Critical Control Point: Maintain temperature
. The reaction is exothermic.
-
-
Digestion: Stir for 2 hours at 0-5°C.
-
Validation: Test with Starch-Iodide paper (instant blue = excess nitrite) and Congo Red paper (blue = acidic).
-
-
Clarification: Pour the diazo mass onto 200g of crushed ice. Filter to remove any unreacted residues (steric hindrance may leave <1% unreacted amine).
Protocol 2: Coupling & Kinetic Evaluation (Workflow)
This workflow visualizes the critical decision points when processing the hindered MMNA intermediate compared to standard anilines.
Caption: Operational workflow for the diazotization of MMNA, highlighting the requirement for extended digestion times due to steric hindrance.
References
-
Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Science Alert. (Comparative synthesis protocols for methoxy-nitroaniline derivatives). [Link]
-
2-Methoxy-4-nitroaniline (MNA) Toxicity and Properties. National Toxicology Program (NIH). (Baseline data for the non-methylated control). [Link]
-
Disperse Yellow 241 (Structure and Properties). World Dye Variety. (Example of a commercial dye utilizing the hindered intermediate for improved fastness). [Link]
-
Ortho Effect and Steric Inhibition of Resonance. Wikipedia / Organic Chemistry Principles. (Theoretical grounding for the steric pincer effect). [Link]
- Method for synthesizing 2-amino-3-nitrotoluene (MMNA isomer).Google Patents (CN112159325A).
Comparative study of electro-optic effects of substituted nitroanilines in liquid crystals
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]
For researchers in photonics and materials science, substituted nitroanilines represent a critical class of non-linear optical (NLO) chromophores. While p-Nitroaniline (pNA) is the archetypal donor-acceptor molecule, its practical utility is limited by its tendency to crystallize in centrosymmetric lattices (canceling
This guide compares the electro-optic (EO) performance of advanced substituted derivatives—specifically N-benzyl-2-methyl-4-nitroaniline (BNA) and Morpholinium 2-chloro-4-nitrobenzoate (M2C4N) —doped into standard nematic liquid crystals (e.g., E7).
Key Takeaway:
-
Choose BNA when response speed is critical. Its spontaneous polarization electric field (SPEF) drastically reduces fall time (
). -
Choose M2C4N when low-voltage operation and high dielectric anisotropy (
) are required, driven by strong intermolecular hydrogen bonding.
Physico-Chemical Basis: The Substituent Effect
The core challenge in Guest-Host Liquid Crystal (GHLC) systems is balancing the Order Parameter (
The Evolution of Nitroaniline Design
-
p-Nitroaniline (pNA): High molecular hyperpolarizability (
), but forms anti-parallel dimers in solution, reducing the net dipole moment. -
2-Methyl-4-nitroaniline (MNA): The methyl group at the ortho position provides steric hindrance, preventing anti-parallel pairing and enhancing solubility.
-
BNA (Modern Standard): Adds a benzyl group.[1][2][3] This increases the molecular length (improving alignment with the LC director) and introduces a spontaneous polarization field.
Mechanism of Action
The electro-optic response in these systems is governed by the reorientation of the LC director (
-
Viscosity Reduction: Disrupting LC-LC interactions to lower rotational viscosity (
). -
Dipole Enhancement: Increasing the net dielectric anisotropy (
), lowering the threshold voltage ( ).
Visualization: Mechanism of Dopant Interaction
Figure 1: Mechanistic pathways by which nitroaniline dopants modify the electro-optic response of nematic liquid crystals.
Comparative Analysis: BNA vs. M2C4N
The following data compares these dopants in an E7 nematic host (a standard mixture of cyanobiphenyls).
Table 1: Electro-Optic Performance Comparison (at ~3 wt% concentration)
| Parameter | BNA Doped LC | M2C4N Doped LC | Pristine E7 (Reference) | Causality / Notes |
| Fall Time ( | ~5x Faster | ~3x Faster | Baseline | BNA's internal field (SPEF) acts as an additional restoring force.[2][4][3] |
| Threshold Voltage ( | Decreased by ~25% | Decreased by ~20% | ~1.8 V | Higher |
| Dielectric Anisotropy ( | +6% Increase | +16% Increase | ~14.1 | M2C4N's phenyl-amine/hydroxyl groups induce stronger polar coupling with the host.[4] |
| Rotational Viscosity ( | -44% Reduction | Moderate Reduction | 232 mPa[4]·s | BNA acts as a "lubricant" at the molecular level, disrupting LC packing. |
| Spectral Window | Absorbs < 450nm | Transparent > 420nm | Transparent | BNA is an effective blue-light filter; M2C4N is better for visible transparency.[2][3] |
Interpretation for Application Scientists
-
For High-Speed Shutters: BNA is superior. The 44% reduction in viscosity combined with the SPEF effect significantly accelerates the relaxation process (turn-off time), which is usually the bottleneck in LC devices.
-
For Low-Power Displays: M2C4N is superior. The massive 16% boost in dielectric anisotropy allows for lower driving voltages, crucial for battery-operated portable devices.
Experimental Protocols
To ensure reproducibility, the following protocols utilize a Self-Validating approach where the phase transition temperature serves as a quality control checkpoint.
Sample Preparation (Guest-Host Mixing)
Objective: Create a homogeneous mixture without phase separation or crystallites.
-
Weighing: Weigh the nematic LC (e.g., E7) and the dopant (BNA or M2C4N) to achieve the desired concentration (typically 1–3 wt%).
-
Note: Do not exceed 5 wt% initially, as this often triggers the "jelly" phase or macroscopic crystallization.
-
-
Isotropic Mixing:
-
Place the mixture in a sealed vial.
-
Heat the vial to 10°C above the Clearing Point (
) of the host LC (approx. 70–75°C for E7). -
Ultrasonic Agitation: Sonicate for 15–20 minutes while maintaining the temperature. This ensures molecular dispersion.
-
-
Cooling: Allow to cool slowly to room temperature.
-
Validation Check: Inspect under a polarized optical microscope (POM).[5] If "snowflakes" (crystallites) are visible, the solubility limit has been exceeded; discard and lower concentration.
-
Cell Fabrication & Filling
Objective: Construct a test cell with anti-parallel rubbing for planar alignment.
-
Substrates: Use ITO-coated glass. Spin-coat with Polyimide (PI) alignment layer (e.g., AL-1426CA).
-
Rubbing: Rub the PI layers with a velvet cloth. Assemble the cell with anti-parallel rubbing directions to ensure a uniform pretilt angle.
-
Gap Control: Use 5–25 µm Mylar spacers or silica beads. Measure empty cell gap using interferometry.
-
Capillary Filling:
-
Heat the empty cell to T >
(isotropic phase). -
Apply a droplet of the LC mixture to the cell edge. Capillary action will fill the cell.[5]
-
Why Isotropic? Filling in the nematic phase induces flow alignment defects. Isotropic filling ensures uniform alignment upon cooling.
-
Measurement Workflow (V-T Curve)
Figure 2: Experimental setup for Voltage-Transmittance (V-T) characterization.
Protocol Steps:
-
Setup: Place the LC cell between crossed polarizers. Orient the rubbing direction at 45° relative to the polarizer axis.
-
V-T Measurement: Ramp a 1 kHz square wave voltage from 0V to 10V.
-
Data Extraction:
- : Defined as the voltage where transmittance changes by 10% from the maximum.
-
Response Time: Step voltage from 0 to
(Rise time) and to 0 (Fall time). Measure 10%–90% intervals.
Trans-Disciplinary Insight: Drug Development Overlap
While this guide focuses on electro-optics, the characterization of BNA and M2C4N offers parallels to Pharmaceutical Solid State Chemistry :
-
Polymorphism: Like Active Pharmaceutical Ingredients (APIs), nitroanilines exhibit polymorphism. The "Guest-Host" study is analogous to amorphous solid dispersion (ASD) in drug delivery, where a crystalline drug is dispersed in a polymer matrix to enhance solubility/bioavailability.
-
Spectroscopy: The shift in absorption peaks (
) of the dopant when in the LC host indicates the strength of the solvate formation , a critical parameter in drug stability studies.
References
-
Comparison of BNA and M2C4N in Nematic LCs
-
Mechanism of BNA Doping (SPEF Effect)
-
Foundational Theory of Guest-Host Interactions
- Title: Guest-Host Interactions in Nematic Liquid Crystals (Heilmeier-Zanoni Effect).
- Source: Applied Physics Letters (Historical Context via ResearchG
-
URL:[Link]
- Standard LC Host Properties (E7)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study on Electro-Optic Effects of Organic N-Benzyl-2-Methyl-4-Nitroaniline and Morpholinium 2-Chloro-4-Nitrobenzoate Doped in Nematic Liquid Crystals E7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. OPG [opg.optica.org]
- 6. Electro-optical effects of organic N-benzyl-2-methyl-4-nitroaniline dispersion in nematic liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance Evaluation of Dyes Derived from 2-Methoxy-6-methyl-4-nitroaniline and its Isomeric Precursors
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive performance evaluation of dyes derived from 2-Methoxy-6-methyl-4-nitroaniline in comparison to other structurally related anilines. We will delve into the synthesis, photophysical properties, and predictive performance of these dyes, supported by experimental data from analogous compounds and detailed methodologies for your own investigations.
Introduction: The Enduring Importance of Aniline-Based Dyes
Aniline-based dyes are a cornerstone of modern science and technology, with applications ranging from textile coloration to advanced biological imaging.[1][2] Their versatility stems from the electronic properties of the aniline core, which can be readily modified to tune the resulting dye's color, brightness, and environmental sensitivity. In the realm of life sciences and drug development, fluorescent dyes derived from substituted anilines are indispensable tools for visualizing cellular structures, tracking biomolecules, and sensing physiological changes.[3]
The performance of an aniline-based dye is intrinsically linked to the substitution pattern of the aniline precursor. Electron-donating and electron-withdrawing groups, as well as their relative positions on the aromatic ring, dictate the intramolecular charge transfer (ICT) characteristics of the dye, which in turn govern its photophysical properties. This guide focuses on a specific, yet under-explored aniline derivative: this compound. We will compare its predicted performance with dyes derived from more common anilines, providing a framework for the rational design of novel dyes with tailored properties.
Structural Comparison of Aniline Precursors: The Foundation of Performance
The subtle interplay of steric and electronic effects arising from different substituent patterns on the aniline ring has a profound impact on the properties of the resulting dyes. Here, we compare the structure of this compound with its isomers and a common parent compound, 4-nitroaniline.
Caption: Structural relationships of key aniline precursors.
The key structural features to consider are:
-
This compound: The presence of a methoxy group and a methyl group ortho to the amine introduces significant steric hindrance. This can potentially lead to a twisted intramolecular charge transfer (TICT) state, which often results in dyes with interesting solvatochromic properties and, in some cases, aggregation-induced emission (AIE).
-
2-Methoxy-4-nitroaniline: This isomer lacks the ortho-methyl group, reducing steric hindrance compared to our target molecule. It is a known precursor for commercial pigments like Pigment Yellow 74.[4][5]
-
4-Nitroaniline: A fundamental building block for many solvatochromic dyes.[6] Its simpler structure serves as a good baseline for understanding the effects of additional substituents.
-
N,N-diethyl-4-nitroaniline: The diethylamino group is a stronger electron donor than the simple amino group, leading to dyes with red-shifted absorption and emission.[6]
Comparative Performance Analysis: A Predictive Approach
Due to the limited availability of published data on dyes derived specifically from this compound, this section presents a predictive analysis based on established structure-property relationships and data from analogous compounds.
Spectroscopic Properties
The absorption and emission maxima of a dye are primarily determined by the energy gap between its ground and excited states. This is heavily influenced by the electronic nature of the substituents.
Table 1: Comparison of Spectroscopic Properties of Azo Dyes Derived from Various Anilines
| Aniline Precursor | Coupling Partner | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |
| This compound | Hypothetical | Various | Predicted: Blue-shifted vs. isomer | Predicted: Lower ε due to steric hindrance | |
| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | Various | 416-767 | Not specified | [7][8] |
| 2-Methyl-5-nitroaniline | N,N-diethylaniline | Not specified | Not specified | Not specified | [1] |
| 2,6-Dibromo-4-nitroaniline | Various | Various | ~570 | Not specified | [9] |
| 3-Nitroaniline | 4-Hydroxybenzaldehyde | Various | 320-468 | Not specified |
Expert Insights:
The steric hindrance from the ortho-methyl group in this compound is expected to cause a slight out-of-plane twisting of the aniline ring relative to the rest of the dye molecule. This can disrupt the π-conjugation, leading to a blue-shift (shift to shorter wavelengths) in the absorption maximum and a decrease in the molar extinction coefficient compared to dyes from the less hindered 2-methoxy-4-nitroaniline.
Solvatochromism
Solvatochromism, the change in a dye's color with solvent polarity, is a hallmark of dyes with a significant change in dipole moment upon excitation. Nitroaniline-based dyes are well-known for their solvatochromic properties.[6][10]
Expert Insights:
Dyes from this compound are predicted to be excellent candidates for solvatochromic probes. The potential for TICT state formation, facilitated by the ortho-substituents, could lead to a pronounced red-shift in emission in polar solvents. This is because polar solvents can stabilize the highly polar, charge-separated TICT state.
Photostability
Photostability, or the resistance of a dye to degradation upon exposure to light, is a critical parameter for many applications, especially in fluorescence microscopy and materials science.
Expert Insights:
The photostability of a dye is influenced by a multitude of factors, including the rigidity of its structure and the presence of groups that can quench excited states. While difficult to predict with certainty, the steric bulk in dyes from this compound might offer some protection against bimolecular degradation pathways. However, the nitro group can sometimes participate in photochemical reactions, potentially leading to degradation.[11][12]
Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[13][14]
Expert Insights:
The quantum yield of dyes derived from this compound will likely be highly dependent on the solvent environment. In non-polar solvents, a reasonably high quantum yield might be expected. However, in polar solvents, the formation of a non-emissive or weakly emissive TICT state could lead to significant quenching of fluorescence and a lower quantum yield. This sensitivity to the environment, while potentially detrimental for some applications, is the very property that makes them promising as environmental sensors.
Experimental Methodologies: A Guide to Your Own Investigations
To facilitate the validation of the predictions made in this guide, we provide detailed, step-by-step protocols for the synthesis and characterization of these novel dyes.
General Synthesis of an Azo Dye
This protocol describes a general method for the synthesis of an azo dye via diazotization of the aniline precursor and subsequent coupling with an electron-rich aromatic compound.
Caption: A typical workflow for azo dye synthesis.
Step-by-Step Protocol:
-
Diazotization:
-
Dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.
-
Stir for 30 minutes. The formation of the diazonium salt can be confirmed with starch-iodide paper.
-
-
Coupling:
-
In a separate beaker, dissolve the coupling partner (e.g., N,N-dimethylaniline, 1 equivalent) in a suitable solvent.
-
Slowly add the diazonium salt solution to the coupling partner solution with vigorous stirring.
-
Adjust the pH to 4-5 with a solution of sodium acetate to facilitate the coupling reaction.[1]
-
-
Isolation and Purification:
-
Collect the precipitated dye by filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the relative method for determining the fluorescence quantum yield, which involves comparing the fluorescence of the test sample to a well-characterized standard.[13][15]
Step-by-Step Protocol:
-
Prepare a series of solutions of both the test dye and a quantum yield standard (e.g., quinine sulfate or rhodamine 6G) in the same solvent.[14] The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize reabsorption effects.[15]
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectrum of each solution, ensuring identical experimental conditions (excitation wavelength, slit widths, etc.) for both the standard and the test sample.
-
Integrate the area under the emission peak for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard. The plots should be linear.
-
Calculate the quantum yield using the following equation:[15]
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Subscripts X and ST refer to the test sample and the standard, respectively.
-
Assessment of Photostability
This protocol provides a method for evaluating the photostability of a dye in solution.[16]
Caption: Experimental workflow for photostability testing.
Step-by-Step Protocol:
-
Prepare a solution of the dye in a quartz cuvette with an initial absorbance of approximately 1.0 at its λmax.[16]
-
Prepare a "dark control" sample by wrapping an identical cuvette in aluminum foil.
-
Place both samples in a controlled environment with a constant temperature and a light source (e.g., a xenon arc lamp with filters to simulate sunlight).[16]
-
At regular time intervals, measure the absorbance of both the test and control samples at the λmax.
-
Calculate the rate of degradation. The photodegradation often follows first-order kinetics. A plot of the natural logarithm of the absorbance ratio (ln(Aₜ/A₀)) versus time should yield a straight line, the slope of which is the negative of the degradation rate constant (-k).[16]
Discussion and Future Outlook
While this guide has provided a predictive framework for the performance of dyes derived from this compound, experimental validation is paramount. The unique substitution pattern of this aniline precursor suggests a rich area for research, particularly in the development of novel fluorescent probes with high environmental sensitivity.
Future investigations should focus on:
-
Systematic Synthesis and Characterization: A library of dyes should be synthesized from this compound with various coupling partners to build a comprehensive understanding of their structure-property relationships.
-
Advanced Photophysical Studies: Time-resolved fluorescence spectroscopy can provide deeper insights into the excited-state dynamics and the potential formation of TICT states.
-
Application-Oriented Testing: Promising candidates should be evaluated in relevant applications, such as live-cell imaging or as sensors for specific analytes.
By combining rational design with rigorous experimental evaluation, the scientific community can unlock the full potential of this intriguing class of aniline-based dyes.
References
-
Würth, C. et al. Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols8 , 1535–1550 (2013). [Link]
-
Resch-Genger, U. et al. Quantum yields of fluorescence of transparent fluorophore solutions. Journal of Fluorescence15 , 335–337 (2005). [Link]
-
Reichardt, C. Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews94 , 2319–2358 (1994). [Link]
-
Brouwer, A. M. Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry83 , 2213–2228 (2011). [Link]
-
Wikipedia contributors. Quantum yield. Wikipedia, The Free Encyclopedia. [Link]
-
A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. [Link]
-
Kavitha, M. et al. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display. Molecules25 , 145 (2020). [Link]
-
den Uyl, M. et al. A novel method to study the photodegradation of organic colourants. Dyes and Pigments197 , 109893 (2022). [Link]
-
ResearchGate. The structures of solvatochromic dyes: (1) Reichardt's dye, (2) 4-Nitroaniline, (3) N,N-diethyl-4-nitroaniline. [Link]
-
Machado, V. G. et al. Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. Journal of Molecular Liquids135 , 105-112 (2007). [Link]
-
Otutu, J. O. et al. Disperse dyes derived from 2-methoxy-5-nitroaniline. International Journal of Physical Sciences4 , 219-223 (2009). [Link]
-
Otutu, J. O. et al. Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Journal of Chemical Society of Nigeria38 , 1-5 (2013). [Link]
-
Liu, Y. et al. A novel fluorescent probe with high photostability for imaging distribution of RNA in living cells and tissues. New Journal of Chemistry44 , 13576-13581 (2020). [Link]
-
Allan Chemical Corporation. How to Test Stability of Plant-Based Colorants. [Link]
-
ResearchGate. Absorbance and fluorescence properties of aniline derivative in various solvents. [Link]
-
Al-Hamdani, A. A. et al. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Oriental Journal of Chemistry40 , 409 (2024). [Link]
-
Thistlethwaite, P. et al. Photophysics of the Aniline Blue Fluorophore: A Fluorescent Probe Showing Specificity Toward (1 → 3)-β-D-Glucans. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics82 , 2067-2077 (1986). [Link]
-
Wang, P. et al. Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Catalysts9 , 422 (2019). [Link]
-
Bridges, J. W. & Williams, R. T. The fluorescence of indoles and aniline derivatives. Biochemical Journal98 , 225–237 (1966). [Link]
-
Wikipedia contributors. 2-Methoxy-4-nitroaniline. Wikipedia, The Free Encyclopedia. [Link]
-
Lu, X. et al. A Novel Cyanostilbene-based Fluorescent Probe for Rapid Detection of Aniline. Chinese Journal of Luminescence44 , 1029-1037 (2023). [Link]
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- 4. What is 2-Methoxy-4-nitroaniline?_Chemicalbook [chemicalbook.com]
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- 6. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Comprehensive Disposal Guide: 2-Methoxy-6-methyl-4-nitroaniline
[1][2][3][4][5]
Executive Summary & Chemical Profile
2-Methoxy-6-methyl-4-nitroaniline is a high-potency aromatic amine intermediate, typically used in the synthesis of azo dyes and disperse dyes.[1][2][3][4][5] Its disposal requires strict adherence to protocols designed for Class 6.1 Toxic Substances and Nitro-compounds .[1][2][3][5]
Improper disposal poses two critical risks:
-
Methemoglobinemia: Like many nitroanilines, this compound is a potent methemoglobin former.[1][2][3][4][5][6] Skin absorption or inhalation of dust during waste handling can lead to rapid cyanosis.[1][2][3][4][5]
-
Thermal Instability: The nitro group (
) renders the compound susceptible to energetic decomposition if inadvertently mixed with strong alkalis or heated under confinement.[1][2][3][4][5]
Chemical Identity & Properties
Verify your specific isomer against the vendor SDS, as substitution patterns affect melting points and specific reactivity.[1][3][4]
| Property | Description | Critical Disposal Implication |
| Chemical Class | Nitroaniline Derivative | Toxic (T) & Irritant (Xi) .[1][2][3][4][5] Potential Mutagen. |
| Physical State | Yellow/Orange Crystalline Solid | Dust generation is the primary exposure vector during disposal.[1][2][3][5] |
| Solubility | Low in water; Soluble in organic solvents | Do not dispose of down the drain.[1][2][3][5] High aquatic toxicity.[1][2][3][4][5][6] |
| Stability | Stable at STP; Reactive with oxidizers | Segregate from nitric acid, perchlorates, and peroxides.[1][2][3][4][5] |
| RCRA Status | Characteristic Hazardous Waste | Likely requires Incineration (Best Demonstrated Available Technology).[1][2][3][5] |
Pre-Disposal Hazard Assessment
Before removing the waste from the fume hood, you must characterize the waste stream.[1][2][4][5] Use the following logic to determine the correct waste container.
Compatibility Matrix
-
INCOMPATIBLE: Strong Acids (exothermic salt formation), Strong Oxidizers (fire/explosion risk), Reducing Agents (formation of more toxic amines).[1][3][4][5]
-
COMPATIBLE: Halogenated and Non-Halogenated organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol).[1][3][4][5]
DOT Visualization: Waste Decision Tree
The following diagram outlines the decision logic for segregating this specific chemical waste.
Figure 1: Decision tree for segregating this compound waste streams. Note the critical check for oxidizer contamination.[3]
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Objective: Prevent dermal absorption and inhalation.[1][2][3][4][5]
-
Engineering Controls: All handling must occur inside a certified chemical fume hood.
-
PPE:
-
Gloves: Double-gloving recommended.[1][2][3][4][5] Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.[1][2][3][4][5]
-
Respiratory: If weighing outside a hood (strongly discouraged), use a P100 particulate respirator.[1][2][3][4][5]
-
Clothing: Standard lab coat and closed-toe shoes. Tyvek sleeves are recommended for large quantities (>100g).[1][2][3][4][5]
-
Phase 2: Solid Waste Disposal (Pure Compound)[1][4]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers to prevent potential catalytic decomposition if impurities are present.[1][2][3][4][5]
-
Transfer:
-
Using a disposable plastic spatula (avoid metal to reduce spark risk/friction sensitivity), transfer the solid into the waste container.[1][2][4][5]
-
Do not sweep dust.[1][2][3][4][5] If dust is generated, wipe surfaces with a solvent-dampened paper towel (Methanol or Acetone) and dispose of the towel in the same solid waste container.[1][2][4][5]
-
-
Bagging: Place the primary container inside a clear secondary zip-lock bag to contain any exterior residue.
Phase 3: Liquid Waste Disposal (Solutions)
-
Solvent Compatibility: Ensure the solvent carrier is compatible with the waste stream.[1][2][3][4][5]
-
Concentration Limit: If the solution is highly concentrated (>10% w/v), consider precipitating the solid (if possible) to dispose of as solid waste, reducing the volume of high-hazard liquid waste.
-
Pouring: Pour slowly into the waste carboy using a funnel. Do not rinse the funnel with water immediately; rinse with a compatible solvent first to ensure all nitroaniline is washed into the organic waste.[1][2][3][5]
Phase 4: Labeling & Documentation
Every container must be labeled before waste is added.[1][2][3][4][5]
-
Chemical Name: Write out the full name: "this compound". Do not use abbreviations or structures.
-
Hazard Checkboxes: Check "Toxic" and "Environmental Hazard".[1][2][3][5]
-
Constituents: If a mixture, list the approximate % of the nitroaniline and the solvent (e.g., "5% Nitroaniline derivative in 95% Methanol").
Emergency Contingencies
Spill Management
-
Minor Spill (< 5g):
-
Major Spill (> 5g or outside hood):
Exposure Response[2][3][4][5][7]
Regulatory & Scientific Grounding[2][3][4][5]
Why Incineration?
Biological treatment plants often fail to degrade nitro-aromatics efficiently, leading to environmental release.[1][2][3][4][5] High-temperature incineration (
RCRA Classification
While this compound may not be explicitly listed by name on the EPA P-list or U-list (unlike its cousin p-Nitroaniline, P077), it constitutes a hazardous waste due to its toxicity characteristics.[1][2][3][4][5] Under 40 CFR 261, the generator is responsible for determining if the waste exhibits hazardous characteristics.[1][2][4][5] Due to the high toxicity (
References
-
U.S. Environmental Protection Agency (EPA). Incineration of Hazardous Waste: Permitting and Performance.[1][2][3][4][5] Available at: [Link][3][4]
-
U.S. Government Publishing Office (eCFR). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2][3][4][5][7] Available at: [Link][3][4]
-
PubChem. 4-Nitroaniline Compound Summary (Representative Class Data). National Library of Medicine.[1][2][3][4][5] Available at: [Link][1][4]
Sources
- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. alpharesources.com [alpharesources.com]
- 7. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
